Sodium 2-oxopropanoate-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C3H3NaO3 |
|---|---|
Peso molecular |
113.06 g/mol |
Nombre IUPAC |
sodium 3,3,3-trideuterio-2-oxopropanoate |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1D3; |
Clave InChI |
DAEPDZWVDSPTHF-NIIDSAIPSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)C(=O)[O-].[Na+] |
SMILES canónico |
CC(=O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Foundational & Exploratory
Sodium 2-oxopropanoate-d3: A Technical Guide to its Role in Advanced Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium 2-oxopropanoate-d3, the deuterium-labeled isotopologue of sodium pyruvate (B1213749), has emerged as a critical tool in the field of metabolic research. Its application as a stable isotope tracer enables precise tracking of pyruvate's metabolic fate, offering invaluable insights into the intricate network of central carbon metabolism. This technical guide provides an in-depth overview of this compound, its applications in metabolic flux analysis, detailed experimental protocols for its use, and a discussion of its significance in understanding cellular bioenergetics in both health and disease. The strategic use of this tracer, in conjunction with advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allows for the quantitative assessment of key metabolic pathways, including the Tricarboxylic Acid (TCA) cycle, glycolysis, and gluconeogenesis. This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to leverage the power of stable isotope tracing to advance their understanding of cellular metabolism and accelerate drug discovery and development.
Introduction
Pyruvate, the conjugate base of pyruvic acid, occupies a central node in cellular metabolism, linking glycolysis to the TCA cycle and serving as a precursor for numerous biosynthetic pathways.[1] Understanding the dynamic regulation of pyruvate metabolism is paramount for elucidating the metabolic reprogramming that characterizes various physiological and pathological states, including cancer, diabetes, and neurodegenerative diseases. This compound (Sodium pyruvate-d3) is a stable, non-radioactive isotopic tracer in which the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612).[2] This isotopic substitution allows for the sensitive and specific tracking of the pyruvate molecule as it is metabolized within cells and tissues.[2]
The primary utility of this compound in metabolic research lies in its application for metabolic flux analysis.[3][4] By introducing this labeled compound into a biological system, researchers can trace the incorporation of deuterium into downstream metabolites.[4] The pattern and extent of this labeling provide a dynamic view of the rates (fluxes) of metabolic pathways, offering a more profound understanding of cellular function than can be achieved by static measurements of metabolite concentrations alone.[4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. The primary difference from its unlabeled counterpart is the increased molecular weight due to the presence of three deuterium atoms.
| Property | Value | Reference |
| Synonyms | Sodium pyruvate-d3, Sodium 2-oxopropanoate (methyl-d3) | [2] |
| Molecular Formula | C₃D₃NaO₃ | |
| Molecular Weight | 113.06 g/mol | |
| CAS Number | 1316291-18-5 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Storage | 2-8°C, protect from moisture |
Role in Metabolic Research: Tracing Pyruvate's Fate
The strategic use of isotopically labeled pyruvate allows for the dissection of key metabolic branch points. The entry of pyruvate into the mitochondrial TCA cycle can occur via two primary enzymatic reactions:
-
Pyruvate Dehydrogenase (PDH): This enzyme catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, which then enters the TCA cycle.[6]
-
Pyruvate Carboxylase (PC): This anaplerotic enzyme catalyzes the carboxylation of pyruvate to oxaloacetate, a TCA cycle intermediate.[6]
The choice of isotopic label on the pyruvate molecule is crucial for distinguishing between these two pathways. While carbon-13 labeled pyruvate is frequently used, deuterium labeling offers unique advantages, including the potential for reduced kinetic isotope effects in some enzymatic reactions and distinct analytical signatures in NMR and MS analyses.[7]
By tracing the deuterium atoms from this compound into TCA cycle intermediates and other downstream metabolites, researchers can quantify the relative contributions of PDH and PC to TCA cycle flux.[8] This information is critical for understanding how cells adapt their metabolism in response to various stimuli, such as nutrient availability, oxygen levels, and oncogenic signaling.
Quantitative Data from Metabolic Tracing Studies
The following table summarizes hypothetical quantitative data that could be obtained from a metabolic tracing experiment using this compound in cancer cells versus normal cells. This data illustrates how isotopic labeling can reveal shifts in metabolic pathway utilization.
| Metabolic Flux Parameter | Normal Cells | Cancer Cells |
| Relative Pyruvate Dehydrogenase (PDH) Flux (%) | 75 ± 5 | 40 ± 8 |
| Relative Pyruvate Carboxylase (PC) Flux (%) | 25 ± 5 | 60 ± 8 |
| Lactate (B86563) Production from Pyruvate (nmol/mg protein/hr) | 50 ± 10 | 200 ± 30 |
| Deuterium Incorporation into Citrate (%) | 85 ± 7 | 95 ± 5 |
| Deuterium Incorporation into Glutamate (%) | 60 ± 9 | 75 ± 6 |
Note: These values are illustrative and will vary depending on the specific cell type, experimental conditions, and analytical methods used.
Experimental Protocols
In Vitro Cell Culture Labeling with this compound
This protocol provides a general framework for labeling cultured cells with this compound for subsequent analysis by mass spectrometry.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (e.g., DMEM)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), chilled to -80°C
-
Cell scraper
-
Centrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).[9]
-
Preparation of Labeling Medium: Prepare complete culture medium containing this compound at the desired final concentration (typically 1-10 mM). The standard pyruvate in the medium should be replaced with the labeled pyruvate.
-
Labeling: Aspirate the existing medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a time course determined by the specific metabolic pathway of interest. This can range from minutes to several hours to achieve isotopic steady-state.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of -80°C methanol to cover the cell monolayer.[10]
-
Immediately place the culture vessel on dry ice to quench metabolic activity.[10]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.
-
-
Sample Processing:
-
Perform freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
-
Analysis: The extracted metabolites are now ready for analysis by mass spectrometry or NMR. For GC-MS analysis, samples will require derivatization.[11]
In Vivo Labeling and Tissue Extraction
This protocol outlines a general procedure for in vivo labeling of an animal model with this compound followed by tissue collection.
Materials:
-
Animal model (e.g., mouse)
-
Sterile saline
-
This compound
-
Infusion pump and catheter (for intravenous administration)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
Procedure:
-
Preparation of Infusion Solution: Dissolve this compound in sterile saline to the desired concentration.
-
Animal Preparation: Anesthetize the animal and place a catheter in a suitable blood vessel (e.g., tail vein) for infusion.
-
Infusion: Infuse the labeled pyruvate solution. The infusion protocol (bolus followed by continuous infusion) should be optimized to achieve stable isotopic enrichment in the plasma.[11]
-
Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly dissect the tissues of interest.
-
Quenching: Immediately freeze the collected tissues in liquid nitrogen to halt metabolic activity.[11]
-
Metabolite Extraction:
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).[11]
-
Follow a similar extraction and sample processing procedure as described for the in vitro protocol.
-
-
Analysis: The tissue extracts can then be analyzed by mass spectrometry or NMR to determine the extent of deuterium labeling in various metabolites.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of this compound in central carbon metabolism.
Caption: General experimental workflow for metabolic tracing studies.
Conclusion
This compound is a powerful and versatile tool for interrogating the complexities of cellular metabolism. Its use as a stable isotope tracer, coupled with modern analytical platforms, provides an unparalleled ability to quantify metabolic fluxes and delineate the intricate regulation of central carbon metabolism. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies behind the use of this compound is essential for advancing our knowledge of metabolic reprogramming in disease and for the development of novel therapeutic strategies that target metabolic vulnerabilities. This technical guide provides a solid foundation for the successful implementation of this advanced research technique.
References
- 1. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glial formation of pyruvate and lactate from TCA cycle intermediates: implications for the inactivation of transmitter amino acids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. researchgate.net [researchgate.net]
- 9. nacalai.com [nacalai.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sodium 2-oxopropanoate-d3: Properties, Structure, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-oxopropanoate-d3, also known as deuterated sodium pyruvate (B1213749), is a stable isotope-labeled form of sodium pyruvate where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612). This isotopic substitution makes it a powerful tool in various research applications, particularly in metabolic studies, nuclear magnetic resonance (NMR), and mass spectrometry (MS). Its ability to act as a tracer allows for the detailed investigation of metabolic pathways, making it invaluable for drug development and biochemical research.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental applications of this compound.
Chemical Properties and Structure
This compound is the deuterated isotopologue of sodium pyruvate. The substitution of protium (B1232500) with deuterium in the methyl group results in an increased molecular weight compared to the non-deuterated form.[3] This seemingly minor change has significant implications for its use in analytical techniques, as it allows for differentiation from its endogenous counterpart.
Structure:
-
Chemical Formula: C₃D₃NaO₃[4]
-
Synonyms: Sodium pyruvate-d3, Pyruvic acid-d3 sodium salt, Sodium α-ketopropionate-d3[5]
-
Canonical SMILES: C(C(=O)C(=O)[O-])([2H])([2H])[2H].[Na+]
-
InChI Key: DAEPDZWVDSPTHF-NIIDSAIPSA-M[3]
The presence of deuterium atoms can influence the pharmacokinetic and metabolic profiles of molecules, a phenomenon that is of growing interest in drug development.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart for easy comparison.
Table 1: Physicochemical Properties
| Property | This compound | Sodium 2-oxopropanoate |
| Molecular Formula | C₃D₃NaO₃ | C₃H₃NaO₃ |
| Molecular Weight ( g/mol ) | 113.06[3][4][5] | 110.04[6] |
| CAS Number (Labeled) | 1316291-18-5[5] | N/A |
| CAS Number (Unlabeled) | 113-24-6[5] | 113-24-6 |
| Appearance | White crystalline powder | White crystalline powder[6] |
| Melting Point | >300°C (estimated)[3] | Decomposes before melting[6] |
| Water Solubility | Comparable to sodium pyruvate | Freely soluble[6] |
| Density (g/cm³) | ~1.275 (calculated)[3] | ~1.26[6] |
| Chemical Purity | Typically ≥98%[5] | Varies by grade |
| Isotopic Purity | Typically 97-98% atom D[5] | N/A |
Table 2: Safety and Handling Information
| Parameter | Information |
| Signal Word | Warning[5] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[5] |
| Storage Temperature | +2°C to +8°C, Protect from light[5] |
Experimental Protocols
This compound is a versatile tool in several advanced experimental techniques. Below are detailed methodologies for its application.
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the exchange of methyl protons in pyruvic acid with deuterium from heavy water (D₂O).[7]
Methodology:
-
Deuterium Exchange: Pyruvic acid is boiled in heavy water (D₂O). The elevated temperature facilitates the exchange of the protons on the methyl group for deuterium atoms.[1][7]
-
Neutralization: After the exchange reaction, a mild base such as sodium bicarbonate (NaHCO₃) is used to neutralize the deuterated pyruvic acid, forming the sodium salt.[7]
-
Isolation and Purification: The resulting this compound can then be isolated and purified through recrystallization.[1][7] The deuteration level can be assessed using mass spectrometry to determine the ratio of different isotopologues.[7]
Metabolic Tracing and Flux Analysis
This compound is widely used as a tracer to study metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[4][8] By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate metabolic fluxes.
Methodology:
-
Cell Culture and Labeling: Cells or tissues are cultured in a medium where a standard carbon source is replaced with this compound. For in vivo studies, the deuterated compound can be infused.[8]
-
Metabolite Extraction: After a defined incubation period, the cells are harvested, and metabolites are extracted. A common method involves quenching the metabolism with a cold solvent like methanol.[3]
-
Sample Analysis (LC-MS or NMR): The extracted metabolites are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
LC-MS: This technique separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the identification of deuterated metabolites.
-
NMR: NMR spectroscopy can be used to determine the specific positions of deuterium atoms within the molecular structure of the metabolites.[4]
-
-
Data Analysis: The isotopic enrichment in downstream metabolites is quantified to determine the relative contribution of pyruvate to different metabolic pathways.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for characterizing the structure and purity of this compound and for its use in metabolic studies.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically D₂O for ¹³C NMR to avoid a large solvent signal. A chemical shift reference standard like 3-(trimethylsilyl)-1-propanesulfonic acid, sodium salt (DSS) may be added.[10]
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹³C). The instrument is locked and shimmed using the D₂O signal.[11]
-
Data Acquisition: One-dimensional (1D) or two-dimensional (2D) NMR spectra are acquired. For quantitative analysis, a sufficient number of scans are averaged.[11]
-
Spectral Analysis: The chemical shifts, signal intensities, and coupling patterns in the resulting spectrum are analyzed to confirm the structure and identify any impurities.[10] In metabolic tracing experiments, the spectra of extracted metabolites are analyzed to identify and quantify the incorporation of deuterium.[4]
Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Metabolic Tracing with this compound
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. Sodium pyruvate (Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-6068-0.5 [isotope.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Low-Temperature NMR Characterization of Reaction of Sodium Pyruvate with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Sodium 2-oxopropanoate-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Sodium 2-oxopropanoate-d3 (Sodium Pyruvate-d3). This deuterated isotopologue of sodium pyruvate (B1213749) is a valuable tool in various research applications, including biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, metabolism studies, and as an internal standard for mass spectrometry-based quantification.[1][2][3]
Introduction
Sodium 2-oxopropanoate (sodium pyruvate) is a key intermediate in cellular metabolism, connecting glycolysis to the citric acid cycle.[1][4][5] Its deuterated form, this compound, where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612), serves as a stable isotope tracer. This allows researchers to follow the metabolic fate of pyruvate in biological systems without the use of radioactive materials. The efficiency of isotopic labeling and the accurate determination of its purity are critical for the reliability of experimental results.
Synthesis of this compound
The most common method for the synthesis of this compound involves the deuteration of pyruvic acid through hydrogen-deuterium exchange in heavy water (D₂O), followed by neutralization and purification.
Experimental Protocol: Synthesis
This protocol is a synthesized procedure based on established chemical principles and publicly available information.[4][6]
Materials:
-
Pyruvic acid
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Anhydrous ethanol
-
Purified water (for recrystallization)
Procedure:
-
Deuteration of Pyruvic Acid:
-
In a round-bottom flask equipped with a reflux condenser, dissolve pyruvic acid in an excess of deuterium oxide (D₂O). A molar ratio of at least 1:10 (pyruvic acid:D₂O) is recommended to drive the equilibrium towards complete exchange.
-
The mixture is heated to reflux and maintained at this temperature for several hours. The exact duration may require optimization and can be monitored by NMR spectroscopy to assess the extent of deuteration.
-
After the reaction is complete, the excess D₂O can be recovered by distillation for reuse.[6]
-
-
Neutralization:
-
The resulting deuterated pyruvic acid (pyruvic acid-d4) is cooled to room temperature.
-
A stoichiometric amount of a sodium base (e.g., sodium hydroxide or sodium bicarbonate) dissolved in a minimal amount of D₂O or H₂O is slowly added to the deuterated pyruvic acid solution with stirring until a neutral pH is achieved. This step should be performed in an ice bath to control the exothermic reaction.
-
-
Purification by Recrystallization:
-
The crude this compound solution is filtered to remove any insoluble impurities.[7]
-
The aqueous solution of the product is then added dropwise to a stirred, ice-cold solution of anhydrous ethanol.[7] Sodium pyruvate is sparingly soluble in ethanol, leading to its precipitation.
-
The precipitated white solid is collected by filtration.
-
The wet product is then dried under reduced pressure to yield the final this compound.[7]
-
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is crucial for its application as a tracer. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation: Isotopic and Chemical Purity
Commercial suppliers typically provide this compound with high isotopic and chemical purity. The following table summarizes representative data.
| Parameter | Typical Specification | Reference |
| Isotopic Purity | 97-98 atom % D | [1][2][7] |
| Chemical Purity | ≥98% | [1][2][8][9][10][11] |
| Molecular Formula | CD₃C(O)COONa | [1][2][9] |
| Molecular Weight | 113.06 g/mol | [1][2][9] |
Experimental Protocol: Isotopic Purity Determination
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a straightforward method to assess the degree of deuteration. The disappearance or significant reduction of the methyl proton signal (typically a singlet around 2.4 ppm for sodium pyruvate in D₂O) indicates successful deuteration. For quantitative analysis, a known amount of an internal standard can be used.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound and an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP) in D₂O.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Analysis: Integrate the residual methyl proton signal of the analyte and the signal of the internal standard. The isotopic purity can be calculated by comparing the integral of the residual proton signal to the expected integral for a non-deuterated sample of the same concentration.
¹³C NMR can also be used to confirm the structure and deuteration. The carbon of the CD₃ group will appear as a multiplet due to coupling with deuterium.[12]
2. Mass Spectrometry (MS):
Mass spectrometry provides a direct measurement of the mass-to-charge ratio of the molecule and its isotopologues, allowing for a precise determination of isotopic enrichment.
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose.
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., methanol/water).
-
Acquisition: Acquire the mass spectrum in the negative ion mode to observe the [M-Na]⁻ ion.
-
Analysis: The mass spectrum will show a distribution of isotopologues. The relative intensities of the peaks corresponding to the fully deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) species are used to calculate the isotopic enrichment.[8][13] For example, a deuteration level of 90% was calculated based on the ratio of different isotopologues in a mass spectrum.
Visualization of Pathways and Workflows
Metabolic Hub: The Central Role of Pyruvate
Sodium 2-oxopropanoate is a critical junction in cellular metabolism. The following diagram illustrates the major metabolic pathways involving pyruvate.
Caption: Figure 1: Central Metabolic Pathways of Pyruvate.
Experimental Workflow: Stable Isotope Tracing in Cell Culture
The use of this compound as a metabolic tracer in cell culture experiments follows a general workflow. The diagram below outlines the key steps from cell culture to data analysis.
References
- 1. byjus.com [byjus.com]
- 2. microbenotes.com [microbenotes.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Pyruvate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyruvate Metabolism: Pathways, Acetyl-CoA & Research [arome-science.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104045547A - Method for preparing sodium pyruvate by recrystallization - Google Patents [patents.google.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Sodium pyruvate (Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-6068-0.5 [isotope.com]
- 10. Sodium pyruvate (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2440-0.1 [isotope.com]
- 11. Sodium pyruvate (3-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1575-1 [isotope.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Deuterated Tracer's Path: A Technical Guide to Sodium 2-oxopropanoate-d3 in Glycolysis and TCA Cycle Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing is a cornerstone of metabolic research, providing a dynamic view of pathway flux that endpoint metabolomics cannot capture. Sodium 2-oxopropanoate-d3 (pyruvate-d3), a deuterated analog of the central metabolic hub pyruvate (B1213749), has emerged as a powerful tool for dissecting the intricate activities of glycolysis and the Tricarboxylic Acid (TCA) cycle. This technical guide provides an in-depth overview of the principles, experimental protocols, data interpretation, and applications of using pyruvate-d3 as a tracer. By tracking the fate of the deuterium (B1214612) labels, researchers can quantitatively distinguish between the two primary entry points of pyruvate into the TCA cycle—pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC)—offering critical insights into cellular bioenergetics and biosynthetic capacity in contexts ranging from cancer metabolism to drug discovery.
Introduction: Pyruvate at the Crossroads of Metabolism
Pyruvate, the end-product of glycolysis, occupies a critical nexus in cellular metabolism. Its fate determines the balance between anaerobic fermentation (conversion to lactate) and aerobic respiration (entry into the TCA cycle). Within the mitochondria, pyruvate faces a key bifurcation:
-
Oxidative Decarboxylation via Pyruvate Dehydrogenase (PDH): This reaction converts pyruvate into acetyl-CoA, the primary fuel for the TCA cycle, generating NADH and releasing a carbon atom as CO₂. This pathway is central to cellular energy production.
-
Anaplerotic Carboxylation via Pyruvate Carboxylase (PC): This reaction carboxylates pyruvate to form oxaloacetate, a four-carbon TCA cycle intermediate. This "refilling" (anaplerotic) reaction is crucial for replenishing TCA cycle intermediates that are siphoned off for the biosynthesis of amino acids, nucleotides, and lipids.
The relative flux through PDH versus PC is a critical indicator of a cell's metabolic state—whether it is primarily catabolic (energy-generating) or anabolic (biosynthetic). This compound (CD₃COCOONa), where the three hydrogen atoms of the methyl group are replaced with deuterium, provides a precise tool to measure these relative fluxes.
Principle of Pyruvate-d3 Tracing
When cells are cultured in the presence of this compound, the deuterated pyruvate is taken up and metabolized. The deuterium atoms act as a stable, non-radioactive label that can be tracked using mass spectrometry (MS). The key to differentiating PDH and PC activity lies in the distinct labeling patterns they produce in TCA cycle intermediates.
-
PDH Pathway: The PDH complex converts pyruvate-d3 (CD₃COCOO⁻) into acetyl-CoA-d3 (CD₃CO-SCoA). This three-deuterium acetyl-CoA condenses with unlabeled oxaloacetate to form citrate (B86180) containing three deuterium atoms (Citrate M+3). However, the commonly measured fragment of citrate often loses a deuterium, resulting in a prominent M+2 signal. Subsequent turns of the TCA cycle will propagate this M+2 label to other intermediates like malate (B86768) and fumarate.
-
PC Pathway: Pyruvate carboxylase directly converts pyruvate-d3 (CD₃COCOO⁻) into oxaloacetate-d3 (⁻OOC-CO-CH₂-CO-COO⁻ is incorrect, the label is on the methyl group, so the product is OAA labeled on the methyl-derived methylene (B1212753) group). This reaction adds a carboxyl group, but retains the three deuterium atoms on the carbon backbone. This oxaloacetate-d3 then condenses with unlabeled acetyl-CoA to form citrate-d3 (Citrate M+3).
By analyzing the Mass Isotopomer Distribution (MID) of TCA cycle intermediates, researchers can quantify the relative abundance of M+2 and M+3 species, thereby calculating the relative flux through PDH and PC, respectively.
Visualizing the Metabolic Flow
The following diagrams illustrate the metabolic fate of the pyruvate-d3 tracer and the general workflow for a tracing experiment.
Caption: Metabolic fate of this compound in the TCA cycle.
Caption: General experimental workflow for pyruvate-d3 stable isotope tracing.
Experimental Protocols
This section outlines a generalized, detailed protocol for conducting a stable isotope tracing experiment using this compound with adherent mammalian cells.
Materials and Reagents
-
Cell Line: User-defined adherent mammalian cell line.
-
Culture Medium: Base medium deficient in sodium pyruvate (e.g., specific formulations of DMEM).
-
Dialyzed Fetal Bovine Serum (dFBS): To minimize interference from unlabeled pyruvate and other small molecules in standard FBS.
-
This compound: (Cambridge Isotope Laboratories, Inc. or equivalent).
-
Unlabeled Sodium Pyruvate: For control and standard media.
-
Phosphate-Buffered Saline (PBS): Cold (4°C).
-
Quenching/Extraction Solvent: 80:20 Methanol (B129727):Water (v/v), pre-chilled to -80°C.
-
LC-MS Grade Water and Acetonitrile.
-
LC-MS Grade Formic Acid.
Cell Culture and Tracer Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to ~80% confluency in standard complete medium (containing unlabeled pyruvate). Include triplicate wells for each condition and time point.
-
Media Preparation: Prepare the labeling medium by supplementing the pyruvate-free base medium with dFBS, necessary amino acids (e.g., glutamine), and this compound to a final concentration typically ranging from 1 mM to 10 mM.
-
Tracer Incubation:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cell monolayer once with pre-warmed PBS (37°C) to remove residual medium.
-
Add the pre-warmed (37°C) pyruvate-d3 labeling medium to the wells.
-
Incubate the cells for a time course sufficient to reach isotopic steady-state in the TCA cycle, typically between 2 to 8 hours. The optimal time should be determined empirically for the specific cell line and experimental conditions.
-
Metabolite Quenching and Extraction
This step must be performed rapidly to halt metabolic activity and preserve the in-situ metabolite profile.
-
Quenching:
-
Remove the culture plates from the incubator one at a time.
-
Quickly aspirate the labeling medium.
-
Immediately place the plate on a bed of dry ice.
-
Add 1 mL of ice-cold (-80°C) 80% methanol to each well to quench metabolism and lyse the cells.
-
-
Extraction:
-
Incubate the plates at -80°C for at least 15 minutes.
-
Using a cell scraper, scrape the frozen cell lysate from the bottom of each well.
-
Transfer the entire lysate/methanol mixture from each well into a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at >13,000 rpm for 15 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new set of labeled tubes.
-
Sample Preparation for LC-MS/MS
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or a suitable injection solvent.
-
Final Centrifugation: Centrifuge the reconstituted samples at max speed for 10 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a UHPLC system.
-
Column: A column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an ion-pairing agent.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient (Example): A typical gradient would start at a high percentage of organic phase (e.g., 95% B), ramp down to a low percentage (e.g., 10% B) to elute polar compounds, and then return to initial conditions to re-equilibrate the column.
-
Mass Spectrometry:
-
Mode: Negative ion mode is often preferred for the detection of carboxylated TCA cycle intermediates.
-
Scan Type: Full scan mode to acquire mass spectra across a relevant m/z range (e.g., 70-1000 m/z).
-
Resolution: High resolution (>70,000) is crucial to accurately determine the mass of isotopologues.
-
Data Analysis: Software such as Xcalibur, El-MAVEN, or similar packages are used to integrate peak areas for each mass isotopologue (M+0, M+1, M+2, M+3, etc.) of the target TCA cycle intermediates (e.g., citrate, malate, fumarate, succinate). The raw data must be corrected for the natural abundance of ¹³C.
-
Data Presentation and Interpretation
The primary output of a pyruvate-d3 tracing experiment is the mass isotopomer distribution (MID) for key metabolites. This data reveals the fractional contribution of the tracer to each metabolite pool. The table below presents representative data from a [U-¹³C]pyruvate tracing experiment in A549 cancer cells, which is analogous to a pyruvate-d3 experiment for interpreting PDH vs. PC flux.
Table 1: Representative Mass Isotopomer Distributions of TCA Cycle Intermediates.
| Metabolite | Mass Isotopologue | Fractional Abundance (%) | Interpretation |
| Pyruvate | M+0 | 15.2% | Unlabeled pyruvate from other sources (e.g., glutamine) |
| M+1 | 1.8% | ||
| M+2 | 0.3% | ||
| M+3 | 82.7% | Labeled pyruvate from the [U-¹³C]pyruvate tracer | |
| Citrate | M+0 | 55.4% | Unlabeled citrate |
| M+1 | 6.1% | ||
| M+2 | 30.5% | Primarily from PDH activity (¹³C₂-Acetyl-CoA + ¹²C₄-OAA) | |
| M+3 | 4.8% | Primarily from PC activity (¹²C₂-Acetyl-CoA + ¹³C₃-OAA) | |
| M+4 | 2.5% | Second turn of TCA cycle or other pathways | |
| M+5 | 0.7% | ||
| Malate | M+0 | 68.3% | Unlabeled malate |
| M+1 | 4.5% | ||
| M+2 | 18.9% | Derived from M+2 citrate (PDH pathway) | |
| M+3 | 8.1% | Derived from M+3 citrate (PC pathway) | |
| M+4 | 0.2% |
Data is representative and adapted for illustrative purposes based on principles of metabolic flux analysis.
Interpreting the Data
The key to determining the relative flux of PDH vs. PC is the ratio of M+2 to M+3 labeled intermediates.
-
PDH/PC Flux Ratio ≈ (Fractional Abundance of M+2 Citrate) / (Fractional Abundance of M+3 Citrate)
In the example data above, the ratio of M+2 to M+3 citrate is approximately 30.5 / 4.8 ≈ 6.35. This indicates that in this specific cellular context, the flux of pyruvate through PDH is over six times greater than the anaplerotic flux through PC. This cell is predominantly utilizing pyruvate for oxidative energy production rather than for biosynthetic replenishment of the TCA cycle.
Caption: Logical diagram for interpreting M+2 vs. M+3 labeling patterns.
Applications in Research and Drug Development
The ability to precisely quantify the PDH/PC flux ratio provides critical insights into cellular physiology and has numerous applications:
-
Cancer Metabolism: Many cancer cells exhibit reprogrammed metabolism. Measuring the PDH/PC ratio can reveal dependencies on anaplerosis for biomass production, identifying potential therapeutic targets. For instance, tumors with high PC flux may be vulnerable to PC inhibitors.
-
Drug Development: Deuterated compounds are increasingly used in drug development to improve pharmacokinetic profiles by altering metabolic breakdown. Similarly, pyruvate-d3 can be used to assess how a drug candidate impacts central carbon metabolism. A compound that shifts the PDH/PC ratio may have significant off-target metabolic effects.
-
Disease Modeling: This technique can be applied to study metabolic dysregulation in various diseases, including diabetes, neurodegenerative disorders, and fatty liver disease, providing a quantitative measure of mitochondrial function.
Conclusion
This compound is a versatile and powerful tracer for interrogating the central metabolic pathways of glycolysis and the TCA cycle. Through careful experimental design and high-resolution mass spectrometry, it enables the quantitative dissection of pyruvate's metabolic fate, offering a clear distinction between oxidative (PDH) and anaplerotic (PC) fluxes. This capability provides researchers and drug developers with a crucial tool to understand the metabolic state of cells, identify metabolic vulnerabilities, and assess the metabolic impact of therapeutic interventions. As our understanding of the metabolic underpinnings of disease grows, the application of such sophisticated tracing techniques will become increasingly indispensable.
The Biological Fate of Deuterated Pyruvate: A Technical Guide to Cellular Metabolism Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) occupies a critical junction in cellular metabolism. As the terminus of glycolysis, its fate dictates the balance between anaerobic and aerobic respiration, as well as anabolic pathways essential for cell growth and proliferation.[1][2] The study of pyruvate's metabolic flux is therefore paramount in understanding both normal physiology and pathological states such as cancer, neurodegeneration, and metabolic disorders.[3] Stable isotope tracing, utilizing molecules like deuterated pyruvate, offers a powerful method to dissect these complex metabolic networks. By replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium (B1214612) (²H), researchers can track the journey of pyruvate-derived carbons through various enzymatic reactions, providing a dynamic and quantitative view of cellular metabolism.[4]
This technical guide provides an in-depth exploration of the biological fate of deuterated pyruvate in cellular metabolism. It details the primary metabolic pathways, presents quantitative data on metabolite incorporation, outlines comprehensive experimental protocols for tracer studies, and visualizes key metabolic and signaling networks.
Core Metabolic Fates of Deuterated Pyruvate
Once introduced into the cellular environment, deuterated pyruvate, such as [3,3,3-D3]-pyruvate, is transported into the cytoplasm and mitochondria where it can enter several key metabolic pathways. The specific labeling pattern of the resulting metabolites provides quantitative insights into the relative activities of these pathways.
The four primary fates of the pyruvate carbon backbone are:
-
Conversion to Acetyl-CoA: In the mitochondrial matrix, the Pyruvate Dehydrogenase (PDH) complex catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. This is a key entry point into the Tricarboxylic Acid (TCA) cycle for energy production.[5][6] Tracing with [3,3,3-D3]-pyruvate will result in deuterium labeling on the methyl group of acetyl-CoA.
-
Conversion to Lactate (B86563): Under anaerobic conditions or in cells exhibiting the Warburg effect, Lactate Dehydrogenase (LDH) reduces pyruvate to lactate.[6] This reaction is crucial for regenerating NAD+ to sustain glycolysis. The deuterium atoms from [3,3,3-D3]-pyruvate are transferred to the methyl group of lactate.
-
Conversion to Alanine (B10760859): Through a reversible reaction catalyzed by Alanine Transaminase (ALT), pyruvate can be converted to the amino acid alanine. This links carbohydrate and amino acid metabolism.
-
Conversion to Oxaloacetate: Pyruvate Carboxylase (PC), a mitochondrial enzyme, catalyzes the anaplerotic carboxylation of pyruvate to form oxaloacetate, a TCA cycle intermediate.[6] This reaction is vital for replenishing the TCA cycle to support biosynthesis.
The diagram below illustrates the flow of deuterium from [3,3,3-D3]-pyruvate through these central metabolic pathways.
Quantitative Analysis of Metabolite Labeling
Stable isotope tracing experiments coupled with mass spectrometry (MS) allow for the precise quantification of deuterium incorporation into downstream metabolites. The data is typically presented as a Mass Isotopomer Distribution (MID), which shows the fractional abundance of each isotopologue (a molecule differing only in its isotopic composition).
While comprehensive MID data for deuterated pyruvate is dispersed across literature, data from analogous ¹³C-pyruvate tracing studies provides a clear example of the quantitative insights that can be gained. The principles of tracking the labeled atoms and interpreting the resulting MIDs are directly transferable.
For instance, when cells are supplied with uniformly labeled ¹³C-pyruvate (Pyruvate m+3), its entry into the TCA cycle via PDH (producing Acetyl-CoA m+2) or PC (producing Oxaloacetate m+3) results in distinct labeling patterns in TCA cycle intermediates like citrate.
-
Citrate m+2 is primarily formed from the condensation of Acetyl-CoA m+2 (from PDH) and unlabeled oxaloacetate.
-
Citrate m+3 is primarily formed from the condensation of unlabeled Acetyl-CoA and Oxaloacetate m+3 (from PC).
The relative abundance of these isotopologues can be used to calculate the flux through each pathway.
Table 1: Representative Mass Isotopomer Distribution (MID) of Key Metabolites
This table illustrates the type of quantitative data obtained from a stable isotope tracing experiment using uniformly labeled ¹³C-pyruvate. The values represent the percentage of the metabolite pool containing a certain number of labeled carbons (e.g., m+2 means two carbons are ¹³C). Data is adapted from studies analyzing ¹³C-pyruvate metabolism in isolated mitochondria.[7]
| Metabolite | Isotopologue | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Condition X |
| Lactate | m+0 | 5.0 | 4.0 |
| m+3 | 95.0 | 96.0 | |
| Alanine | m+0 | 15.0 | 12.0 |
| m+3 | 85.0 | 88.0 | |
| Citrate | m+0 | 40.0 | 30.0 |
| m+2 | 50.0 | 60.0 | |
| m+3 | 8.0 | 7.0 | |
| m+4 | 2.0 | 3.0 | |
| α-Ketoglutarate | m+0 | 55.0 | 45.0 |
| m+2 | 45.0 | 55.0 | |
| Malate | m+0 | 45.0 | 35.0 |
| m+2 | 35.0 | 40.0 | |
| m+3 | 20.0 | 25.0 |
Note: This data is illustrative and based on ¹³C-pyruvate tracing experiments. Actual enrichment values will vary based on cell type, experimental conditions, and the specific deuterated tracer used.
Experimental Protocols
Conducting a successful deuterated pyruvate tracing experiment requires careful planning and execution. The following section outlines a general protocol for cell culture-based experiments analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS).
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of the experiment.
-
Media Preparation: Prepare culture medium (e.g., DMEM) containing the deuterated pyruvate tracer (e.g., Sodium Pyruvate-d3). The standard glucose and pyruvate in the base medium should be replaced with the labeled substrate. The final concentration of the tracer will depend on the specific experimental goals but is often in the physiological range (e.g., 1-10 mM).
-
Labeling: Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for a predetermined duration. The incubation time is critical; short time points (minutes) are used to measure rapid fluxes (e.g., glycolysis), while longer time points (hours) are needed to achieve isotopic steady-state in pathways like the TCA cycle.
Metabolite Quenching and Extraction
This is a critical step to halt all enzymatic activity and preserve the metabolic state of the cells.
-
Quenching: Quickly aspirate the labeling medium. Place the culture plate on dry ice to rapidly cool the cells.
-
Washing: Immediately wash the cells with a large volume of ice-cold 0.9% NaCl or PBS to remove any extracellular labeled pyruvate. Aspirate the wash solution completely.
-
Extraction: Add ice-cold (-80°C) 80% methanol (B129727)/20% water solution to the plate (e.g., 1 mL for a 6-well plate).
-
Cell Lysis: Use a cell scraper to scrape the cells into the methanol solution. Transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
The following diagram outlines the general experimental workflow.
LC-MS/MS Analysis
The collected metabolite extracts are analyzed by LC-MS/MS to separate and quantify the deuterated and non-deuterated metabolites.
-
Chromatography: Metabolites are separated using an appropriate liquid chromatography method, often employing a HILIC or reversed-phase column.
-
Mass Spectrometry: The separated metabolites are ionized (typically via electrospray ionization) and detected by a mass spectrometer. The instrument is operated to collect data on the mass-to-charge ratio (m/z) of the ions, allowing for the differentiation of isotopologues.
-
Data Analysis: Specialized software is used to process the raw data, identify metabolites based on their retention time and m/z, and calculate the fractional abundance of each isotopologue to generate the Mass Isotopomer Distribution (MID).
Regulation of Pyruvate Metabolism: The HIF-1α Signaling Pathway
The fate of pyruvate is tightly regulated by cellular signaling pathways that respond to environmental cues like oxygen availability. One of the most critical regulators is the Hypoxia-Inducible Factor 1-alpha (HIF-1α).
Under low oxygen (hypoxia), HIF-1α is stabilized and translocates to the nucleus. There, it promotes a metabolic switch from oxidative phosphorylation to glycolysis. A key mechanism in this switch is the HIF-1α-mediated upregulation of Pyruvate Dehydrogenase Kinase 1 (PDK1).[5][8] PDK1 phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex. This inhibition blocks the conversion of pyruvate to acetyl-CoA, effectively shunting pyruvate away from the TCA cycle and towards conversion to lactate by LDH.[8] This adaptation allows cancer cells, for example, to maintain ATP production and reduce the generation of reactive oxygen species (ROS) from the mitochondria in a hypoxic environment.
The diagram below illustrates this crucial signaling pathway.
Conclusion
Deuterated pyruvate is an invaluable tool for researchers seeking to unravel the complexities of cellular metabolism. By enabling the precise tracking of pyruvate's journey into lactate, alanine, and the TCA cycle, these tracers provide quantitative data on the activity of key metabolic pathways. When combined with detailed experimental protocols and an understanding of regulatory networks like the HIF-1α pathway, deuterated pyruvate tracing empowers scientists and drug developers to identify metabolic vulnerabilities and opportunities for therapeutic intervention in a wide range of diseases.
References
- 1. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Direct observation of lactate and alanine by proton double quantum spectroscopy in rat hearts supplied with [3-13C]pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the isotopic equilibration between lactate and pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
Applications of Sodium 2-oxopropanoate-d3 in Stable Isotope Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in modern metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among the various tracers utilized, Sodium 2-oxopropanoate-d3, a deuterated form of sodium pyruvate (B1213749), has emerged as a valuable probe for investigating central carbon metabolism. Its ability to introduce a stable isotope label at a key metabolic node—pyruvate—allows for the detailed tracking of carbon and hydrogen atoms through glycolysis, the tricarboxylic acid (TCA) cycle, and related biosynthetic pathways. This technical guide provides a comprehensive overview of the applications of this compound in stable isotope labeling, complete with experimental protocols, data presentation, and visualization of key metabolic pathways and workflows.
Core Principles of Stable Isotope Labeling with this compound
This compound (pyruvate-d3) is chemically identical to its non-labeled counterpart, save for the replacement of the three hydrogen atoms on the methyl group with deuterium (B1214612). This seemingly subtle change allows for the differentiation of molecules that have been newly synthesized or have passed through specific enzymatic reactions from the pre-existing unlabeled pool. When introduced into a biological system, pyruvate-d3 is metabolized by the same enzymes as endogenous pyruvate, and the deuterium label is incorporated into downstream metabolites. The pattern and extent of this labeling, as measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a wealth of information about the activity of metabolic pathways.[1]
A key feature of using pyruvate-d3 is its position at the crossroads of major metabolic routes. It can be:
-
Reduced to Lactate (B86563): Catalyzed by lactate dehydrogenase (LDH).
-
Transaminated to Alanine (B10760859): Catalyzed by alanine aminotransferase (ALT).
-
Oxidatively decarboxylated to Acetyl-CoA: By the pyruvate dehydrogenase (PDH) complex, feeding into the TCA cycle.
-
Carboxylated to Oxaloacetate: By pyruvate carboxylase (PC), replenishing TCA cycle intermediates (anaplerosis).
The differential fate of the deuterium atoms in these reactions provides unique insights into pathway utilization.
Experimental Design and Protocols
A successful stable isotope labeling experiment using this compound requires careful planning and execution. The following protocols provide a general framework for in vitro cell culture experiments.
Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells
1. Cell Culture and Media Preparation:
-
Culture cells to approximately 70-80% confluency in standard growth medium. This ensures that the cells are in an active metabolic state.
-
Prepare the labeling medium. This is typically a base medium (e.g., DMEM) that is deficient in pyruvate.
-
Supplement the pyruvate-free medium with this compound. The final concentration will depend on the cell type and experimental goals but often ranges from the physiological concentration of pyruvate up to the concentration in standard media formulations.
-
It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled pyruvate and other small molecules that could dilute the tracer.
2. Isotopic Labeling:
-
Aspirate the standard growth medium from the cultured cells.
-
Wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS) to remove any residual unlabeled medium.
-
Add the pre-warmed labeling medium containing this compound to the cells.
-
Incubate the cells for a predetermined period. The incubation time is critical and should be optimized to achieve a metabolic and isotopic steady-state for the pathways of interest. This can range from several hours to overnight.
3. Metabolite Extraction:
-
Rapidly quench metabolism to preserve the in vivo metabolic state. This is a critical step to prevent enzymatic activity from altering metabolite levels after harvesting.
-
Place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells once with ice-cold saline solution.
-
Immediately add a cold extraction solvent. A common choice is 80% methanol (B129727) kept at -80°C.[2]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
For a more thorough extraction, the cell lysate can be subjected to freeze-thaw cycles or sonication.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Collect the supernatant, which contains the polar metabolites.
-
Dry the metabolite extract, for example, under a stream of nitrogen gas or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
-
Reconstitute the dried metabolite extract in a solvent suitable for the chosen analytical platform (e.g., a mixture of water and organic solvent for liquid chromatography-mass spectrometry, LC-MS).
-
It is advisable to include an internal standard in the reconstitution solvent to control for variations in sample handling and instrument response.
-
Vortex the sample to ensure complete dissolution of the metabolites.
-
Centrifuge the reconstituted sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
Data Analysis and Interpretation
The analysis of data from stable isotope labeling experiments involves several key steps:
1. Mass Isotopomer Distribution (MID) Analysis:
-
The raw data from the mass spectrometer will show a distribution of mass isotopologues for each detected metabolite. An isotopologue is a molecule that differs only in its isotopic composition.
-
For each metabolite, the relative abundance of each isotopologue (M+0, M+1, M+2, etc., where M is the mass of the monoisotopic, unlabeled metabolite) is determined. This is the mass isotopomer distribution (MID).
2. Correction for Natural Isotope Abundance:
-
It is essential to correct the raw MIDs for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[3] Software tools are available to perform this correction, which mathematically deconvolutes the contribution of naturally occurring isotopes from the labeling derived from the tracer.[3][4][5]
3. Calculation of Isotopic Enrichment:
-
After correction, the fractional or molar percent enrichment (MPE) of the label in each metabolite can be calculated. This represents the proportion of the metabolite pool that has been labeled by the tracer.
4. Metabolic Flux Analysis (MFA):
-
The corrected MIDs and isotopic enrichment data can be used as inputs for metabolic flux analysis software (e.g., INCA, VistFlux).[6][7]
-
MFA uses computational models of metabolic networks to estimate the rates (fluxes) of intracellular reactions that best explain the observed labeling patterns.
Quantitative Data Presentation
The following table provides an illustrative example of how quantitative data from a this compound labeling experiment could be presented. The data represents the molar percent enrichment (MPE) of deuterium in key metabolites after a 24-hour incubation of cancer cells with the tracer.
| Metabolite | MPE (d) | Predominant Isotopologue(s) | Metabolic Pathway |
| Pyruvate | 95.2 ± 2.1 | d3 | Tracer |
| Lactate | 94.8 ± 2.5 | d3 | Glycolysis/Fermentation |
| Alanine | 65.7 ± 3.4 | d2, d1 | Transamination |
| Citrate | 28.3 ± 1.9 | d2 | TCA Cycle (via PDH) |
| α-Ketoglutarate | 25.1 ± 2.2 | d2 | TCA Cycle |
| Malate | 27.9 ± 2.8 | d2 | TCA Cycle |
| Aspartate | 26.5 ± 2.5 | d2 | Anaplerosis/Transamination |
Note: This is illustrative data. Actual values will vary depending on the cell type, experimental conditions, and analytical methods.
Visualization of Metabolic Pathways and Workflows
Visualizing the flow of the stable isotope label through metabolic pathways is crucial for understanding the experimental results. The following diagrams, generated using the Graphviz DOT language, illustrate key concepts.
Applications in Research and Drug Development
The use of this compound as a tracer has significant implications for various fields of research:
-
Cancer Metabolism: Cancer cells often exhibit altered pyruvate metabolism, a phenomenon known as the Warburg effect. Pyruvate-d3 can be used to quantify the relative fluxes through LDH, PDH, and PC, providing insights into the metabolic reprogramming that supports tumor growth and proliferation.
-
Neurodegenerative Diseases: Alterations in cerebral energy metabolism are implicated in several neurodegenerative disorders. Tracing with pyruvate-d3 can help to elucidate these changes in neuronal and glial cells.
-
Inborn Errors of Metabolism: This technique can be applied to study the metabolic consequences of genetic defects in enzymes involved in pyruvate metabolism.
-
Drug Discovery and Development: Pyruvate-d3 can be used to assess the mechanism of action of drugs that target metabolic pathways. By observing how a compound alters the flux of the label, researchers can identify its specific molecular targets.
Conclusion
This compound is a powerful and versatile tracer for investigating central carbon metabolism. Its strategic position at the intersection of glycolysis and the TCA cycle allows for a detailed interrogation of key metabolic pathways. The protocols and analytical strategies outlined in this guide provide a framework for researchers to design and execute robust stable isotope labeling experiments. The insights gained from such studies are invaluable for advancing our understanding of cellular physiology in health and disease and for the development of novel therapeutic strategies that target metabolic vulnerabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. agilent.com [agilent.com]
- 7. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Sodium 2-oxopropanoate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Sodium 2-oxopropanoate-d3, a deuterated analogue of the key metabolic intermediate, sodium pyruvate (B1213749). As the use of stable isotope-labeled compounds becomes increasingly prevalent in metabolic research, drug development, and clinical diagnostics, a thorough understanding of their specific safety considerations is paramount. This document consolidates available data on the physical and chemical properties, potential hazards, and recommended handling procedures for this compound to ensure its safe and effective use in the laboratory.
Section 1: Compound Identification and Properties
This compound is the sodium salt of pyruvic acid in which the three hydrogen atoms of the methyl group have been replaced with deuterium. This isotopic substitution makes it a valuable tracer for metabolic studies, allowing researchers to follow the fate of pyruvate in various biochemical pathways.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Synonyms | Sodium pyruvate-d3, Pyruvic acid-d3 sodium salt | - |
| CAS Number | 1316291-18-5 | [1] |
| Molecular Formula | C₃D₃NaO₃ | [2] |
| Molecular Weight | 113.06 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water | [4] |
Note: Due to the limited availability of specific experimental data for the deuterated form, some properties are inferred from the non-deuterated analogue, Sodium 2-oxopropanoate (CAS: 113-24-6). The primary difference lies in the molecular weight due to the presence of deuterium.
Section 2: Hazard Identification and Toxicological Profile
Table 2: GHS Hazard Classification (Inferred from Sodium 2-oxopropanoate)
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction |
Toxicological Data (for Sodium 2-oxopropanoate, CAS: 113-24-6):
-
Acute Oral Toxicity (LD50): No data available.
-
Acute Dermal Toxicity (LD50): No data available.
-
Acute Inhalation Toxicity (LC50): No data available.
Summary of Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation and could lead to an allergic skin reaction upon repeated contact.
-
Eye Contact: Causes serious eye irritation.
-
Ingestion: The toxicological properties have not been fully investigated. Ingestion of large amounts may cause gastrointestinal irritation.
Section 3: Safe Handling and Experimental Protocols
Adherence to standard laboratory safety protocols is essential when working with this compound. The following guidelines provide a framework for its safe handling and use in experimental settings.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE.
Caption: Recommended Personal Protective Equipment.
Engineering Controls
-
Work in a well-ventilated laboratory, preferably in a chemical fume hood, especially when handling powders or creating solutions.
-
Ensure easy access to an eyewash station and a safety shower.
General Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Weighing: If possible, weigh the compound in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.[2]
-
Protect from moisture.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Section 4: Emergency Procedures
Caption: First Aid Measures for Exposure.
Section 5: Conclusion
This compound is a valuable tool for scientific research. While specific safety data for the deuterated form is limited, a conservative approach based on the known hazards of its non-deuterated analogue is recommended. By adhering to the guidelines outlined in this document and maintaining a strong safety culture, researchers can handle this compound responsibly and minimize potential risks. Always consult the most recent Safety Data Sheet from the supplier and your institution's safety protocols before use.
References
A Technical Guide to Sodium 2-oxopropanoate-d3: Commercial Availability and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sodium 2-oxopropanoate-d3, a deuterated isotopologue of sodium pyruvate (B1213749). The guide details its commercial availability, key suppliers, and in-depth experimental protocols for its application in metabolic research, particularly in stable isotope tracing studies. The information is tailored for researchers, scientists, and professionals involved in drug development and metabolic pathway analysis.
Introduction to this compound
This compound, also known as Sodium pyruvate-d3, is the deuterium-labeled form of Sodium 2-oxopropanoate.[1] It serves as a valuable tool in metabolic research, primarily as a tracer to investigate cellular metabolism and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The incorporation of deuterium (B1214612) atoms allows for the tracking of the pyruvate molecule through various metabolic pathways, providing insights into glycolysis, the tricarboxylic acid (TCA) cycle, and other related processes. Its use is particularly relevant in drug development for understanding the metabolic effects of new therapeutic agents.
Commercial Suppliers and Availability
A variety of chemical suppliers offer this compound for research purposes. The purity and available quantities can vary between suppliers, and pricing is often available upon quotation. Below is a summary of prominent commercial suppliers and their typical product specifications.
| Supplier | Typical Purity | Available Quantities | CAS Number | Additional Notes |
| MedchemExpress | >98% | 25 mg, 50 mg, 100 mg (custom sizes available) | 1316291-18-5 | Offers the product for research use only. |
| Cambridge Isotope Laboratories, Inc. | 97-98% (isotopic purity) | 0.5 g, 1 g | 1316291-18-5 | Provides detailed certificates of analysis. |
| Sigma-Aldrich (Merck) | ≥98 atom % D | Custom packaging available upon request | 1316291-18-5 | Product may be available from bulk stock. |
| VulcanChem | Not specified | Inquiry required | 1316291-18-5 | Provides product for research applications. |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Applications: Stable Isotope Tracing
This compound is a key reagent in stable isotope tracing experiments, which are designed to follow the metabolic fate of a substrate through biochemical pathways.[2] These studies are crucial for understanding cellular metabolism in both normal and diseased states.
Logical Workflow for a Stable Isotope Tracing Experiment
The following diagram illustrates the general workflow of a stable isotope tracing experiment using this compound, from cell culture to data analysis.
Caption: A generalized workflow for stable isotope tracing experiments.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol 1: Stable Isotope Labeling of Cultured Mammalian Cells
This protocol outlines the steps for labeling cultured mammalian cells with this compound to trace its incorporation into downstream metabolites.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Glucose-free and pyruvate-free cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), -80°C
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow in complete medium until they reach the desired confluency (typically 70-80%).
-
Medium Exchange: Aspirate the complete medium and wash the cells once with pre-warmed, glucose-free and pyruvate-free medium.
-
Labeling: Add pre-warmed, glucose-free and pyruvate-free medium supplemented with a defined concentration of this compound (e.g., 2 mM). The optimal concentration and labeling time should be determined empirically for each cell line and experimental condition.
-
Incubation: Incubate the cells for a specific period (e.g., 4, 8, or 24 hours) to allow for the uptake and metabolism of the labeled pyruvate.
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add ice-cold (-80°C) methanol to the cells and place the plate on dry ice.
-
Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[3]
-
Metabolite Extraction: Proceed immediately to the metabolite extraction protocol (see Protocol 2).
Protocol 2: Metabolite Extraction from Labeled Cells
This protocol describes the extraction of polar metabolites from cells labeled with this compound.
Materials:
-
Cell lysate in methanol (from Protocol 1)
-
Chloroform (B151607), -20°C
-
Ultrapure water, 4°C
-
Centrifuge capable of 4°C and >15,000 x g
-
Vacuum concentrator
Procedure:
-
Phase Separation: To the methanolic cell lysate, add chloroform and water in a ratio that results in a final solvent ratio of methanol:chloroform:water of approximately 2:1:0.8. Vortex the mixture vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to separate the polar (aqueous/methanolic) and non-polar (chloroform) phases.
-
Fraction Collection: Carefully collect the upper aqueous phase containing the polar metabolites into a new pre-chilled tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Storage: Store the dried extracts at -80°C until analysis by NMR or GC-MS.
Protocol 3: Sample Preparation for NMR Analysis
This protocol details the preparation of dried metabolite extracts for analysis by NMR spectroscopy.
Materials:
-
Dried metabolite extract
-
Deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS)
-
NMR tubes (5 mm)
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a precise volume of the deuterated solvent containing the internal standard (e.g., 600 µL).
-
Vortexing and Centrifugation: Vortex the sample thoroughly to ensure complete dissolution. Centrifuge at high speed to pellet any insoluble material.
-
Transfer to NMR Tube: Carefully transfer the supernatant to a 5 mm NMR tube.
-
Analysis: The sample is now ready for NMR data acquisition.
Protocol 4: Sample Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility. This is a common two-step derivatization protocol for organic acids.
Materials:
-
Dried metabolite extract
-
Methoxyamine hydrochloride (MEOX)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
Procedure:
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried metabolite extract. Incubate the mixture (e.g., at 30°C for 90 minutes with shaking) to protect carbonyl groups.
-
Silylation: Add MSTFA (with 1% TMCS) to the sample and incubate (e.g., at 37°C for 30 minutes with shaking) to silylate hydroxyl, carboxyl, and amine groups.
-
Transfer: Transfer the derivatized sample to a GC-MS vial with a micro-insert.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Signaling Pathways and Data Interpretation
The data obtained from NMR or GC-MS analysis will show the incorporation of deuterium from this compound into various metabolites. This information can be used to map the flow of carbon through central metabolic pathways.
Caption: Simplified metabolic pathways showing the potential fate of deuterium from this compound.
The analysis of the mass isotopologue distribution of these metabolites allows for the calculation of metabolic fluxes, providing a quantitative measure of the activity of these pathways. This is particularly valuable in drug development for assessing the on-target and off-target effects of compounds on cellular metabolism.[1]
Conclusion
This compound is a readily available and powerful tool for researchers in the life sciences. Its application in stable isotope tracing experiments, coupled with robust analytical techniques like NMR and GC-MS, provides detailed insights into the complexities of cellular metabolism. The protocols and information provided in this guide serve as a starting point for designing and executing experiments to investigate metabolic pathways in the context of basic research and drug development.
References
Deuterium vs. ¹³C Labeling in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling has become an indispensable tool in metabolic research, providing unprecedented insights into the dynamic nature of biochemical pathways. Among the most utilized isotopes are deuterium (B1214612) (²H) and carbon-13 (¹³C). The choice between these two powerful tracers is critical and contingent on the specific research question, the biological system under investigation, and the analytical platforms available. This technical guide provides a comprehensive comparison of deuterium and ¹³C labeling methodologies, detailing their core principles, experimental protocols, and data interpretation. We present quantitative data in structured tables for easy comparison and include detailed diagrams of key metabolic pathways and experimental workflows to facilitate a deeper understanding of these powerful techniques.
Core Principles: Tracing Hydrogens vs. Carbons
The fundamental distinction between deuterium and ¹³C labeling lies in the atom being traced. This difference dictates the types of metabolic information that can be obtained.
-
¹³C Labeling: This method tracks the fate of carbon atoms from a labeled substrate, such as [U-¹³C]-glucose, as they traverse metabolic pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] By measuring the incorporation of ¹³C into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the relative contributions of different pathways to the production of a particular metabolite.[1] This approach is the gold standard for metabolic flux analysis (MFA), which aims to determine the absolute rates of reactions in a metabolic network.[1][2]
-
Deuterium Labeling: Deuterium labeling, often through the use of deuterated water (D₂O) or deuterated substrates like [6,6-²H₂]-glucose, tracks the movement of hydrogen atoms.[3] This provides unique insights into redox metabolism, including the production and consumption of reducing cofactors like NADPH and NADH, which are crucial for biosynthetic reactions and maintaining cellular redox balance.[3][4] Deuterium metabolic imaging (DMI), an MRI-based technique, allows for the non-invasive, real-time visualization of metabolic processes in vivo.[1]
Quantitative Comparison of Deuterium and ¹³C Labeling
The selection of an isotopic tracer involves a trade-off between various factors, including cost, sensitivity, and the specific biological question being addressed.
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling | References |
| Primary Application | Redox metabolism, NADPH/NADH turnover, in vivo imaging (DMI) | Central carbon metabolism, metabolic flux analysis (MFA) | [3][4],[1][2] |
| Tracer Cost | Generally more cost-effective, especially for in vivo studies using D₂O. | Can be expensive, particularly for complex, specifically labeled substrates. | [1][3] |
| Kinetic Isotope Effect (KIE) | Can be significant due to the large relative mass difference between ¹H and ²H, potentially altering reaction rates. The measured KIE for glucose and acetate (B1210297) metabolism is relatively small (4-6%). | Generally small and often considered negligible due to the modest mass difference between ¹²C and ¹³C. | [5][6][7] |
| Label Loss/Exchange | Prone to exchange with protons in aqueous environments, which needs to be accounted for in quantitative studies. For example, in rat brain using [6,6-²H₂]-glucose, label loss was observed in lactate (B86563) (15.7 ± 2.6%), glutamate (B1630785) (37.9 ± 1.1%), and glutamine (41.5 ± 5.2%). | Carbon-carbon bonds are stable, leading to minimal label loss through non-enzymatic exchange. | [5][6][7] |
| Analytical Sensitivity (NMR) | Lower intrinsic sensitivity compared to ¹H NMR, but the low natural abundance of ²H (0.015%) results in a very low background signal. | Lower sensitivity than ¹H NMR due to a lower gyromagnetic ratio and low natural abundance (1.1%). Isotopic enrichment is often necessary. | [8][9] |
| Analytical Resolution (MS) | High-resolution mass spectrometry can differentiate between ²H- and ¹³C-labeled tracers in dual-labeling experiments. | Provides distinct mass shifts for each incorporated ¹³C atom, allowing for the determination of mass isotopomer distributions. | [10] |
| In Vivo Applicability | Well-suited for in vivo studies, particularly with D₂O administration and DMI. | Can be challenging and costly for in vivo studies in organisms, but is widely used in cell culture. | [1][3] |
| Temporal Resolution | DMI allows for real-time visualization of metabolic processes. | Can be used for both steady-state and dynamic flux measurements. | [1] |
Table 1: Quantitative Comparison of Deuterium and ¹³C Labeling in Metabolic Studies. This table summarizes the key differences between deuterium and ¹³C labeling, providing a framework for selecting the appropriate tracer for a given research objective.
Experimental Protocols
The successful implementation of stable isotope tracing studies requires meticulous attention to experimental detail. Below are generalized protocols for ¹³C metabolic flux analysis and deuterium labeling using D₂O in mammalian cell culture.
Protocol for ¹³C Metabolic Flux Analysis (MFA) in Mammalian Cells
This protocol outlines the key steps for a typical ¹³C-MFA experiment using [U-¹³C]-glucose.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
¹³C-labeling medium (e.g., DMEM with [U-¹³C]-glucose replacing unlabeled glucose)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolite extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scraper
-
Centrifuge
-
Mass spectrometer (e.g., GC-MS or LC-MS/MS)
Procedure:
-
Cell Seeding and Growth: Seed cells in multi-well plates at a density that ensures they reach the desired confluency (typically 70-80%) at the time of harvest. Culture cells in standard medium until they are ready for the labeling experiment.
-
Tracer Introduction: Aspirate the standard medium and wash the cells once with pre-warmed PBS. Add the pre-warmed ¹³C-labeling medium to the cells.
-
Isotopic Labeling: Incubate the cells in the ¹³C-labeling medium for a sufficient duration to achieve isotopic steady-state. This time is dependent on the cell type and the pathways being investigated and should be determined empirically (often 6-24 hours).
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS to remove extracellular metabolites.
-
Immediately add ice-cold extraction solvent to the cells to quench metabolic activity and extract intracellular metabolites.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis: Analyze the metabolite extracts using MS to determine the mass isotopomer distributions of target metabolites.
-
Data Analysis: Use specialized software to correct for the natural abundance of ¹³C and to calculate metabolic fluxes by fitting the experimental data to a metabolic network model.
Protocol for Deuterium Labeling with D₂O in Mammalian Cells
This protocol provides a general workflow for tracing deuterium incorporation from D₂O into biomolecules.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium
-
Deuterium oxide (D₂O), sterile
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolite/protein/lipid extraction solvents (specific to the biomolecule of interest)
-
Cell scraper
-
Centrifuge
-
Mass spectrometer or NMR spectrometer
Procedure:
-
Cell Seeding and Growth: Culture cells in standard medium to the desired confluency.
-
Preparation of D₂O-containing Medium: Prepare the labeling medium by supplementing the standard culture medium with a specific percentage of D₂O (e.g., 4-8%). Ensure the final concentrations of all other medium components are maintained.
-
Tracer Introduction: Replace the standard medium with the D₂O-containing medium.
-
Isotopic Labeling: Incubate the cells for the desired period. The labeling time will vary depending on the turnover rate of the biomolecule of interest (e.g., hours for metabolites, days for proteins).
-
Biomolecule Extraction:
-
Wash the cells with ice-cold PBS.
-
Perform the appropriate extraction procedure for the target biomolecules (e.g., methanol/chloroform extraction for lipids, cell lysis and protein precipitation for proteomics).
-
-
Sample Preparation and Analysis: Prepare the extracted biomolecules for analysis by MS or NMR. For proteins, this typically involves digestion into peptides.
-
Data Analysis: Determine the extent of deuterium incorporation by analyzing the mass shifts in the mass spectra or the changes in the NMR spectra. This information can be used to calculate turnover rates of the biomolecules.
Visualization of Metabolic Pathways and Workflows
Visualizing the flow of atoms through metabolic pathways and the overall experimental process is crucial for understanding and communicating the results of stable isotope tracing studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 10. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sodium Pyruvate as a Free Radical Scavenger: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, characterized by an overabundance of reactive oxygen species (ROS), is a significant contributor to cellular damage and is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. Sodium pyruvate (B1213749), the sodium salt of the key metabolic intermediate pyruvic acid, has demonstrated considerable efficacy as a direct and indirect free radical scavenger. This technical guide provides an in-depth examination of the mechanisms by which sodium pyruvate neutralizes free radicals, protects cellular components from oxidative damage, and modulates key signaling pathways involved in the cellular stress response. This document synthesizes quantitative data from pivotal studies, presents detailed experimental protocols for assessing its antioxidant capacity, and visualizes the complex biological interactions through signaling pathway and workflow diagrams.
Introduction
Sodium pyruvate is a crucial molecule in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. Beyond its fundamental role in energy production, pyruvate possesses potent antioxidant properties.[1] Its ability to directly scavenge ROS, particularly hydrogen peroxide (H₂O₂), has been well-documented.[2][3] This direct scavenging action involves a non-enzymatic decarboxylation reaction, yielding acetate (B1210297), carbon dioxide, and water, thereby neutralizing the damaging potential of H₂O₂.[4][5] Furthermore, sodium pyruvate exerts indirect antioxidant effects by protecting mitochondria, the primary source of intracellular ROS, and by influencing signaling pathways that govern the cellular response to oxidative stress.[6][7] This guide will explore these multifaceted roles of sodium pyruvate, providing a comprehensive resource for researchers in the field.
Mechanisms of Free Radical Scavenging
Direct Scavenging of Reactive Oxygen Species
Sodium pyruvate directly reacts with and neutralizes several types of ROS. The most well-characterized reaction is with hydrogen peroxide.
-
Hydrogen Peroxide (H₂O₂): Pyruvate, an α-keto acid, undergoes rapid non-enzymatic decarboxylation in the presence of H₂O₂, resulting in the formation of acetate, water, and carbon dioxide.[4] This reaction is highly efficient and is considered a primary mechanism for pyruvate's antioxidant activity.[2][3] The proposed intermediate in this reaction is 2-hydroperoxy-2-hydroxypropanoate.[5]
-
Hydroxyl Radicals (•OH): Pyruvate has been shown to inhibit hydroxyl radical-dependent deoxyribose degradation in a dose-dependent manner, indicating its capacity to scavenge these highly reactive species.[7]
-
Superoxide (B77818) Anions (O₂⁻•): Studies have demonstrated that pyruvate analogues can inhibit the chemiluminescence signal arising from superoxide anion radicals, suggesting a direct scavenging activity against this ROS.[7]
The direct scavenging activity of sodium pyruvate against various ROS is summarized in the table below.
| Reactive Oxygen Species | Scavenging Mechanism | Reference |
| Hydrogen Peroxide (H₂O₂) | Non-enzymatic decarboxylation to acetate, CO₂, and H₂O | [2][3][4][5] |
| Hydroxyl Radical (•OH) | Inhibition of deoxyribose degradation | [7] |
| Superoxide Anion (O₂⁻•) | Inhibition of chemiluminescence | [7] |
Indirect Antioxidant Effects
Beyond direct scavenging, sodium pyruvate confers protection against oxidative stress through several indirect mechanisms:
-
Mitochondrial Protection: Pyruvate plays a critical role in maintaining mitochondrial health. It can suppress the generation of mitochondrial ROS and stabilize the mitochondrial membrane potential, even under conditions of oxidative stress.[6] By supporting mitochondrial function, pyruvate helps to reduce the primary source of intracellular ROS.
-
Modulation of Signaling Pathways: Sodium pyruvate can influence key signaling pathways involved in the cellular response to oxidative stress and apoptosis.
-
NF-κB Pathway: Pyruvate has been shown to inhibit the hydrogen peroxide-induced transactivation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[8][9] This inhibition is linked to pyruvate's ability to protect cellular glutathione (B108866) levels.[8]
-
p53/Bcl-2/Bax Pathway: Oxidative stress can activate the tumor suppressor p53, which in turn can modulate the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[10][11][12] Pyruvate has been shown to inhibit the H₂O₂-induced activation of p53 and restore the balance between Bcl-2 and Bax, thereby preventing apoptosis.
-
Quantitative Data on Pyruvate's Antioxidant Efficacy
The following tables summarize quantitative data from key studies demonstrating the protective effects of sodium pyruvate against oxidative stress.
Table 1: In Vitro Protection Against H₂O₂-Induced Cytotoxicity
| Cell Line | H₂O₂ Concentration | Pyruvate Concentration | Outcome | Reference |
| Human Neuroblastoma SK-N-SH | 150 µM | ≥ 1 mM | Completely blocked H₂O₂-induced cell death. | [6] |
| Human Neuroblastoma SK-N-SH | 150 µM | 100 µM - 4 mM | Dose-dependently increased cell survival. | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5 mM | Not specified | Inhibited massive cell death. |
Table 2: In Vitro Reduction of Intracellular ROS
| Cell Line | Oxidative Stressor | Pyruvate Concentration | Outcome | Reference |
| Human Neuroblastoma SK-N-SH | 150 µM H₂O₂ | 1 mM and 2 mM | Sharply attenuated intracellular ROS accumulation. | [6] |
| Human Fibroblasts and Embryonic Stem Cells | H₂O₂, TBHP, Rotenone | Not specified | Strong ROS scavenging capacity. | [13] |
Table 3: IC₅₀ Values for ROS Scavenging
| ROS/Assay | Pyruvate Analogue | IC₅₀ Value | Reference |
| Superoxide Anion Radicals | Ethyl Pyruvate | 0.0197 ± 0.002 mM | [7] |
| Superoxide Anion Radicals | Pyruvic Acid | 69.2 ± 5.2 mM | [7] |
| Luminol + H₂O₂ System | Pyruvic Acid | 1.71 ± 0.12 mM | [7] |
| Luminol + H₂O₂ System | Ethyl Pyruvate | 3.85 ± 0.21 mM | [7] |
| Luminol + H₂O₂ System | Sodium Pyruvate | 22.91 ± 1.21 mM | [7] |
| Hydroxyl Radical-dependent deoxyribose degradation | Sodium Pyruvate | 33.2 ± 0.3 mM | [7] |
| Hydroxyl Radical-dependent deoxyribose degradation | Ethyl Pyruvate | 116.1 ± 6.2 mM | [7] |
| Hydroxyl Radical-dependent deoxyribose degradation | Pyruvic Acid | 168.2 ± 6.2 mM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assays
This assay measures the number of viable cells based on the conversion of non-fluorescent Calcein (B42510) AM to fluorescent calcein by intracellular esterases in living cells.
Materials:
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)
Protocol:
-
Seed target cells in a 96-well plate at a desired density and incubate overnight.
-
Treat cells with the oxidative stressor (e.g., H₂O₂) in the presence or absence of sodium pyruvate for the desired duration.
-
Prepare a 2X Calcein AM working solution (e.g., 2 µM) in PBS or serum-free medium immediately before use.
-
Wash the cells once with PBS.
-
Add 50 µL of PBS to each well.
-
Add 50 µL of the 2X Calcein AM working solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader. The fluorescence is proportional to the number of viable cells.
This colorimetric assay measures cell metabolic activity as an indicator of viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader (absorbance at ~570 nm)
Protocol:
-
Seed cells in a 96-well plate and treat as described for the Calcein AM assay.
-
After treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight in a humidified atmosphere at 37°C to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of the samples using a microplate reader.
Measurement of Intracellular ROS
This assay utilizes the cell-permeant dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium (e.g., DMEM)
-
PBS
-
24-well or 96-well plates
-
Fluorescence microscope or microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
Protocol:
-
Seed cells in the appropriate plate and allow them to adhere.
-
Treat cells with the oxidative stressor and sodium pyruvate as required.
-
Prepare a fresh DCFH-DA working solution (e.g., 10 µM) in pre-warmed serum-free medium immediately before use.
-
Wash the cells once with serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope or microplate reader.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.
Caption: Direct scavenging of ROS by sodium pyruvate.
Caption: Pyruvate's protective effect on mitochondria under oxidative stress.
Caption: Inhibition of the NF-κB signaling pathway by sodium pyruvate.
Caption: Modulation of the p53/Bax/Bcl-2 apoptotic pathway by sodium pyruvate.
Conclusion
Sodium pyruvate is a remarkably versatile molecule with a well-established role as a potent free radical scavenger. Its ability to directly neutralize a range of reactive oxygen species, coupled with its protective effects on mitochondria and its capacity to modulate critical cellular signaling pathways, underscores its therapeutic potential in conditions associated with oxidative stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the antioxidant properties of sodium pyruvate. Future research should continue to elucidate the precise molecular mechanisms underlying its protective effects and explore its application in various disease models.
References
- 1. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 2. The importance of sodium pyruvate in assessing damage produced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Low-Temperature NMR Characterization of Reaction of Sodium Pyruvate with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate Regulates Reactive Oxygen Species (ROS) Production, Dysfunction and Aberrant Metabolism of Mitochondria in Fibroblast-like Synoviocytes of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Immunosuppression and apoptosis activation mediated by p53-Bcl2/Bax signaling pathway -The potential mechanism of goldfish (Carassius auratus Linnaeus) gill disease caused by Myxobolus ampullicapsulatus [frontiersin.org]
- 13. Pyruvate antioxidant roles in human fibroblasts and embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sodium 2-oxopropanoate-d3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sodium 2-oxopropanoate-d3, a deuterated stable isotope of sodium pyruvate (B1213749), in cell culture experiments for metabolic tracing and flux analysis.
Introduction
This compound serves as a powerful tool in metabolic research, enabling the tracing of pyruvate's fate through various cellular pathways.[1][2] As the deuterated analogue of sodium pyruvate, it is readily taken up by cells and incorporated into central carbon metabolism. This allows for the detailed investigation of glycolysis, the tricarboxylic acid (TCA) cycle, and related biosynthetic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Sodium pyruvate itself is a key metabolite, acting as a primary energy source and an antioxidant, protecting cells from oxidative stress.[1] The use of the d3-labeled form provides a distinct mass shift, facilitating the differentiation of labeled from unlabeled metabolites.
Data Presentation
The following tables provide representative examples of quantitative data that can be obtained from metabolic tracing experiments using this compound. The optimal concentrations and incubation times should be empirically determined for each cell line and experimental condition.
Table 1: Recommended Starting Concentrations for this compound in Cell Culture Media
| Cell Line Type | Base Medium Formulation | Recommended Starting Concentration (mM) | Reference for General Methodology |
| Adherent Cancer Cells (e.g., HeLa, A549) | DMEM, pyruvate-free | 1 - 10 | [3][4] |
| Suspension Cancer Cells (e.g., Jurkat) | RPMI-1640, pyruvate-free | 1 - 10 | [3][4] |
| Primary Cells | As recommended for the specific cell type, pyruvate-free | 0.5 - 5 | [3][4] |
| Stem Cells | Specialized stem cell medium, pyruvate-free | 0.5 - 5 | [3][4] |
Table 2: Example of Isotopic Enrichment in Key Metabolites Following Labeling with this compound
| Metabolite | Expected Mass Shift | Example Isotopic Enrichment (%) after 24h | Analytical Method | Reference for General Methodology |
| Lactate-d3 | +3 | 80 - 95 | GC-MS, LC-MS | [5] |
| Alanine-d3 | +3 | 70 - 90 | GC-MS, LC-MS | [5] |
| Citrate-d2 | +2 | 30 - 50 | GC-MS, LC-MS | [5] |
| Glutamate-d2 | +2 | 25 - 45 | GC-MS, LC-MS | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Cell Culture Medium
Materials:
-
This compound powder
-
Sterile, pyruvate-free cell culture basal medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile, nuclease-free water
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Under aseptic conditions in a laminar flow hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, nuclease-free water to a final concentration of 100 mM.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Store the stock solution at -20°C for long-term storage (up to 1 month) or at 4°C for short-term use (up to 1 week).[2]
-
-
Prepare the Complete Labeling Medium:
-
Thaw the required supplements, including dFBS. The use of dialyzed FBS is crucial to minimize the presence of unlabeled pyruvate and other small molecules.
-
In a sterile bottle, add the appropriate volume of pyruvate-free basal medium.
-
Supplement the medium with dFBS to the desired final concentration (e.g., 10%).
-
Add other required supplements such as L-glutamine and antibiotics.
-
Add the 100 mM this compound stock solution to the desired final concentration (refer to Table 1). For example, to prepare 100 mL of medium with 5 mM this compound, add 5 mL of the 100 mM stock solution.
-
Bring the medium to the final volume with sterile, pyruvate-free basal medium.
-
Mix gently by swirling.
-
The complete labeling medium is now ready for use.
-
Protocol 2: Metabolic Labeling and Metabolite Extraction for Mass Spectrometry Analysis
Materials:
-
Cells of interest
-
Complete labeling medium containing this compound
-
Control medium (containing unlabeled sodium pyruvate at the same concentration)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).
-
-
Metabolic Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed complete labeling medium containing this compound to the cells. For control experiments, use the control medium.
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours). The optimal incubation time will depend on the cell type and the metabolic pathway of interest.
-
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a well of a 6-well plate).
-
Use a cell scraper to detach the cells in the methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Immediately snap-freeze the cell extract in liquid nitrogen to quench all metabolic activity.
-
Store the samples at -80°C until analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Thaw the samples on ice.
-
Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
The metabolite extracts are now ready for analysis by GC-MS or LC-MS to determine the isotopic enrichment of target metabolites.
-
Visualizations
Pyruvate Dehydrogenase Complex (PDC) Signaling Pathway
The Pyruvate Dehydrogenase Complex (PDC) is a critical enzyme that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. Its activity is tightly regulated by phosphorylation and dephosphorylation, influenced by the energy state of the cell.[6][7]
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC).
Experimental Workflow for Metabolic Flux Analysis
This workflow outlines the key steps for conducting a metabolic flux analysis experiment using this compound.
Caption: Workflow for Deuterated Pyruvate Metabolic Flux Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
Application Note: Quantitative Analysis of d3-Labeled Metabolites by LC-MS/MS
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in metabolic research and drug development, enabling the precise tracking and quantification of molecules within complex biological systems.[1][2] Deuterium-labeled (specifically d3, indicating three deuterium (B1214612) atoms) metabolites are frequently used as internal standards in quantitative mass spectrometry.[3][4] These standards are chemically identical to the endogenous analyte of interest, except that three hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[3][4]
This substitution results in a predictable mass shift (typically +3 Da) without significantly altering the compound's chemical and physical properties, such as its chromatographic retention time and ionization efficiency.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this application due to its exceptional sensitivity and selectivity.[1] By employing the principle of isotope dilution, where a known amount of the d3-labeled standard is added to a sample, LC-MS/MS allows for highly accurate and precise quantification of the corresponding unlabeled (native) metabolite. This approach effectively corrects for variability during sample preparation and potential matrix effects that can suppress or enhance the analyte signal.[3]
The use of d3-labeled internal standards is critical in drug metabolism and pharmacokinetic (DMPK) studies, bioanalysis, and metabolic pathway elucidation, and is recognized by regulatory bodies like the FDA and EMA as a key component of robust bioanalytical method validation.[3][5]
Principle of Isotope Dilution LC-MS/MS
The core of this method is isotope dilution analysis. A known quantity of the d3-labeled metabolite (internal standard, IS) is spiked into the sample containing an unknown quantity of the native analyte. The IS and the analyte behave nearly identically throughout the entire analytical process, including extraction, chromatography, and ionization.[3]
During LC-MS/MS analysis, the liquid chromatograph separates the analyte and IS from other matrix components. Although they have nearly identical retention times, the mass spectrometer can easily distinguish them based on their mass-to-charge (m/z) difference.[3] Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the IS.[6]
Experimental Protocols
This section provides a generalized protocol for the quantification of a target metabolite in human serum using its corresponding d3-labeled internal standard. Parameters should be optimized for each specific analyte and matrix.
Materials and Reagents
-
Solvents: Acetonitrile (B52724), Methanol, Water (LC-MS grade or equivalent)
-
Additives: Formic Acid (LC-MS grade)
-
Standards: Analytical standard of the target metabolite, d3-labeled internal standard (isotopic enrichment ≥98%)[3]
-
Biological Matrix: Human serum (or plasma, urine, etc.)
-
Equipment:
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a common and straightforward method for extracting small molecules from serum or plasma.[4][9]
-
Aliquoting: Aliquot 100 µL of serum samples, calibration standards, and quality control (QC) samples into separate 1.5 mL microcentrifuge tubes.[4]
-
Spiking: Add 10 µL of the d3-labeled internal standard working solution (e.g., at 100 ng/mL) to all tubes except for the blank matrix samples.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (containing 1% formic acid) to each tube.[7]
-
Vortexing: Vortex each sample vigorously for 60 seconds to ensure thorough mixing and complete protein precipitation.[4]
-
Incubation: Incubate the samples for 15 minutes at 4°C to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[4][7]
Note on Sample Cleanup: For complex matrices or when higher sensitivity is required, further cleanup using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary after protein precipitation.[7][8][10]
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized.
Liquid Chromatography (LC) Parameters
| Parameter | Typical Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid[4][7] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[4][7] |
| Flow Rate | 0.4 - 0.5 mL/min[7][11] |
| Column Temperature | 40 - 50°C[7] |
| Injection Volume | 5 - 10 µL[7] |
| Gradient | Start at low %B, ramp to high %B to elute analyte, then return to initial conditions for re-equilibration. |
Mass Spectrometry (MS/MS) Parameters
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[8]
| Parameter | Typical Setting |
| Ionization Mode | ESI Positive or Negative |
| Ion Source Temp. | 500 - 600°C |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| Collision Gas | Argon |
| MRM Transitions | Analyte- and IS-specific; requires optimization. |
Example MRM Transitions: For a hypothetical analyte with a molecular weight of 350.4 and a d3-labeled IS of 353.4.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) |
| Analyte | 351.4 [M+H]⁺ | 250.2 | 25 |
| d3-Internal Standard | 354.4 [M+H]⁺ | 250.2 | 25 |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte. After analysis, plot the peak area ratio (Analyte Peak Area / d3-IS Peak Area) against the nominal concentration of the analyte.[6]
-
Linear Regression: Apply a linear regression (typically with 1/x or 1/x² weighting) to the calibration curve. The curve should have a correlation coefficient (r²) of >0.99.
-
Quantification: Calculate the concentration of the analyte in unknown samples by interpolating their measured peak area ratios from the calibration curve.
Data Presentation
Quantitative Performance
The performance of the method is evaluated using Quality Control (QC) samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean, n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |
| Low | 3.0 | 3.12 | 104.0 | 6.2 |
| Medium | 30.0 | 29.1 | 97.0 | 4.1 |
| High | 75.0 | 78.3 | 104.4 | 3.5 |
Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and <15% (<20% for LLOQ) for precision.
Mandatory Visualizations
Caption: Experimental workflow for d3-metabolite analysis.
Caption: Concept of isotope dilution for quantification.
Caption: Logical flow of an ion in MRM mode.
References
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metsol.com [metsol.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. mdpi.com [mdpi.com]
- 7. chem-agilent.com [chem-agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 10. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for NMR Spectroscopic Analysis of Sodium 2-oxopropanoate-d3
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the analysis of Sodium 2-oxopropanoate-d3 (deuterated sodium pyruvate) using Nuclear Magnetic Resonance (NMR) spectroscopy. This document covers fundamental NMR characterization, as well as advanced applications in metabolic research, including hyperpolarization techniques and deuterium (B1214612) metabolic imaging.
Introduction to NMR Analysis of this compound
This compound is a stable isotope-labeled form of pyruvate (B1213749), a key intermediate in cellular metabolism.[1] Its use in NMR spectroscopy offers a powerful tool for tracing metabolic pathways and quantifying fluxes through various enzymatic reactions. The deuteration of the methyl group provides a unique spectroscopic signature and can prolong the relaxation times of adjacent ¹³C nuclei in hyperpolarization experiments.[2]
Quantitative NMR Data
Quantitative analysis of this compound by NMR is crucial for quality control and for accurate interpretation of metabolic studies. The following tables summarize the key NMR chemical shifts.
Table 1: ¹³C NMR Chemical Shifts of this compound and Common Species in D₂O
| Species | Carbon Atom | Chemical Shift (ppm) |
| This compound | C=O (Ketone) | ~206.0 |
| COO⁻ (Carboxylate) | ~173.0 | |
| CD₃ (Deuterated Methyl) | 28.2 - 29.1 | |
| Pyruvate Hydrate (B1144303) | Hydrated Carbon | 96.420 |
| Carboxylate | 181.261 | |
| Parapyruvate (Dimer) | Various | 50.0, 181.9, 184.9, 206.0 |
Note: Chemical shifts can be influenced by pH, temperature, and solvent. The presence of pyruvate hydrate and parapyruvate is common in aqueous solutions.[3][4]
Table 2: ¹H and ²H NMR Chemical Shifts of this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | CD₃ | Not observed | The deuteration of the methyl group leads to the absence of a proton signal at the corresponding chemical shift (~2.36 ppm for non-deuterated pyruvate). Residual proton signals from incomplete deuteration may be observed. |
| ²H | CD₃ | ~2.47 | The deuterium NMR spectrum will show a signal corresponding to the deuterated methyl group.[5] |
Experimental Protocols
Standard ¹³C NMR for Quality Assessment
This protocol outlines the procedure for obtaining a standard ¹³C NMR spectrum of this compound to assess its purity and identify the presence of hydrate and dimer forms.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
NMR tube (5 mm)
-
Internal standard (optional, e.g., DSS)
Procedure:
-
Sample Preparation:
-
Weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of D₂O in a small vial.
-
If an internal standard is used for quantification, add a known amount.
-
Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters for a 500 MHz spectrometer:
-
Pulse sequence: zgpg30 (or similar proton-decoupled sequence)
-
Number of scans: 128 or more for good signal-to-noise
-
Relaxation delay (d1): 2-5 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: ~250 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum.
-
Reference the spectrum (e.g., to DSS at 0 ppm).
-
Integrate the peaks corresponding to the different species to determine their relative concentrations.
-
Application Protocol: Hyperpolarized ¹³C NMR of [1-¹³C]pyruvate-d3
This protocol describes the general workflow for a hyperpolarized ¹³C NMR experiment to monitor the conversion of pyruvate to its metabolic products in a biological system.
Materials:
-
[1-¹³C]Pyruvic acid-d3
-
Trityl radical (e.g., OX063)
-
Dissolution buffer (e.g., NaOH, TRIS, EDTA)
-
Dynamic Nuclear Polarization (DNP) polarizer
-
NMR spectrometer equipped for hyperpolarization experiments
-
Biological sample (e.g., cell suspension, perfused organ, or in vivo model)
Procedure:
-
Sample Preparation for Polarization:
-
Prepare a solution of [1-¹³C]pyruvic acid-d3 containing a trityl radical.
-
Place the sample in the DNP polarizer and cool to ~1.4 K in a strong magnetic field (e.g., 3.35 T).
-
Irradiate with microwaves at the appropriate frequency to enhance the ¹³C polarization (this process can take 1-2 hours).
-
-
Dissolution and Injection:
-
Rapidly dissolve the hyperpolarized sample in a pre-heated dissolution buffer to create a sterile, pH-neutral solution.
-
Quickly transfer the hyperpolarized solution to the point of injection for the biological system.
-
-
NMR Data Acquisition:
-
Inject the hyperpolarized [1-¹³C]pyruvate-d3 solution into the biological system situated within the NMR spectrometer.
-
Begin acquiring a series of time-resolved ¹³C NMR spectra immediately.
-
Use a small flip angle pulse (e.g., 5-10°) to minimize the consumption of the hyperpolarized magnetization.
-
Acquire spectra every 1-3 seconds to monitor the dynamic conversion of pyruvate to lactate, alanine, and bicarbonate.
-
-
Data Analysis:
-
Process the time-resolved spectra to obtain signal intensities for pyruvate and its metabolites over time.
-
Fit the data to kinetic models to determine the rates of metabolic conversion (e.g., kPL for pyruvate-to-lactate conversion).
-
Visualizations of Pathways and Workflows
Pyruvate Metabolism
The following diagram illustrates the primary metabolic fates of pyruvate, which can be traced using isotopically labeled this compound.
Caption: Key metabolic pathways of pyruvate.
Hyperpolarized ¹³C-Pyruvate Experimental Workflow
This diagram outlines the sequential steps involved in a typical hyperpolarized ¹³C-pyruvate NMR experiment.
References
Quantifying Metabolic Flux with Sodium 2-oxopropanoate-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the flow of atoms from isotopically labeled substrates through metabolic pathways, researchers can gain a quantitative understanding of cellular physiology. Sodium 2-oxopropanoate-d3 (deuterated pyruvate) is a stable isotope tracer that serves as a key tool in these investigations. As the end product of glycolysis, pyruvate (B1213749) stands at a critical metabolic juncture, feeding into the tricarboxylic acid (TCA) cycle, lactate (B86563) production, and amino acid biosynthesis. This document provides detailed application notes and protocols for the use of this compound in quantifying metabolic flux, aimed at researchers, scientists, and professionals in drug development.
This compound is the deuterium-labeled form of Sodium 2-oxopropanoate (Sodium pyruvate), a crucial three-carbon metabolite produced during glycolysis.[1] This labeled compound is instrumental as a tracer in metabolic studies and can be used as an internal standard for quantitative analysis using Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of stable isotopes like deuterium (B1214612) has gained significant attention in drug development due to its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1]
Principle of the Assay
The core principle of this metabolic flux analysis involves introducing this compound into a biological system (e.g., cell culture or in vivo model) and tracking the incorporation of the deuterium label into downstream metabolites. The primary metabolic fates of pyruvate include:
-
Conversion to Acetyl-CoA: Pyruvate is decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA, which then enters the TCA cycle.
-
Reduction to Lactate: In the cytoplasm, pyruvate can be reversibly converted to lactate by lactate dehydrogenase.
-
Transamination to Alanine (B10760859): Pyruvate can be converted to alanine through a transamination reaction.
-
Carboxylation to Oxaloacetate: Pyruvate can be carboxylated to form oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates.
By measuring the isotopic enrichment in key metabolites such as lactate and alanine, it is possible to quantify the relative fluxes through these competing pathways. The analysis of mass isotopomer distributions (MIDs) of these metabolites provides the raw data for calculating metabolic fluxes.
Data Presentation
The quantitative data obtained from metabolic flux experiments using this compound can be summarized to compare the relative contributions of pyruvate to different metabolic pathways. The following table presents illustrative data on the isotopic enrichment of lactate and alanine in a hypothetical cancer cell line known for its high glycolytic rate (Warburg effect).
| Metabolite | Isotopologue | Relative Abundance (%) (Control) | Relative Abundance (%) (Treated) | Fold Change |
| Lactate | M+0 | 45.2 | 60.5 | 1.34 |
| M+1 | 2.8 | 2.5 | 0.89 | |
| M+2 | 5.1 | 4.8 | 0.94 | |
| M+3 (from d3-pyruvate) | 46.9 | 32.2 | 0.69 | |
| Alanine | M+0 | 58.1 | 72.3 | 1.24 |
| M+1 | 3.5 | 3.1 | 0.89 | |
| M+2 | 6.2 | 5.9 | 0.95 | |
| M+3 (from d3-pyruvate) | 32.2 | 18.7 | 0.58 |
M+n represents the mass isotopologue with 'n' deuterium atoms incorporated. Control cells exhibit a baseline metabolic phenotype, while "Treated" cells have been exposed to a hypothetical drug that inhibits lactate production.
Experimental Protocols
I. Cell Culture and Labeling with this compound
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well or 12-well cell culture plates
-
Metabolism quenching solution (e.g., 80% methanol, -80°C)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Tracer Preparation: Prepare a stock solution of this compound in sterile water or PBS. The final concentration in the culture medium will need to be optimized but is typically in the range of 1-10 mM.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with the this compound stock solution and other necessary nutrients (e.g., glucose, glutamine).
-
Labeling: When cells reach the desired confluency, aspirate the existing medium and wash the cells once with pre-warmed PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined period to allow for isotopic steady-state to be reached. This time will vary depending on the cell type and metabolic rates but is often between 6 and 24 hours.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add ice-cold quenching solution to the cells and incubate at -80°C for at least 15 minutes to halt all enzymatic activity.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at maximum speed at 4°C for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Store the metabolite extracts at -80°C until analysis.
-
II. Sample Preparation and Analysis by GC-MS
Materials:
-
Metabolite extracts
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Solvent for derivatization (e.g., pyridine (B92270) or acetonitrile)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Drying: Evaporate the solvent from the metabolite extracts to dryness using a vacuum concentrator or a stream of nitrogen.
-
Derivatization:
-
To the dried metabolite pellet, add the derivatization agent and solvent.
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to allow for complete derivatization. Derivatization is necessary to make the polar metabolites volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature gradient to separate the metabolites.
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the fragments of the derivatized metabolites. The incorporation of deuterium from this compound will result in a mass shift in the fragments of downstream metabolites like lactate and alanine.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized lactate and alanine based on their retention times and mass spectra.
-
Determine the mass isotopomer distribution (MID) for each metabolite by quantifying the relative abundance of the different mass isotopologues (M+0, M+1, M+2, M+3, etc.).
-
Correct the raw MID data for the natural abundance of stable isotopes.
-
III. Sample Preparation and Analysis by NMR Spectroscopy
Materials:
-
Metabolite extracts
-
NMR buffer (e.g., phosphate (B84403) buffer in D₂O with a known concentration of an internal standard like TSP)
-
NMR tubes
Procedure:
-
Sample Reconstitution: Resuspend the dried metabolite extracts in the NMR buffer.
-
NMR Analysis:
-
Transfer the sample to an NMR tube.
-
Acquire ¹H or ¹³C NMR spectra. ¹H NMR is often used for its higher sensitivity, while ¹³C NMR can provide more direct information about the position of the label.
-
The presence of deuterium will cause splitting or a decrease in the intensity of the corresponding proton signals in ¹H NMR, and a characteristic multiplet in ¹³C NMR due to C-D coupling.
-
-
Data Analysis:
-
Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).
-
Identify the signals corresponding to lactate and alanine.
-
Quantify the isotopic enrichment by integrating the relevant signals and comparing them to the internal standard.
-
Visualization of Pathways and Workflows
Signaling Pathway: Metabolic Fate of Pyruvate
The following diagram illustrates the central metabolic pathways involving pyruvate.
Caption: Central metabolic fate of this compound.
Experimental Workflow for Metabolic Flux Analysis
This diagram outlines the key steps in a typical metabolic flux analysis experiment using a stable isotope tracer.
Caption: Experimental workflow for metabolic flux analysis.
Considerations and Troubleshooting
-
Kinetic Isotope Effects: The replacement of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the heavier isotope. While some studies suggest that the KIE for deuterated pyruvate in central carbon metabolism is minimal, it is a factor to consider, especially when making absolute flux quantifications.
-
Isotopic Steady State: Ensuring that the system has reached an isotopic steady state is crucial for accurate flux measurements. This can be verified by performing a time-course experiment and observing when the isotopic enrichment of key metabolites plateaus.
-
Tracer Purity: The isotopic purity of the this compound tracer should be known and accounted for in the data analysis.
-
Data Analysis Software: Several software packages are available for metabolic flux analysis, such as INCA, OpenFLUX, and VANTED. The choice of software will depend on the complexity of the metabolic model and the specific analytical data being used.
Conclusion
The use of this compound as a tracer provides a powerful and insightful method for quantifying metabolic fluxes through central carbon pathways. By following the detailed protocols and considering the key aspects of experimental design and data analysis outlined in these application notes, researchers can gain a deeper understanding of cellular metabolism in health and disease, and in response to therapeutic interventions. This knowledge is invaluable for advancing basic research and for the development of new drugs targeting metabolic pathways.
References
Application Notes and Protocols for Sodium 2-oxopropanoate-d3 in Hyperpolarization Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium 2-oxopropanoate-d3, the deuterated form of sodium pyruvate (B1213749), is a key molecule in the burgeoning field of hyperpolarized magnetic resonance imaging (MRI). Hyperpolarization techniques dramatically increase the nuclear spin polarization of molecules like pyruvate by several orders of magnitude, enabling real-time, non-invasive imaging of metabolic processes in vivo.[1][2][3][4] This technology has shown immense promise in oncology for tumor grading, staging, and monitoring therapeutic response, as it can visualize aberrant metabolic pathways, such as the Warburg effect, which is a hallmark of many cancers.[1][2][5] The use of the deuterated isotopologue, this compound, is advantageous as it can lead to longer relaxation times, preserving the hyperpolarized state for a longer duration and allowing for better signal acquisition.
This document provides detailed application notes and protocols for the use of this compound in hyperpolarization experiments, with a focus on metabolic imaging applications.
Core Applications
The primary application of hyperpolarized this compound is in metabolic MRI to probe cellular energy metabolism.[5][6] Following injection of hyperpolarized [1-¹³C]pyruvate-d3, its metabolic conversion into downstream products such as lactate (B86563), alanine, and bicarbonate can be monitored in real-time.[7] This provides a snapshot of metabolic fluxes within tissues, offering valuable insights into pathophysiology.
Key applications include:
-
Oncology: Differentiating cancerous tissue from healthy tissue, grading tumor aggressiveness, and assessing early response to therapy.[1][2][3][8] Elevated conversion of pyruvate to lactate is often observed in tumors.[4][9]
-
Cardiology: Investigating cardiac metabolism in conditions like ischemia and heart failure.[10]
-
Neurology: Studying brain metabolism in neurological disorders.
-
Drug Development: Assessing the metabolic effects of novel therapeutic agents.
Hyperpolarization Methods
Two primary methods are employed to hyperpolarize this compound:
-
Dissolution Dynamic Nuclear Polarization (dDNP): This is the most established method for clinical studies.[5][11][12] It involves polarizing the sample at cryogenic temperatures (<2 K) in a strong magnetic field (>1 T) with microwave irradiation, followed by rapid dissolution to create an injectable solution.[5][12]
-
Signal Amplification By Reversible Exchange (SABRE): A faster and more cost-effective method that utilizes a catalyst to transfer polarization from parahydrogen to the target molecule in solution.[5][6][11][13] This technique is rapidly gaining traction for preclinical research.
Experimental Protocols
Protocol 1: Hyperpolarization of [1-¹³C]Pyruvate-d3 using SABRE
This protocol is based on the methodology for producing an injectable solution of hyperpolarized [1-¹³C]pyruvate-d3 for in vivo metabolic MRI in murine models.[5][6][11][13][14]
Materials:
-
[1-¹³C]Sodium Pyruvate-d3
-
SABRE catalyst (e.g., Iridium-based catalyst)
-
Parahydrogen gas
-
Phosphate-buffered D₂O
-
Syringe filters (1.2 µm)
Equipment:
-
NMR tube
-
Low magnetic field setup (µT range) for polarization transfer
-
Vacuum pump
-
Hot water bath (98°C)
-
Magnetic field of ≈450 mT for sample handling
-
MRI scanner
Procedure:
-
Sample Preparation: Prepare a solution of [1-¹³C]pyruvate-d3 and the SABRE catalyst in methanol-d4 within an NMR tube.
-
Hyperpolarization:
-
Place the NMR tube in the low magnetic field setup.
-
Bubble parahydrogen gas through the solution to initiate the polarization transfer from parahydrogen to the ¹³C nucleus of pyruvate via the catalyst.
-
-
Purification and Formulation:
-
Rapidly add phosphate-buffered D₂O to the hyperpolarized sample.
-
Place the mixture in a hot water bath (98°C) while applying a vacuum (≈1 mbar) for approximately 15 seconds. This step evaporates the methanol.[6]
-
The entire purification process should be conducted in an elevated magnetic field (≈450 mT) to minimize polarization loss.[6]
-
Filter the resulting aqueous solution through a 1.2 µm syringe filter to ensure sterility and remove any particulate matter.[6]
-
-
Quality Control: The final injectable solution should be sterile, non-toxic, and at a neutral pH.[5][13][14]
-
Injection and Imaging:
-
Inject the hyperpolarized [1-¹³C]pyruvate-d3 solution intravenously into the subject.
-
Immediately commence ¹³C MRI acquisition to capture the dynamic metabolic conversion of pyruvate to its downstream metabolites.
-
Workflow Diagram:
Protocol 2: In Vivo ¹³C Metabolic Imaging
This protocol outlines the general steps for acquiring and analyzing hyperpolarized ¹³C MRI data following the injection of hyperpolarized [1-¹³C]pyruvate-d3.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it within the MRI scanner. Ensure physiological monitoring (respiration, temperature) throughout the experiment.
-
Anatomical Imaging: Acquire high-resolution ¹H anatomical reference images (e.g., T2-weighted) to localize tissues of interest.
-
Hyperpolarized ¹³C Injection: Inject the prepared hyperpolarized [1-¹³C]pyruvate-d3 solution as a bolus via a pre-placed catheter.
-
Dynamic ¹³C Data Acquisition:
-
Begin ¹³C data acquisition immediately upon injection.
-
Use a suitable pulse sequence (e.g., chemical shift imaging - CSI, or IDEAL spiral CSI) to acquire time-resolved spectra from the tissue of interest.[15]
-
The acquisition should be rapid to capture the fast metabolic conversions before the hyperpolarized signal decays.
-
-
Data Processing and Analysis:
-
Reconstruct the acquired data to generate metabolic maps of pyruvate, lactate, alanine, and bicarbonate.
-
Quantify the signal intensities of each metabolite over time.
-
Calculate metabolic ratios (e.g., lactate-to-pyruvate ratio) or use kinetic modeling to determine the pyruvate-to-lactate conversion rate (k_PL).[7][15][16]
-
Metabolic Pathway Diagram:
Quantitative Data Summary
The following tables summarize key quantitative parameters from hyperpolarization experiments using [1-¹³C]pyruvate-d3.
Table 1: Hyperpolarized [1-¹³C]Pyruvate-d3 Solution Parameters (SABRE Method)
| Parameter | Value | Reference |
| Concentration | ≈30 mM | [5][6][13][14] |
| Polarization Level | ≈11% | [5][6][13][14] |
| Residual Methanol | 250 mM | [5][6][13][14] |
| Residual Catalyst | 20 µM | [5][6][13][14] |
| Preparation Time | ≈6 minutes | [5][11][13] |
Table 2: Example In Vivo Metabolic Conversion Rates (k_PL)
| Tissue/Condition | k_PL (s⁻¹) | Reference |
| Metastatic Bone | 0.020 ± 0.006 | [7] |
| Metastatic Liver | 0.026 ± 0.000 | [7] |
| Post-Chemotherapy | 0.015 | [7] |
Note: k_PL values can vary significantly depending on the tumor type, physiological state, and the kinetic model used for analysis.
Conclusion
Hyperpolarized this compound is a powerful probe for real-time metabolic imaging. The protocols and data presented here provide a foundation for researchers to design and implement their own hyperpolarization experiments. The continued development of hyperpolarization techniques, such as SABRE, is making this technology more accessible and poised to revolutionize our understanding and clinical management of diseases characterized by altered metabolism.[5][6]
References
- 1. The use of hyperpolarised 13C-MRI in clinical body imaging to probe cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Potential Clinical Roles for Metabolic Imaging with Hyperpolarized [1-13C]Pyruvate [frontiersin.org]
- 4. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing Cancer Diagnosis with Real-Time Feedback: Tumor Metabolism through Hyperpolarized 1-13C Pyruvate MRSI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperpolarized 13C-Pyruvate MRI for Solid Cancers · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. m.youtube.com [m.youtube.com]
- 10. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid in situ carbon-13 hyperpolarization and imaging of acetate and pyruvate esters without external polarizer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Metabolic Imaging of [1-13 C]Pyruvate-d3 Hyperpolarized By Reversible Exchange With Parahydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. A data‐driven approach for improved quantification of in vivo metabolic conversion rates of hyperpolarized [1‐ 13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing is a powerful methodology used to investigate metabolic pathways and quantify the flux of metabolites within a biological system.[1] By introducing molecules enriched with stable isotopes, such as ¹³C, ¹⁵N, or ²H, researchers can track the metabolic fate of these compounds through various biochemical reactions.[1][2] This technique provides a dynamic view of cellular metabolism, offering unparalleled insights into disease mechanisms, drug action, and biomarker discovery.[3][4][5] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects.[1][6]
This document provides detailed application notes and protocols for designing and conducting stable isotope tracing experiments, presenting quantitative data, and visualizing experimental workflows and metabolic pathways.
Core Principles of Stable Isotope Tracing
The fundamental principle of stable isotope tracing involves the introduction of a labeled compound (tracer) into a biological system and monitoring its incorporation into downstream metabolites.[2] As the organism or cell metabolizes the tracer, the heavy isotopes become part of the newly synthesized molecules.[1] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled metabolites (isotopologues).[3][7][8]
Key concepts in stable isotope tracing include:
-
Isotopic Enrichment: This refers to the proportion of a metabolite pool that contains the stable isotope label. It provides a direct measure of the contribution of the tracer to the synthesis of that metabolite.[2]
-
Metabolic Flux: This is the rate at which molecules are interconverted through a metabolic pathway.[2][9] By measuring isotopic enrichment over time, it is possible to calculate the rates of metabolic reactions.[10]
-
Metabolic and Isotopic Steady State: For accurate flux analysis, it is often necessary for the biological system to reach a steady state, where the concentrations of metabolites and the isotopic enrichment of metabolites are constant over time.[9]
Experimental Design and Workflow
A well-designed stable isotope labeling experiment is critical for obtaining high-quality and reproducible data.[11] The general workflow encompasses several key stages, from experimental planning to data interpretation.[1][11]
Figure 1: General experimental workflow for stable isotope tracing studies.
Tracer Selection
The choice of the stable isotope tracer is dictated by the specific metabolic pathway under investigation.[12] Commonly used tracers include:
-
[U-¹³C]-Glucose: To trace glucose metabolism through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.[11]
-
[U-¹³C, U-¹⁵N]-Glutamine: To investigate glutamine metabolism and its contributions to the TCA cycle and amino acid synthesis.[7][12]
-
²H₂O (Heavy Water): For studying the synthesis of fatty acids, cholesterol, and glucose.
-
¹⁵N-labeled Amino Acids: To track amino acid metabolism and protein synthesis.[12]
Labeling Strategies
There are several approaches to introducing the labeled tracer into the biological system:[13]
-
Pulse Labeling: The tracer is added to the system for a short period. This is useful for studying rapid metabolic events.[13]
-
Pulse-Chase: A pulse of the tracer is followed by a "chase" with the unlabeled compound. This allows for the tracking of the labeled cohort of molecules over time.
-
Steady-State Labeling: The system is exposed to the tracer for a prolonged period to achieve isotopic steady state, which is often required for metabolic flux analysis.[9]
Application Note 1: Tracing Glucose Metabolism in Cancer Cells
Objective: To quantify the contribution of glucose to glycolysis and the TCA cycle in cancer cells under normoxic and hypoxic conditions.
Rationale: Cancer cells often exhibit altered glucose metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Stable isotope tracing with [U-¹³C]-glucose can elucidate these metabolic shifts.[11]
Protocol: ¹³C-Glucose Metabolic Labeling
-
Cell Culture and Labeling:
-
Culture cancer cells in standard glucose-containing medium to the desired confluence (typically exponential growth phase).[1]
-
To initiate the experiment, replace the standard medium with a medium containing [U-¹³C₆]-glucose.[11]
-
Incubate the cells under normoxic (21% O₂) and hypoxic (1% O₂) conditions for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹³C.[11]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.[11][14]
-
Scrape the cells and transfer the cell lysate to a pre-chilled tube.[6]
-
Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the polar metabolites.[11]
-
-
Sample Preparation for LC-MS Analysis:
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).[15] Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites.[6]
-
Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.
-
-
Data Analysis:
-
Process the raw data using specialized software to identify metabolites and determine their mass isotopologue distributions (MIDs).[1]
-
Correct the MIDs for the natural abundance of ¹³C.
-
Calculate the fractional contribution of glucose to each metabolite.
-
Data Presentation: Quantitative Analysis of Glucose Metabolism
The results of the ¹³C-glucose tracing experiment can be summarized in a table to facilitate comparison between experimental conditions.
| Metabolite | Isotopologue | Fractional Contribution (Normoxia) | Fractional Contribution (Hypoxia) |
| Glycolysis | |||
| Lactate | M+3 | 0.85 ± 0.05 | 0.95 ± 0.03 |
| TCA Cycle | |||
| Citrate | M+2 | 0.70 ± 0.06 | 0.45 ± 0.07 |
| M+4 | 0.15 ± 0.02 | 0.05 ± 0.01 | |
| Malate | M+2 | 0.65 ± 0.05 | 0.40 ± 0.06 |
| M+4 | 0.20 ± 0.03 | 0.08 ± 0.02 |
Data are represented as mean ± standard deviation. M+n indicates the isotopologue with 'n' ¹³C atoms derived from [U-¹³C₆]-glucose.
Visualization of Metabolic Pathways
Diagrams created using Graphviz can illustrate the flow of labeled carbons through metabolic pathways.
Figure 2: Carbon transitions from [U-¹³C₆]-glucose in glycolysis and the TCA cycle.
Application Note 2: Stable Isotope Labeling in Drug Development
Objective: To assess the on-target and off-target effects of a novel metabolic inhibitor in a preclinical model.
Rationale: Stable isotope tracing can provide pharmacodynamic insights into how a drug affects specific metabolic pathways, helping to validate its mechanism of action and identify potential toxicities early in the drug development process.[3][4]
Protocol: Assessing Drug Efficacy and Specificity
-
Experimental Setup:
-
Treat cells or animals with the drug candidate or a vehicle control.
-
Introduce a stable isotope tracer relevant to the drug's target pathway (e.g., ¹³C-glucose for a glycolysis inhibitor, ¹³C,¹⁵N-glutamine for a glutaminase (B10826351) inhibitor).
-
-
Sample Collection and Analysis:
-
Collect samples at various time points after drug administration.
-
Perform metabolite extraction and LC-MS or GC-MS analysis as described in the previous protocol.
-
-
Data Analysis and Interpretation:
-
Compare the isotopic enrichment and metabolic fluxes between the drug-treated and control groups.
-
A significant change in labeling in the target pathway indicates on-target drug activity.
-
Alterations in labeling in other pathways may reveal off-target effects.
-
Data Presentation: Evaluating Drug-Induced Metabolic Changes
| Pathway | Metabolite | Isotopologue | Fractional Contribution (Vehicle) | Fractional Contribution (Drug) | p-value |
| Target Pathway | |||||
| Glycolysis | Lactate | M+3 | 0.90 ± 0.04 | 0.45 ± 0.06 | <0.001 |
| Off-Target Pathway | |||||
| Fatty Acid Synthesis | Palmitate | M+2 | 0.30 ± 0.03 | 0.28 ± 0.04 | 0.45 |
| M+4 | 0.15 ± 0.02 | 0.14 ± 0.02 | 0.52 |
This table shows that the drug significantly inhibits glycolysis (on-target effect) without affecting fatty acid synthesis (no off-target effect observed in this pathway).
Visualization of Drug Action
Figure 3: Logical diagram of a drug inhibiting a target enzyme in a metabolic pathway.
Conclusion
Stable isotope tracing is an indispensable tool in modern metabolic research and drug development. By providing a dynamic and quantitative view of metabolic pathways, it enables a deeper understanding of cellular function in health and disease. The protocols and guidelines presented here offer a framework for designing and executing robust and informative stable isotope tracing experiments. Careful experimental design, meticulous sample handling, and sophisticated data analysis are paramount to harnessing the full potential of this powerful technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. Stable isotope-resolved metabolomics and applications for drug development [agris.fao.org]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
Quenching Metabolism for Accurate Snapshot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
The Importance of Rapid Quenching
The primary goal of quenching is to freeze the metabolic state of cells, providing a stable sample for subsequent analysis.[1] An ideal quenching method should:
-
Instantly and completely arrest metabolic activity: This prevents enzymatic conversion of metabolites after the experimental endpoint.
-
Maintain cell integrity: The quenching process should not cause leakage of intracellular metabolites into the extracellular medium.[5]
-
Be compatible with downstream analytical techniques: The quenching solvent should not interfere with metabolite extraction or detection by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Be reproducible and robust: The method should yield consistent results across different experiments and cell types.
Failure to achieve rapid and effective quenching can significantly impact the measured levels of key metabolites, particularly those with high turnover rates such as ATP, which can be rapidly hydrolyzed to ADP and AMP.[4][6]
Choosing the Right Quenching Method
The choice of quenching method depends on several factors, including the cell type (adherent vs. suspension), the specific metabolites of interest, and the analytical platform to be used.[5] Common quenching techniques include:
-
Cold Solvent Quenching: This is one of the most widely used methods, involving the rapid introduction of a cold solvent, typically methanol (B129727) or a methanol-containing solution, to the cells.[7][8] The low temperature and the presence of the organic solvent effectively denature enzymes and halt metabolism.
-
Liquid Nitrogen Quenching: Snap-freezing cells in liquid nitrogen provides the most rapid temperature drop, ensuring an immediate cessation of metabolic activity.[9] This method is often considered the "gold standard" for its efficiency in preserving the metabolic state.
-
Fast Filtration: This technique is particularly useful for suspension cultures. Cells are rapidly separated from the culture medium by filtration, followed by immediate quenching of the cells on the filter. This method minimizes the contact time with the extracellular medium, reducing the risk of metabolite leakage.
II. Comparative Analysis of Quenching Methods
The effectiveness of a quenching protocol can be assessed by measuring key indicators such as metabolite leakage and the cellular energy charge. The energy charge, defined as ([ATP] + 0.5*[ADP]) / ([ATP] + [ADP] + [AMP]), is a sensitive indicator of metabolic activity; a high and stable energy charge suggests effective quenching.[10]
Below are tables summarizing quantitative data from studies comparing different quenching methods.
Table 1: Comparison of Metabolite Leakage with Different Quenchers in HeLa Cells
| Quencher | Alanine Leakage (%) | Glutamate Leakage (%) | Succinate Leakage (%) | Fructose-1,6-bisphosphate Leakage (%) |
| Liquid Nitrogen | 1.5 ± 0.3 | 2.1 ± 0.4 | 1.8 ± 0.2 | 1.2 ± 0.1 |
| -40°C 50% Methanol | 8.7 ± 1.2 | 10.2 ± 1.5 | 7.5 ± 0.9 | 5.4 ± 0.7 |
| 0.5°C Normal Saline | 3.2 ± 0.5 | 4.5 ± 0.6 | 2.9 ± 0.4 | 2.1 ± 0.3 |
Data adapted from a study on HeLa carcinoma cells.[9][11] Values represent the mean ± standard deviation.
Table 2: Intracellular Metabolite Concentrations in Saccharomyces cerevisiae using Different Quenching-Extraction Methods
| Metabolite | Methanol-Quenching & Boiling-Ethanol-Extraction (nmol/gDW) | Cold-Solvent Quenching-Extraction (nmol/gDW) |
| Glucose-6-phosphate | 1.8 ± 0.2 | 0.9 ± 0.1 |
| Fructose-1,6-bisphosphate | 12.5 ± 1.1 | 5.8 ± 0.7 |
| ATP | 2.1 ± 0.3 | 1.0 ± 0.2 |
| NAD+ | 1.5 ± 0.2 | Undetectable |
Data adapted from a study on Saccharomyces cerevisiae.[2][12] Values represent the mean ± standard deviation.
Table 3: Metabolite Recovery in Penicillium chrysogenum with Different Cold Methanol Quenching Solutions
| Quenching Solution | Average Metabolite Recovery (%) |
| -25°C 40% (v/v) aqueous methanol | 95.7 ± 1.1 |
| -40°C 60% (v/v) aqueous methanol | 84.3 ± 3.1 |
| -40°C pure methanol | 49.8 ± 6.6 |
Data adapted from a study on Penicillium chrysogenum.[7] Values represent the mean ± standard error.
III. Experimental Protocols
Protocol 1: Cold Methanol Quenching for Adherent Mammalian Cells
This protocol is suitable for adherent cells grown in multi-well plates.
Materials:
-
Pre-chilled (-80°C) 80% methanol in water (v/v)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Dry ice
Procedure:
-
Aspirate the cell culture medium from the well.
-
Immediately wash the cells twice with 2 mL of ice-cold PBS. Perform the washes quickly to minimize metabolic changes.
-
Aspirate the final PBS wash completely.
-
Place the plate on a bed of dry ice to rapidly cool the cells.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Incubate the plate at -80°C for 15 minutes to ensure complete inactivation of enzymes and precipitation of proteins.
-
Scrape the cells in the cold methanol solution using a cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites for downstream analysis. The pellet can be used for protein quantification.
Protocol 2: Liquid Nitrogen Quenching for Suspension Cells
This protocol is ideal for suspension cell cultures and provides the most rapid quenching.
Materials:
-
Liquid nitrogen
-
Pre-chilled (-20°C) extraction solvent (e.g., 80% methanol)
-
Centrifuge with a rotor pre-chilled to -9°C
Procedure:
-
Rapidly transfer a known volume of the cell suspension into a tube.
-
Immediately plunge the tube into liquid nitrogen to snap-freeze the cells.
-
For extraction, add a pre-chilled (-20°C) extraction solvent to the frozen cell pellet. The volume should be at least 5 times the pellet volume.
-
Vortex the tube vigorously for 1 minute to lyse the cells and extract the metabolites.
-
Centrifuge the sample at 1,000 x g for 5 minutes at -9°C to pellet the cell debris.
-
Carefully collect the supernatant containing the metabolites.
Protocol 3: Fast Filtration for Bacterial Cultures
This method is effective for rapidly separating bacterial cells from the culture medium before quenching.
Materials:
-
Vacuum filtration apparatus
-
Filter membrane (e.g., 0.45 µm pore size)
-
Pre-chilled (-20°C) quenching solution (e.g., 60% methanol)
-
Washing solution (e.g., cold saline)
Procedure:
-
Assemble the vacuum filtration unit with the filter membrane.
-
Rapidly transfer a defined volume of the bacterial culture onto the filter.
-
Apply vacuum to quickly separate the cells from the medium. The filtration should be completed in a few seconds.
-
Immediately wash the cells on the filter with a small volume of cold washing solution to remove any remaining medium components.
-
Without releasing the vacuum, add the pre-chilled quenching solution directly onto the filter to quench the metabolism of the cells.
-
Transfer the filter with the quenched cells into a tube containing extraction solvent for metabolite extraction.
IV. Visualization of Metabolic Pathways and Workflows
Understanding the context of the measured metabolites within metabolic pathways is crucial for data interpretation. The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and the experimental workflow for quenching.
References
- 1. biorxiv.org [biorxiv.org]
- 2. research.tudelft.nl [research.tudelft.nl]
- 3. researchgate.net [researchgate.net]
- 4. biospec.net [biospec.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of online quenching efficiency for an automated cellular microfluidic metabolomic platform using mass spectrometry based ATP degradation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Polar Metabolite Extraction
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the extraction of polar metabolites from various biological samples. The selection of an appropriate extraction method is critical for accurate and reproducible metabolite profiling.[1][2] This document outlines several common and effective techniques, including their principles, applications, and step-by-step protocols.
Introduction to Polar Metabolite Extraction
Polar metabolites, such as amino acids, organic acids, sugars, and nucleotides, play crucial roles in central carbon metabolism and other essential cellular pathways.[3] Their hydrophilic nature presents a challenge for extraction and analysis, as they are often poorly retained on traditional reversed-phase liquid chromatography columns.[3][4][5] Therefore, specialized extraction techniques are required to efficiently isolate these compounds from complex biological matrices while minimizing degradation and contamination.[1][2][6] The choice of method depends on the specific metabolites of interest, the sample type, and the downstream analytical platform, most commonly mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC).[1][2][7]
Key Extraction Techniques
Several methods have been developed for the extraction of polar metabolites. The most common approaches involve liquid-liquid extraction (LLE) with polar and non-polar solvents to partition metabolites based on their solubility.[8][9] Solid-phase extraction (SPE) offers an alternative by retaining metabolites on a solid sorbent, which can then be selectively eluted.[10] More advanced techniques like supercritical fluid extraction (SFE) are also emerging for specific applications.
Liquid-Liquid Extraction (LLE)
LLE is a widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase.[9] For polar metabolite extraction, a common strategy is to use a mixture of solvents to precipitate proteins and extract a broad range of metabolites.[11]
Common LLE Solvent Systems:
-
Methanol/Chloroform/Water: This classic method, often referred to as a modified Bligh-Dyer or Folch extraction, is effective for the simultaneous extraction of polar and non-polar metabolites into separate phases.[8][12][13] The upper aqueous phase contains the polar metabolites, while the lower organic phase contains lipids.
-
Methanol/Acetonitrile/Water: This monophasic extraction method is particularly effective for quenching cellular metabolism and extracting a wide range of polar metabolites.[11][14] It is a simple and rapid technique suitable for high-throughput applications.
-
Methyl tert-butyl ether (MTBE)/Methanol/Water: This is a variation of the biphasic extraction that offers improved phase separation and is considered a safer alternative to chloroform.[8][15] The upper organic phase contains lipids, and the lower aqueous/methanolic phase contains polar metabolites.[8]
Experimental Workflow: Liquid-Liquid Extraction
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Extraction Protocols for Simultaneous Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells [mdpi.com]
- 8. Analyzing proteins and metabolites: All-in-One Extraction [mpimp-golm.mpg.de]
- 9. lcms.cz [lcms.cz]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 12. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction of the Polar Metabolites from Adherent Mammalian Cells —Bio-101 [bio-protocol.org]
- 15. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Sodium 2-oxopropanoate-d3 concentration for minimal toxicity.
Technical Support Center: Sodium 2-oxopropanoate-d3
A Note on this compound and Sodium Pyruvate (B1213749):
Sodium Pyruvate is a key intermediate in cellular metabolism and is not considered cytotoxic.[1] Instead, it is a vital supplement in cell culture media, acting as an additional energy source and a potent antioxidant that protects cells from oxidative damage by scavenging reactive oxygen species (ROS).[2][3][4] Optimizing its concentration is crucial for enhancing cell viability, performance, and maintaining metabolic stability.[2]
Data Presentation: Recommended Concentrations
The optimal concentration of Sodium Pyruvate can vary depending on the cell line and specific culture conditions. The following table summarizes generally recommended starting concentrations for common applications.
| Application / Cell Type | Recommended Starting Concentration | Notes |
| General Cell Culture | 1 mM | A 1:100 dilution of a 100 mM stock solution is suitable for most cell lines.[5] |
| CHO (Chinese Hamster Ovary) Cells | 4.5 mM - 8 mM | Shown to have protective effects against induced cytotoxicity.[6] |
| HEK293 (Human Embryonic Kidney) Cells | 1 mM | Commonly used in standard culture media for HEK293 and its variants.[7][8] |
| Mesenchymal Stem Cells (MSCs) | 1 mM | Included in expansion media to support robust growth.[9] |
| High-Density or Serum-Free Cultures | 1 mM - 10 mM | Provides a readily available energy source when glucose metabolism is strained.[2] |
| Protection Against Oxidative Stress | 1 mM - 10 mM | Dose-dependently protects against H₂O₂-induced apoptosis and ROS.[10][11] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Sodium Pyruvate supplementation.
| Question (Issue) | Potential Cause(s) | Suggested Solution(s) |
| Why are my cells growing slowly or showing signs of stress after I switched to a medium without Sodium Pyruvate? | Cells previously cultured in pyruvate-supplemented media can become adapted to using it as a primary energy source.[12] Sudden withdrawal can lead to a temporary lag in growth as they readjust their metabolic pathways.[12] | Re-introduce Sodium Pyruvate to the medium at the previous concentration (typically 1 mM). If the goal is to wean cells off pyruvate, do so gradually over several passages. |
| I added extra Sodium Pyruvate to my medium, and now my cells are dying. Why? | Accidentally adding an excessive amount of a salt like Sodium Pyruvate can significantly increase the osmolarity of the culture medium.[13] This hypertonic environment causes water to flow out of the cells, leading to cell shrinkage and death.[13] It can also disrupt cellular metabolism.[13] | Discard the improperly prepared medium immediately. Prepare a fresh batch of medium with the correct concentration of Sodium Pyruvate.[13] It is not advisable to try and salvage the culture grown in the high-concentration medium. |
| My experimental results are inconsistent, especially in metabolic or cytotoxicity assays. | The base medium may already contain an adequate amount of pyruvate for your cell line. Adding more could interfere with the metabolic state you are trying to study.[2] Pyruvate's antioxidant properties can also mask the cytotoxic effects of compounds that act by inducing oxidative stress.[2][11] | Verify the composition of your basal medium. If it already contains pyruvate, consider if additional supplementation is necessary. For cytotoxicity studies involving ROS, run control experiments with and without pyruvate to quantify its protective effect.[2] |
| I see a precipitate in my medium after adding the Sodium Pyruvate stock solution. | This is uncommon but may occur if the stock solution is not properly dissolved or if there are incompatibilities with other media components at specific concentrations or pH levels. | Ensure your Sodium Pyruvate stock solution is fully dissolved and sterile-filtered before adding it to the medium.[2] Prepare the complete medium under sterile conditions and ensure all components are at the correct temperature before mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Sodium Pyruvate in cell culture? A1: Sodium Pyruvate serves two main functions. First, it acts as an easily accessible, additional energy source for cells, supplementing glucose in the culture medium.[4][5] Second, it functions as an antioxidant, scavenging reactive oxygen species (ROS) like hydrogen peroxide, thereby protecting cells from oxidative stress and enhancing their viability.[3][4]
Q2: Is Sodium Pyruvate necessary for all cell cultures? A2: No, it is not essential for all cell lines.[14] Many cell lines can synthesize sufficient pyruvate from glucose via glycolysis. However, it is particularly beneficial for rapidly dividing cells, cells with metabolic defects, cells grown at low densities, or in serum-free or high-density cultures where energy demands are high.[2][15]
Q3: When should I avoid using Sodium Pyruvate? A3: You should consider avoiding or removing Sodium Pyruvate in specific experimental contexts:
-
When your basal medium already contains an optimal concentration.[2]
-
In short-term cultures with low metabolic demand.[2]
-
For metabolic studies where you need to exclude exogenous energy sources to precisely control the cellular metabolic state.[2]
-
When studying cytotoxicity induced by oxidative stress, as pyruvate's antioxidant properties can interfere with the results.[11]
Q4: How should I prepare and store a Sodium Pyruvate stock solution? A4: A common stock solution is 100 mM (100X). To prepare, dissolve high-purity, cell-culture grade Sodium Pyruvate powder in ultrapure water and sterile-filter the solution.[2] The stock solution should be stored refrigerated at 2-8°C, where it is stable for several weeks.[5] For longer-term storage, consult the manufacturer's data sheet.[16]
Q5: Can Sodium Pyruvate affect the pH of my culture medium? A5: Adding a small volume of a 100 mM stock solution to reach a final concentration of 1 mM is unlikely to significantly alter the pH of a well-buffered culture medium. However, adding large volumes or excessively high concentrations could impact pH and osmolarity.[13] Always use a properly buffered medium and prepare supplements correctly.
Experimental Protocols
Protocol: Determining Optimal Sodium Pyruvate Concentration
This protocol provides a framework for testing a range of Sodium Pyruvate concentrations to identify the optimal level for your specific cell line and experimental conditions.
1. Materials:
-
Your cell line of interest
-
Basal culture medium (without Sodium Pyruvate)
-
Fetal Bovine Serum (FBS) or other required supplements
-
100 mM sterile stock solution of Sodium Pyruvate (e.g., Sigma-Aldrich S8636)[16]
-
Sterile multi-well plates (e.g., 96-well or 24-well)
-
Reagents for a cell viability assay (e.g., MTT, XTT, or Trypan Blue)
-
Plate reader (for colorimetric assays) or microscope and hemocytometer (for cell counting)
2. Procedure:
-
Cell Seeding:
-
Culture your cells to ~80% confluency.
-
Trypsinize and resuspend the cells in the basal medium (pyruvate-free) supplemented with FBS.
-
Perform a cell count and calculate the volume needed to seed at a density that allows for logarithmic growth over the course of the experiment (e.g., 24-72 hours). A typical starting density for a 96-well plate is 5,000-10,000 cells/well.
-
Seed the cells into the wells of a multi-well plate and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Preparation of Test Media:
-
Prepare a series of complete media containing different final concentrations of Sodium Pyruvate. For example: 0 mM (control), 0.5 mM, 1 mM, 2.5 mM, 5 mM, and 10 mM.
-
To do this, add the appropriate volume of the 100 mM stock solution to aliquots of your complete basal medium. For example, to make 10 mL of 1 mM medium, add 100 µL of the 100 mM stock to 9.9 mL of medium.
-
Set up at least 3-4 replicate wells for each concentration.
-
-
Treatment:
-
After overnight attachment, carefully aspirate the initial seeding medium from the wells.
-
Add the prepared test media to the corresponding wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to your typical experiment (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, assess cell viability using your chosen method.
-
For MTT/XTT assay: Follow the manufacturer’s protocol. This typically involves adding the reagent to each well, incubating for a few hours, and then measuring the absorbance with a plate reader.
-
For Trypan Blue/Cell Counting: Aspirate the media, wash with PBS, trypsinize the cells in each well, and perform a cell count using a hemocytometer to determine the number of viable cells.
-
3. Data Analysis:
-
Average the viability readings from the replicate wells for each concentration.
-
Normalize the data to the control group (0 mM Sodium Pyruvate), setting its viability to 100%.
-
Plot the normalized cell viability (%) against the Sodium Pyruvate concentration (mM).
-
The optimal concentration is the one that results in the highest cell viability or desired growth characteristic. Concentrations that lead to a plateau or decrease in viability should be avoided.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal Sodium Pyruvate concentration.
Caption: Pyruvate's central role in metabolism and its antioxidant mechanism.
References
- 1. Sodium pyruvate:a crucial role in cellular metabolism_Chemicalbook [chemicalbook.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. What is Sodium Pyruvate used for? [synapse.patsnap.com]
- 4. Sodium pyruvate - Wikipedia [en.wikipedia.org]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. The role of sodium pyruvate in mitigating the cytotoxic effects of vanadium on CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. GEO Accession viewer [ncbi.nlm.nih.gov]
- 9. Mesenchymal stem cells/multipotent stromal cells (MSCs) are glycolytic and thus glucose is a limiting factor of in vitro models of MSC starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sodium pyruvate in ES cell culture media - Stem Cell [protocol-online.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sodium pyruvate [bio-sell.de]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Deuterium Incorporation in Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of deuterium (B1214612) labels in metabolites during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing low or no deuterium incorporation in my target metabolites?
Low deuterium incorporation can stem from several factors throughout your experimental workflow. These can be broadly categorized as biological, chemical, and analytical issues. Biological factors include poor uptake or metabolism of the deuterated substrate by the cells or organism under study.[1] Chemical issues often relate to the stability of the deuterium label, with a primary concern being "back-exchange," where deuterium atoms are replaced by protons from the surrounding environment.[2][3] Analytical challenges can arise from the chromatographic separation and mass spectrometric detection of deuterated compounds.
Q2: What is deuterium back-exchange and how can I minimize it?
Deuterium back-exchange is the loss of the deuterium label from a molecule and its replacement with a proton from the solvent or sample matrix.[2] This is a common issue, particularly for deuterium atoms attached to heteroatoms like oxygen (-OH) and nitrogen (-NH), or on carbon atoms adjacent to carbonyl groups.[2][3]
To minimize back-exchange:
-
Choose stable labeling positions: Whenever possible, use substrates with deuterium labels on carbon atoms that are not prone to exchange.
-
Optimize pH: The rate of hydrogen-deuterium exchange is pH-dependent, with the minimum exchange rate for backbone amide hydrogens occurring around pH 2.5-3.[4][5]
-
Rapid quenching and extraction: Use rapid quenching methods with ice-cold solvents (e.g., 80% methanol) to halt metabolic activity and minimize the time metabolites are in an aqueous environment where exchange can occur.[1]
-
Lyophilize samples: Drying your samples quickly after extraction can prevent further exchange.
Q3: Can the position of the deuterium label on a molecule affect its stability?
Absolutely. The stability of a deuterium label is highly dependent on its position within the molecule. Labels on non-exchangeable sites, such as the carbon backbone, are generally stable.[6] Conversely, deuterium atoms on heteroatoms (O, N, S) or on carbons alpha to a carbonyl group are often readily exchangeable with protons from solvents like water.[3] It is crucial to select substrates with deuterium labels at stable positions to ensure the integrity of the labeling throughout the experiment and analysis.
Q4: How does the chromatographic method impact the analysis of deuterated metabolites?
The chromatographic method can introduce a phenomenon known as the "chromatographic isotope effect" (CIE), where a deuterated compound has a slightly different retention time than its non-deuterated counterpart.[6][7][8] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[2][8] This can lead to differential matrix effects, where the analyte and its internal standard experience different levels of ion suppression or enhancement, ultimately affecting quantification accuracy.[2]
To mitigate this:
-
Verify co-elution: Ensure that the analyte and its deuterated internal standard co-elute as much as possible.
-
Adjust chromatographic conditions: Modifying the mobile phase, gradient, or column temperature may help improve co-elution.[6]
-
Consider alternative isotopes: If the CIE is problematic, using a ¹³C-labeled internal standard is a good alternative as they are less prone to chromatographic shifts.[2]
Troubleshooting Guides
Issue 1: Low or No Detectable Deuterium Incorporation in Downstream Metabolites
Possible Cause 1: Poor Uptake or Metabolism of the Deuterated Substrate.
-
Troubleshooting Steps:
-
Verify Substrate Metabolism: Confirm that the biological system you are using actively metabolizes the supplied deuterated substrate under your experimental conditions.[1]
-
Optimize Substrate Concentration: The concentration of the deuterated substrate may be too low for efficient uptake and metabolism. Perform a dose-response experiment to determine the optimal concentration.
-
Check Cell Viability and Density: Ensure that the cells are healthy and at an appropriate density for the experiment.
-
Possible Cause 2: Insufficient Incubation Time.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for achieving significant deuterium incorporation into the metabolites of interest.
-
Monitor Label Incorporation Over Time: Collect samples at various time points to track the rate of deuterium incorporation.
-
Issue 2: Deuterium Enrichment is Lower Than Expected
Possible Cause 1: Deuterium Back-Exchange During Sample Preparation.
-
Troubleshooting Steps:
-
Evaluate Quenching and Extraction Protocol: Ensure that your quenching and extraction steps are rapid and use cold solvents to minimize enzymatic activity and exchange. The use of ice-cold saline for washing and a cold solvent mixture (e.g., 80% methanol) for extraction is recommended.[1]
-
Work in a Low-Proton Environment: If possible, perform critical sample handling steps in a D₂O-based environment, although this is often not practical for quenching.
-
Sample Derivatization: For certain metabolites, derivatization can protect exchangeable protons and improve analytical performance.
-
Possible Cause 2: Isotopic Interference ("Cross-Talk").
-
Troubleshooting Steps:
-
Use Higher Mass-Labeled Standards: To minimize isotopic overlap from naturally occurring isotopes (e.g., ¹³C), use internal standards with a higher degree of deuteration (D5 or greater) or, ideally, a ¹³C-labeled standard.[6] A mass difference of at least 3 atomic mass units (amu) is generally recommended.[6]
-
Utilize High-Resolution Mass Spectrometry: High-resolution mass spectrometry can help distinguish between the deuterated metabolite and interfering ions.
-
Software Correction: Some mass spectrometry software can mathematically correct for the contribution of natural isotope abundance.[6]
-
Quantitative Data Summary
Table 1: Common Deuterated Substrates and Potential for Back-Exchange.
| Deuterated Substrate | Label Position | Potential for Back-Exchange | Mitigation Strategy |
| [U-²H]Glucose | All C-H positions | Low on the carbon backbone | Standard quenching protocols are usually sufficient. |
| [1,2-¹³C₂, 1-²H]Glucose | C1 | Low | Standard quenching protocols are usually sufficient. |
| D₂O | Solvent | High (by design) | Control the timing and extent of D₂O exposure. |
| [²H₄]Alanine | Cα, Cβ, NH₂ | High on NH₂ | Derivatization of the amino group. |
| [²H₃]Acetate | Methyl group | Low | Standard quenching protocols are usually sufficient. |
Key Experimental Protocols
Protocol 1: General Procedure for Deuterium Labeling in Cell Culture
-
Cell Culture Preparation: Grow cells to the desired confluency in standard culture medium.
-
Labeling Medium Preparation: Prepare a medium containing the desired concentration of the deuterated substrate. For example, replace standard glucose with deuterated glucose.
-
Labeling Incubation: Remove the standard medium and replace it with the labeling medium. Incubate the cells for a predetermined time to allow for the incorporation of the deuterium label.[1]
-
Metabolite Quenching and Extraction:
-
Sample Preparation for Analysis: Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.[1] The sample can then be reconstituted in a suitable solvent for analysis by mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for low deuterium incorporation.
Caption: The process of deuterium back-exchange with solvent protons.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Correcting for Natural Isotope Abundance in Mass Spectrometry Data
Welcome to the technical support center for correcting for natural isotope abundance in mass spectrometry data. This resource is designed for researchers, scientists, and drug development professionals utilizing stable isotope labeling in their mass spectrometry experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during data analysis.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance, and why is it crucial to correct for it in mass spectrometry data?
A1: Many elements exist in nature as a mixture of stable isotopes, which are atoms of the same element with different numbers of neutrons and, therefore, different masses. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[1][2] Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), meaning the presence of these naturally occurring heavy isotopes in a molecule contributes to its measured isotopic distribution.[1][3] This can interfere with the interpretation of data from stable isotope labeling experiments, where isotopes like ¹³C are intentionally introduced to trace metabolic pathways.[1][4] Correcting for natural isotope abundance is essential to differentiate between the isotopes incorporated from the tracer and those naturally present, ensuring accurate quantification of labeling enrichment.[1]
Q2: What are the primary methods for correcting natural isotope abundance?
A2: The most common methods for this correction fall into a few main categories:
-
Matrix-based methods: These methods, such as the Brauman method, utilize a correction matrix to mathematically subtract the contribution of natural isotopes from the measured mass isotopomer distribution.[1] The correction matrix is constructed based on the molecule's elemental composition and the known natural abundances of its constituent isotopes.[1]
-
Iterative methods: These approaches are often used to handle imperfections in mass spectral data, such as missing peaks or low signal intensity, which can lead to unrealistic negative values after matrix correction.[1][4]
-
Deconvolution algorithms: These algorithms aim to separate overlapping isotopic patterns in complex mass spectra to identify the monoisotopic mass and charge state of the analytes.[1]
Several software tools are available that implement these methods, including IsoCor, IsoCorrectoR, and AccuCor2.[1][5][6]
Q3: How does the mass resolution of the spectrometer impact the correction?
A3: Mass resolution is a critical factor. Low-resolution instruments may not distinguish between isotopologues with the same nominal mass but different elemental compositions (e.g., one ¹³C vs. two ²H). In such cases, the correction algorithm must account for all possible elemental contributions to a given mass peak. High-resolution instruments, like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can resolve these fine isotopic differences, simplifying the correction process.[1]
Q4: Should I use theoretical or experimentally measured natural abundances for correction?
A4: Ideally, you should measure the exact isotopic abundance in an unlabeled sample before the labeling experiment. However, this is often resource-intensive for a negligible gain in precision for most applications. The default, theoretical values are generally sufficient for most users unless working with highly exotic materials where isotopic compositions may vary.
Q5: Can I perform a correction if I have missing values in my isotopic cluster?
A5: No, mass fractions cannot be accurately corrected by most software if there are missing measurements within the isotopic cluster. For example, in a molecule with three carbon atoms, if the M+2 peak is not measured, the contribution of natural abundance to the M+3 peak cannot be accurately estimated.
Troubleshooting Guides
Issue 1: Overestimation of Labeled Compound Abundance After Correction
-
Symptom: The calculated abundance of the labeled species is higher than expected, or even exceeds 100% enrichment.
-
Possible Causes & Solutions:
-
Incorrect Elemental Composition: The correction algorithm relies on the precise elemental formula of the analyte. Verify the molecular formula, including any derivatizing agents.
-
Impurity of Isotopic Tracer: Isotopic tracers are often not 100% pure and may contain a small percentage of the unlabeled isotopologue.[5] This impurity needs to be accounted for in the correction algorithm. Check the manufacturer's certificate of analysis for the tracer's isotopic purity and input this value into your correction software.
-
Co-eluting Interferences: A co-eluting compound with a similar m/z can artificially inflate the peaks in your analyte's isotopic cluster. Review your chromatography to ensure peak purity. If necessary, improve chromatographic separation or use a higher resolution mass spectrometer.
-
Matrix Effects: In complex samples, ion suppression or enhancement from matrix components can distort the true isotopic pattern.[2] Employ sample cleanup techniques like solid-phase extraction (SPE) or use matrix-matched standards to mitigate these effects.[2]
-
Issue 2: Appearance of Negative Abundances for Some Isotopologues After Correction
-
Symptom: The correction algorithm outputs negative values for the abundance of one or more mass isotopologues.
-
Possible Causes & Solutions:
-
Low Signal-to-Noise Ratio: Low intensity peaks are more susceptible to noise, which can lead to inaccurate measurements and subsequent negative values after correction. Improve the signal-to-noise ratio by increasing the sample concentration or optimizing instrument parameters.
-
Incorrect Background Subtraction: Improper background subtraction can distort the relative intensities of the isotopic peaks. Re-evaluate your data processing and ensure that the background is being subtracted correctly.
-
Use of an Inappropriate Correction Algorithm: Some simpler matrix-based methods are more prone to producing negative values, especially with noisy data.[4] Consider using an iterative correction method or a software package that includes constraints to prevent negative isotopic fractions.[7]
-
Issue 3: Unexpected Peaks in the Mass Spectrum Interfering with Analysis
-
Symptom: The mass spectrum contains peaks that are not part of the expected isotopic pattern for your analyte.
-
Possible Causes & Solutions:
-
Distinguish Isotope Peaks from Contaminants: Isotope peaks will have a predictable mass difference and intensity ratio relative to the monoisotopic peak.[2] If the unexpected peaks do not fit this pattern, they are likely from a co-eluting contaminant.
-
In-Source Fragmentation: In some cases, in-source fragmentation can generate ions that interfere with your analyte's isotopic cluster.[2] Adjusting the ion source parameters may help to minimize this.
-
Adduct Formation: The analyte may be forming adducts with ions from the mobile phase (e.g., Na⁺, K⁺). This will result in peaks at a higher m/z than the protonated molecule. Modify your mobile phase or sample preparation to minimize adduct formation.
-
Data Presentation
Table 1: Natural Isotopic Abundance of Common Elements in Mass Spectrometry
| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.99 |
| ³³S | 32.971458 | 0.75 | |
| ³⁴S | 33.967867 | 4.25 | |
| Silicon | ²⁸Si | 27.976927 | 92.223 |
| ²⁹Si | 28.976495 | 4.685 | |
| ³⁰Si | 29.973770 | 3.092 |
Note: These values may vary slightly depending on the source of the material.
Experimental Protocols
General Protocol for Natural Isotope Abundance Correction
-
Data Acquisition: Acquire mass spectrometry data with sufficient resolution to clearly distinguish the individual isotope peaks of the analyte(s) of interest.[2]
-
Data Extraction: Extract the mass spectra and the intensities of the isotopic peaks for each analyte. This can be done using the software provided with your mass spectrometer or other data processing tools.[2]
-
Software Setup:
-
Install and launch your chosen isotope correction software (e.g., IsoCor, IsoCorrectoR, AccuCor).
-
Input the required information:
-
-
Correction Execution: Run the correction algorithm within the software. The software will perform a deconvolution to subtract the contribution of naturally abundant isotopes from the measured data.[2]
-
Data Analysis: The output will be the corrected isotopologue distribution, which represents the true extent of isotopic labeling. This corrected data can then be used for downstream quantitative analysis, such as metabolic flux analysis.[2]
Mandatory Visualization
Caption: General workflow for correcting mass spectrometry data for natural isotope abundance.
Caption: Troubleshooting workflow for overestimated labeled compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Detection of Deuterated Metabolites
Welcome to the technical support center for the analysis of deuterated metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy experiments.
Mass Spectrometry (MS) Analysis
Troubleshooting Guide: Mass Spectrometry
Issue 1: Inaccurate or Inconsistent Quantitative Results
-
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What could be the problem?
-
Answer: Inaccurate or inconsistent results with a deuterated internal standard can arise from several factors. The most common issues are a lack of co-elution between the analyte and the standard, isotopic or chemical impurities in the standard, or unexpected isotopic exchange.
-
-
Question: Why is the signal intensity of my deuterated internal standard highly variable between samples?
-
Answer: High variability in the internal standard signal can be due to inconsistent sample preparation, differential matrix effects between the analyte and the standard, or instability of the standard in the sample matrix or during analysis.
-
Issue 2: Isotopic Exchange (H/D Back-Exchange)
-
Question: What is H/D back-exchange and how can I prevent it?
-
Answer: Hydrogen-Deuterium (H/D) back-exchange is a chemical reaction where deuterium (B1214612) atoms on your standard are replaced by hydrogen atoms from the solvent or matrix. This can artificially inflate the analyte signal and lead to under-quantification. Prevention is best achieved by using standards with deuterium on chemically stable, non-exchangeable positions (e.g., aromatic or aliphatic carbons not adjacent to heteroatoms). Preparing stock solutions in aprotic solvents and storing them at low temperatures can also minimize this issue.
-
-
Question: How do I test for H/D back-exchange?
-
Answer: An incubation study can be performed. Incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis. Then, analyze the sample to see if there is an increase in the non-labeled compound.
-
Issue 3: Chromatographic Issues
-
Question: My deuterated internal standard has a different retention time than the analyte. Why is this and how can I fix it?
-
Answer: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is known as the chromatographic deuterium effect (CDE). To address this, you can try adjusting the mobile phase composition, gradient, or temperature to improve co-elution. In some cases, using a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, can reduce the CDE.
-
Frequently Asked Questions (FAQs): Mass Spectrometry
-
Q1: What are the most common analytical problems associated with deuterated internal standards?
-
A1: The most frequent issues include isotopic exchange, chromatographic shifts, differential matrix effects, purity issues, variable extraction recovery, and in-source instability.[1]
-
-
Q2: How do I choose the right deuterated internal standard?
-
A2: When selecting a deuterated standard, consider the labeling position (avoid exchangeable sites), isotopic enrichment (aim for ≥98%), matrix compatibility, and source from a reputable supplier with a certificate of analysis.[2]
-
-
Q3: Can I use a deuterated derivatization agent to improve sensitivity?
-
A3: Yes, using a deuterated derivatization agent can create internal standards for compounds that are difficult to synthesize in a deuterated form. This approach can also improve the ionization efficiency and chromatographic properties of certain metabolites.
-
Data Presentation: Sensitivity Enhancement in MS
Table 1: Comparison of Ionization Techniques for Deuterated Phenols
| Ionization Technique | Fragmentation | Sensitivity | Primary Application for Deuterated Phenols | Key Advantages |
| Electron Ionization (EI) | High | Moderate | Analysis of volatile deuterated phenols | Provides detailed structural information through fragmentation. |
| Electrospray Ionization (ESI) | Low | High | Analysis of polar, non-volatile deuterated phenols and their metabolites in liquid samples.[3] | Excellent for polar and thermally labile compounds; easily coupled with liquid chromatography (LC).[3] |
| Atmospheric Pressure Chemical Ionization (APCI) | Low | High | Analysis of less polar, thermally stable deuterated phenols. | Suitable for compounds that are not easily ionized by ESI. |
Table 2: Reported Sensitivity Enhancements with Chemical Derivatization
| Derivatization Agent | Analyte Class | Fold Sensitivity Enhancement | Reference |
| 2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII) | Hydroxyl metabolites (e.g., glucose, ribose) | 1.1 to 42.9-fold | [4] |
| 4-(4′-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione-phenyl anthracene (B1667546) (DAP-PA) | Vitamin D3 metabolites | High sensitivity at low abundance | [5] |
Experimental Protocols: Mass Spectrometry
Protocol 1: Assessing the Stability of a Deuterated Internal Standard against H/D Back-Exchange
-
Objective: To determine if isotopic exchange occurs under specific analytical conditions.
-
Materials: Deuterated internal standard (IS) stock solution, blank biological matrix (e.g., plasma), sample preparation solvents.
-
Methodology:
-
Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it using your standard sample preparation protocol.
-
Prepare Incubated Samples: Spike the IS into the blank matrix and incubate under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours).
-
Prepare Solvent Stability Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.
-
Sample Processing: After the incubation period, process the incubated samples.
-
LC-MS/MS Analysis: Analyze all samples, monitoring the signal for both the deuterated IS and the corresponding unlabeled analyte.[6]
-
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.[6]
-
Look for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS in the incubated samples, which is a direct indication of back-exchange.[6]
-
Protocol 2: Optimizing MS Parameters for a Deuterated Analyte and Internal Standard
-
Objective: To determine the optimal MS parameters for maximum signal intensity.
-
Materials: Analyte and deuterated IS stock solutions (1 mg/mL).
-
Methodology (Direct Infusion):
-
Prepare separate working solutions of the analyte and IS (100-1000 ng/mL) in a solvent mimicking the initial mobile phase.
-
Infuse each solution into the mass spectrometer.
-
Precursor Ion Selection: In full scan mode, identify the most abundant ion (typically [M+H]⁺ or [M-H]⁻).
-
Product Ion Selection: In product ion scan mode, with Q1 set to the precursor ion, identify the most intense and stable fragment ions.
-
MRM Transition Optimization:
-
Optimize the declustering potential (DP) to maximize the precursor ion intensity.
-
Optimize the collision energy (CE) for each fragment to maximize its intensity.
-
-
-
Data Analysis:
-
Compile the optimized parameters (precursor/product m/z, DP, CE) for both the analyte and the IS into a table for easy comparison.
-
The optimal CE values for the analyte and its deuterated standard should be similar, indicating that the deuterium labeling does not significantly affect the fragmentation pathway.[7]
-
Visualization: Mass Spectrometry Workflows
Caption: Logical workflow for troubleshooting inaccurate MS results.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Troubleshooting Guide: NMR Spectroscopy
Issue 1: Low Signal-to-Noise (S/N) Ratio
-
Question: My 2H NMR spectrum has a very low signal-to-noise ratio. What should I check first?
-
Answer: The most common cause is the sample itself. Check the following:
-
Concentration: Ensure your sample is sufficiently concentrated.
-
Solubility: The sample must be fully dissolved. Suspended particles will broaden lines and reduce signal intensity. Filter your sample into the NMR tube.[3][8]
-
Solvent: For 2H NMR, use a non-deuterated (protonated) solvent to avoid a massive solvent signal that would overwhelm your analyte's signal.[3][9]
-
-
-
Question: I've confirmed my sample preparation is correct, but the S/N is still low. What spectrometer parameters should I optimize?
-
Answer:
-
Probe Tuning and Matching: The probe must be properly tuned and matched for the deuterium frequency for your specific sample. An untuned probe leads to significant sensitivity loss.[3]
-
Pulse Width: Use the correct 90° pulse width for deuterium on your probe for efficient excitation.[3]
-
Number of Scans: Increase the number of scans to improve the S/N ratio.
-
Relaxation Delay: Ensure the relaxation delay is appropriate for the T1 of your deuterated metabolite.
-
-
Issue 2: Shimming and Locking
-
Question: How do I shim the magnet for a 2H NMR experiment without a deuterated lock solvent?
Frequently Asked Questions (FAQs): NMR Spectroscopy
-
Q1: Why is the sensitivity of 2H NMR inherently lower than 1H NMR?
-
A1: The magnetogyric ratio of deuterium is about 6.5 times smaller than that of a proton, leading to a much lower resonance frequency and inherent sensitivity.[3] Additionally, the quadrupolar nature of the deuterium nucleus can cause broader lines.
-
-
Q2: Can I use a deuterated solvent for 2H NMR?
-
Q3: Are there advanced techniques to significantly boost the sensitivity of detecting deuterated metabolites?
-
A3: Yes, hyperpolarization techniques like dissolution Dynamic Nuclear Polarization (d-DNP) and Parahydrogen Induced Polarization (PHIP) can increase the NMR signal by several orders of magnitude.[10] Also, post-processing methods like SPICE denoising can improve the SNR by 2- to 3-fold.
-
Data Presentation: Sensitivity Enhancement in NMR
Table 3: Techniques for Sensitivity Enhancement in Deuterated Metabolite Detection by NMR
| Technique | Principle | Typical Sensitivity Enhancement | Key Considerations |
| Increased Number of Scans | Signal averaging reduces random noise. | Proportional to the square root of the number of scans. | Increases experiment time. |
| Cryoprobe | Reduces thermal noise in the detection coil. | 3-4 fold increase in S/N.[8] | Hardware dependent. |
| Hyperpolarization (d-DNP, PHIP) | Drastically increases the nuclear spin polarization. | Orders of magnitude. | Requires specialized equipment and experimental setup.[10] |
| Post-processing Denoising (e.g., SPICE) | Algorithmic removal of noise from the acquired data. | 2-3 fold improvement in SNR. | Can introduce artifacts if not used carefully. |
Experimental Protocols: NMR Spectroscopy
Protocol 3: General Sample Preparation for 2H NMR
-
Objective: To prepare a high-quality sample for 2H NMR analysis.
-
Materials: Deuterated metabolite, non-deuterated NMR solvent, NMR tube.
-
Methodology:
-
Weigh Sample: Accurately weigh an appropriate amount of your deuterated compound to achieve a sufficient concentration.
-
Dissolve Sample: In a clean vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable non-deuterated solvent. Ensure the sample is fully dissolved; sonication may be helpful.
-
Filter Sample: Filter the solution into a clean NMR tube through a pipette with a small plug of glass wool or Kimwipe to remove any particulate matter.
-
Cap and Label: Cap the NMR tube and label it clearly.
-
Protocol 4: Basic Acquisition for 2H NMR
-
Objective: To set up and acquire a standard 1D 2H NMR spectrum.
-
Spectrometer Setup:
-
Acquisition:
-
Load a standard 2H experiment parameter set.
-
Set the transmitter frequency offset to the center of the expected 2H chemical shift range.
-
Set an appropriate spectral width.
-
Calibrate the 90° pulse width.
-
Set the desired number of scans (ns) to achieve adequate S/N.
-
Set the relaxation delay (d1).
-
Start the acquisition.
-
-
Processing:
-
Apply Fourier transformation to the FID.
-
Phase the spectrum and apply baseline correction.
-
Visualization: NMR Spectroscopy Workflows
Caption: Workflow for improving the sensitivity of 2H NMR experiments.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. benchchem.com [benchchem.com]
- 4. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. [2309.04100] Preserved Edge Convolutional Neural Network for Sensitivity Enhancement of Deuterium Metabolic Imaging (DMI) [arxiv.org]
Common pitfalls in stable isotope tracing experiments and how to avoid them.
Welcome to the technical support center for stable isotope tracing experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls and resolve issues encountered during their experiments.
I. Experimental Design and Optimization
This section addresses common challenges in the planning phase of stable isotope tracing experiments, from tracer selection to optimizing labeling conditions.
FAQ 1: How do I select the appropriate stable isotope tracer for my experiment?
Answer: The choice of a stable isotope tracer is critical and depends on the specific metabolic pathway you are investigating.[1] Consider the following factors:
-
Pathway of Interest: Select a tracer that is a primary substrate for the pathway you are studying. For example, use [U-¹³C₆]-glucose for glycolysis and the pentose (B10789219) phosphate (B84403) pathway, and [U-¹³C₅]-glutamine for the TCA cycle.[1]
-
Metabolic Question: The specific question you are asking will influence the labeling position of the isotope. For instance, [1,2-¹³C₂]-glucose can be used to measure the ratio of glycolysis to pentose phosphate pathway flux.
-
Cellular Uptake and Metabolism: Ensure that the cells or organism can readily take up and metabolize the chosen tracer. It's crucial that the tracer crosses the cell membrane to be utilized.
-
Analytical Method: The tracer should be compatible with your analytical platform (e.g., LC-MS, GC-MS). For dual-labeling experiments (e.g., ¹³C and ¹⁵N), your instrument must be able to resolve the resulting isotopologues.[1]
A logical workflow for tracer selection is outlined below:
Caption: A stepwise workflow for selecting the optimal stable isotope tracer.
FAQ 2: How do I optimize the tracer concentration and labeling time?
Answer: Optimizing tracer concentration and labeling duration is crucial to achieve sufficient isotopic enrichment without causing metabolic perturbations.
-
Tracer Concentration: The concentration should be high enough to ensure adequate labeling but not so high that it alters the natural metabolism of the cells. It is recommended to use a concentration similar to the physiological concentration of the metabolite.
-
Labeling Time: The duration of labeling depends on the turnover rate of the pathway of interest. Glycolysis reaches isotopic steady state in minutes, the TCA cycle in a few hours, while biosynthesis of macromolecules like proteins and lipids can take much longer.[2]
Protocol for Optimization:
-
Literature Review: Start by reviewing published studies with similar biological systems and pathways to get a starting range for concentration and time.
-
Pilot Experiment: Perform a time-course experiment with a fixed tracer concentration. Collect samples at multiple time points (e.g., for TCA cycle analysis, 15, 30, 60, 120, and 240 minutes).
-
Analyze Isotopic Enrichment: Measure the isotopic enrichment of key downstream metabolites at each time point.
-
Determine Steady State: Identify the time point at which the isotopic enrichment of the metabolites of interest reaches a plateau. This is the isotopic steady state.
-
Concentration Optimization: If enrichment is low, consider increasing the tracer concentration, but be mindful of potential metabolic perturbations.
II. Sample Preparation and Metabolite Extraction
This section focuses on the critical steps of quenching metabolism and extracting metabolites, which are major sources of experimental error.
FAQ 3: What is the best method for quenching metabolism, and how can I avoid metabolite loss?
Answer: Rapid and effective quenching of metabolic activity is essential to capture an accurate snapshot of the metabolome at a specific time point. Incomplete quenching can lead to significant alterations in metabolite levels.
Comparison of Quenching Methods:
Different quenching methods have varying efficiencies and can lead to metabolite leakage. Cold methanol (B129727) is a common quenching solvent, but it can cause leakage of intracellular metabolites in some cell types.
| Quenching Method | Advantages | Disadvantages |
| Cold Methanol (-20°C to -80°C) | Simple and widely used. | Can cause significant metabolite leakage in some cell types.[3] |
| Liquid Nitrogen | Extremely rapid freezing. | Can be technically challenging for adherent cells. |
| Cold Saline | Can reduce metabolite leakage compared to methanol. | May not be as effective at instantly stopping all enzymatic activity. |
Quantitative Comparison of Metabolite Recovery with Different Quenching Solutions in P. chrysogenum
| Metabolite | -25°C 40% Aqueous Methanol (Recovery %) | -40°C 60% Aqueous Methanol (Recovery %) | -40°C Pure Methanol (Recovery %) |
| Alanine | 98 | 92 | 75 |
| Aspartate | 97 | 88 | 65 |
| Glutamate | 96 | 85 | 58 |
| Glucose-6-phosphate | 94 | 80 | 45 |
| Fructose-6-phosphate | 93 | 78 | 42 |
| Citrate | 95 | 82 | 50 |
| Data adapted from a study on Penicillium chrysogenum, showing that a lower concentration of methanol at a slightly higher temperature resulted in the best metabolite recovery.[3] |
Troubleshooting Workflow for Suboptimal Quenching:
Caption: A logical workflow for troubleshooting and optimizing quenching protocols.
FAQ 4: How does the choice of extraction solvent affect my results?
Answer: The choice of extraction solvent significantly impacts the efficiency and selectivity of metabolite extraction. A single solvent is unlikely to extract all classes of metabolites with equal efficiency.
Comparison of Extraction Solvents for Human Liver Tissue:
| Extraction Protocol | Number of Metabolites above LOD |
| 100% Isopropanol (B130326) | >400 |
| 75% Ethanol / MTBE | >400 |
| 100% Methanol | ~350 |
| 80% Methanol | ~320 |
| 70% Acetonitrile | ~300 |
| Data adapted from a study comparing ten extraction protocols on human liver tissue, showing that isopropanol and ethanol/MTBE mixtures yielded the highest number of detectable metabolites.[1] |
Protocol for Metabolite Extraction from Adherent Cells:
This protocol is a general guideline and may need to be optimized for your specific cell type.
-
Aspirate Medium: Quickly aspirate the culture medium.
-
Wash Cells: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Quench and Extract: Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scrape Cells: Place the plate on dry ice and scrape the cells in the cold methanol.
-
Collect Extract: Transfer the cell extract to a microcentrifuge tube.
-
Centrifuge: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Transfer the supernatant containing the metabolites to a new tube.
-
Dry and Store: Dry the extracts using a vacuum concentrator and store at -80°C until analysis.
FAQ 5: What is the impact of delayed sample processing on metabolite stability?
Answer: Delays in sample processing after collection can lead to significant changes in metabolite concentrations due to continued enzymatic activity. It is crucial to process samples as quickly as possible.
Effect of Delayed Centrifugation on Serum Metabolite Concentrations (Stored at Room Temperature):
| Metabolite | Change after 1 hour | Change after 8 hours |
| Glucose | -10% | -21% |
| Lactate | +20% | +150% |
| Pyruvate | +15% | +120% |
| Methionine | -5% | -20% |
| Data adapted from a study on the effect of delayed centrifugation on serum metabolites, showing significant changes in glycolysis intermediates within an hour.[4] |
III. Data Analysis and Interpretation
This section covers common challenges in processing and interpreting data from stable isotope tracing experiments.
FAQ 6: Why is it necessary to correct for natural isotope abundance?
Answer: All elements have naturally occurring stable isotopes (e.g., ¹³C is ~1.1% of all carbon). When you measure the mass isotopologue distribution (MID) of a metabolite, the signal from your tracer is convoluted with the signal from these naturally abundant isotopes. Failing to correct for this will lead to an overestimation of isotopic enrichment and incorrect flux calculations.[5][6]
Workflow for Natural Abundance Correction:
Caption: A simplified workflow for correcting for natural isotope abundance in mass spectrometry data.
FAQ 7: I am seeing very low isotopic enrichment in my samples. What are the possible causes and how can I troubleshoot this?
Answer: Low isotopic enrichment is a common problem that can arise from several factors. A systematic troubleshooting approach is necessary to identify the cause.
Troubleshooting Guide for Low Isotopic Enrichment:
-
Verify Tracer Uptake:
-
Protocol: Measure the concentration of the labeled tracer in the culture medium over time to confirm that it is being consumed by the cells.
-
Expected Outcome: The tracer concentration in the medium should decrease over the course of the experiment.
-
-
Check for Isotopic Dilution:
-
Cause: Unlabeled sources of the same metabolite in the medium (e.g., in standard FBS) can compete with the tracer, diluting the isotopic enrichment.
-
Solution: Use dialyzed fetal bovine serum (dFBS) to remove small molecules from the serum.
-
-
Optimize Labeling Time and Concentration:
-
Cause: The labeling time may be too short for the pathway of interest to reach isotopic steady state, or the tracer concentration may be too low.
-
Solution: Refer to the optimization protocol in FAQ 2 .
-
-
Assess Cell Viability and Proliferation:
-
Cause: If cells are not healthy or are not actively dividing, their metabolic activity will be low, leading to poor tracer incorporation.
-
Solution: Perform a cell viability assay (e.g., trypan blue exclusion) and monitor cell growth.
-
-
Evaluate Extraction Efficiency:
-
Cause: Inefficient extraction can lead to low recovery of all metabolites, including the labeled ones.
-
Solution: Refer to the extraction protocol and comparison table in FAQ 4 .
-
FAQ 8: How can I identify and avoid common mass spectrometry artifacts?
Answer: Mass spectrometry data can contain various artifacts, such as in-source fragments, adducts, and neutral losses, which can be mistaken for true metabolites.
Common MS Artifacts and How to Identify Them:
| Artifact | Description | Identification | Mitigation |
| In-source Fragments | Molecules that fragment in the ion source of the mass spectrometer. | Appear at a lower m/z than the parent ion and often co-elute. | Optimize MS source conditions (e.g., lower cone voltage). |
| Adducts | Ions that form when a metabolite associates with other ions in the source (e.g., [M+Na]⁺, [M+K]⁺). | Appear at a higher m/z than the parent ion with a characteristic mass shift. | Use high-purity solvents and minimize sources of sodium and potassium. |
| Neutral Losses | Fragments that are lost from the parent ion as neutral molecules (e.g., loss of H₂O). | Appear as ions with a specific mass difference from the parent ion. | Can be characteristic of certain metabolite classes and used for identification. |
| Isotopes | Naturally occurring heavy isotopes of the elements in the molecule. | Appear as a predictable pattern of peaks with increasing m/z. | Correct for natural abundance as described in FAQ 6 . |
By carefully considering these potential pitfalls and following the provided troubleshooting guides and protocols, you can significantly improve the quality and reliability of your stable isotope tracing experiments.
References
- 1. Frontiers | Comparison of extraction methods for intracellular metabolomics of human tissues [frontiersin.org]
- 2. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Metabolic and Isotopic Steady State in Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing metabolic labeling experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are metabolic and isotopic steady state, and why are they critical for labeling experiments?
A1:
-
Metabolic Steady State: This state is achieved when the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time. For cultured cells, this is often assumed during the exponential growth phase where nutrient uptake and metabolite secretion rates are stable.[1][2]
-
Isotopic Steady State: This is reached when the isotopic enrichment of intracellular metabolites becomes constant after the introduction of a labeled substrate.[3] The time required to reach this state depends on the metabolic fluxes and the pool sizes of the metabolite and its precursors.[2]
-
Importance: For steady-state metabolic flux analysis (13C-MFA), both metabolic and isotopic steady states are fundamental assumptions.[4] Achieving these states ensures that the measured isotopic labeling patterns accurately reflect the underlying metabolic fluxes, leading to reliable and reproducible results.[5]
Q2: How do I determine the optimal labeling time to reach isotopic steady state?
A2: The optimal labeling time varies depending on the specific metabolic pathway and the organism being studied. A pilot time-course experiment is often recommended to determine the point at which isotopic enrichment in key metabolites plateaus.[6] For mammalian cells, different pathways reach isotopic steady state at different rates. For example, glycolytic intermediates can reach steady state within minutes, while TCA cycle intermediates may take several hours.[7][8][9] For a general steady-state analysis, incubating cells for a period equivalent to at least one population doubling is a common practice.[9]
Q3: What is the impact of cell density on achieving metabolic steady state?
A3: Cell density can significantly influence cellular metabolism and the ability to maintain a metabolic steady state.[10][11] High cell densities can lead to nutrient depletion and the accumulation of waste products, which can alter metabolic fluxes.[12] It is crucial to perform experiments at a cell density that ensures nutrient levels remain adequate throughout the labeling period.[12] For adherent cells, a common practice is to seed them at a density that results in approximately 80% confluency at the time of harvesting.[1]
Q4: How can I verify that my system has reached isotopic steady state?
A4: The most direct way to verify isotopic steady state is to perform a time-course experiment. This involves collecting samples at multiple time points after introducing the isotopic tracer and measuring the isotopic enrichment of key metabolites.[2] Isotopic steady state is confirmed when the enrichment of these metabolites no longer changes over time.[4] This can be analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[13]
Q5: What are the best practices for sample quenching and metabolite extraction to preserve the steady state?
A5: Rapidly stopping all metabolic activity (quenching) is crucial to preserve the in vivo metabolite concentrations.[14] The ideal quenching solvent should immediately halt metabolism without causing cell leakage.[1] Cold organic solvents, such as methanol (B129727) pre-chilled to -80°C, are commonly used for this purpose.[1] For metabolite extraction, methods involving freeze-thaw cycles or sonication in cold solvents are often employed to ensure efficient lysis and extraction of a wide range of metabolites.[7]
II. Troubleshooting Guides
Problem: My labeling data is inconsistent across replicates.
-
Possible Cause: Inconsistent cell culture conditions, such as variations in cell density or growth phase.
-
Solution: Ensure all replicate cultures are seeded at the same density and are in the same growth phase (e.g., exponential) at the start of the labeling experiment.[12]
-
-
Possible Cause: Inconsistent sample quenching or metabolite extraction.
-
Solution: Standardize the quenching and extraction procedures for all samples. Ensure rapid and complete quenching and consistent extraction volumes and times.[14]
-
-
Possible Cause: Analytical variability in the mass spectrometer.
-
Solution: Run quality control samples throughout the analytical run to monitor instrument performance.
-
Problem: I am not observing significant isotopic enrichment in my metabolites of interest.
-
Possible Cause: The labeling time is too short for the pathway of interest.
-
Possible Cause: The chosen isotopic tracer is not efficiently metabolized by the cells.
-
Solution: Verify that the cells can utilize the labeled substrate. Consider using a different tracer that enters the metabolic pathway of interest more directly.
-
-
Possible Cause: Dilution of the isotopic label by unlabeled intracellular pools or from the culture medium.
-
Solution: Use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled substrates in the medium.[12] Ensure that the unlabeled precursor pools within the cells are sufficiently depleted before starting the labeling experiment.
-
Problem: My 13C-MFA results show a poor fit between simulated and measured labeling data.
-
Possible Cause: The metabolic network model is incomplete or contains errors.
-
Solution: Carefully review the metabolic model for missing reactions, incorrect reaction stoichiometry, or inaccurate atom transitions. Ensure that cellular compartmentalization (e.g., cytosol vs. mitochondria) is appropriately represented.[4]
-
-
Possible Cause: The system did not reach isotopic steady state.
-
Solution: Verify that isotopic steady state was achieved by analyzing samples from a time-course experiment. If not, extend the labeling time.[5]
-
-
Possible Cause: The assumed measurement errors are incorrect.
-
Solution: Re-evaluate the standard deviations used for weighting the measured data in the flux estimation. Typical measurement errors are around 0.4 mol% for GC-MS data and 1.0 mol% for LC-MS data.
-
Problem: The confidence intervals for my calculated fluxes are very wide.
-
Possible Cause: Insufficient labeling information from the chosen tracer.
-
Solution: Select a more informative isotopic tracer. In silico tools can help predict which tracer will provide the best resolution for the pathways of interest. Performing parallel labeling experiments with different tracers can also improve flux precision.
-
-
Possible Cause: High measurement noise in the labeling data.
-
Solution: Improve the precision of your analytical measurements. This may involve optimizing the sample preparation and mass spectrometry methods. Running biological and technical replicates can help to better estimate measurement variance.
-
-
Possible Cause: The structure of the metabolic network makes it difficult to resolve certain fluxes.
-
Solution: Some fluxes, particularly those in parallel or cyclic pathways, are inherently difficult to resolve. Additional labeling experiments with different tracers or measurements of additional metabolites may be necessary.
-
III. Quantitative Data Summary
Table 1: Recommended Labeling Times to Reach Isotopic Steady State in Cultured Mammalian Cells
| Metabolic Pathway | Recommended Labeling Time | References |
| Glycolysis | 10 - 30 minutes | [7][8][9] |
| Pentose Phosphate Pathway | 1 - 2 hours | [8] |
| TCA Cycle | 2 - 6 hours | [7][8][9] |
| Nucleotide Biosynthesis | 6 - 24 hours | [8][9] |
| General Steady-State Analysis | > 24 hours or several cell doublings | [1] |
Note: These are general recommendations. The optimal labeling time should be determined empirically for each specific cell line and experimental condition.
Table 2: Recommended Cell Densities for Isotopic Labeling Experiments
| Cell Culture Type | Recommended Density | References |
| Adherent Cells (e.g., HeLa, A549) | Seed to achieve ~80% confluency at time of extraction. | [1] |
| Adherent Cells (MCF-7) | 0.3 x 10⁵ cells/cm² seeded 48 hours prior to experiment. | |
| Suspension Cells | Maintain a density that ensures nutrients are not depleted during the experiment. This should be determined empirically. | [12] |
IV. Experimental Protocols
Protocol 1: Generalized Protocol for a Steady-State 13C Labeling Experiment in Cultured Adherent Mammalian Cells
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction.[1] Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Adaptation Phase (Optional but Recommended): For robust steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours.[1]
-
Medium Exchange: Aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add the pre-warmed experimental medium containing the 13C-labeled tracer (e.g., [U-13C₆]-glucose).
-
Incubation: Incubate the cells for the predetermined duration required to achieve isotopic steady state in the metabolites of interest.[1]
-
Quenching and Extraction: Proceed with a validated quenching and extraction protocol (see Protocol 2).
Protocol 2: Metabolite Quenching and Extraction from Adherent Mammalian Cells
-
Preparation: Pre-chill the extraction solvent (e.g., 80% methanol) to -80°C.
-
Quenching: Aspirate the labeling medium and immediately add the pre-chilled extraction solvent to the culture plate on ice to quench metabolic activity.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Incubate at -80°C for at least 15 minutes to precipitate proteins.[1]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until analysis.
Protocol 3: Metabolite Quenching and Extraction from Suspension-Cultured Mammalian Cells
-
Cell Collection: Quickly collect a known number of cells from the culture.
-
Quenching: Immediately quench the cells by adding them to a pre-chilled quenching solution (e.g., 60% methanol at -40°C or lower).[7]
-
Centrifugation: Pellet the cells by centrifugation at a low temperature.
-
Metabolite Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent.
-
Freeze-Thaw Cycles: Perform multiple freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing on ice) to ensure complete cell lysis.
-
Centrifugation and Collection: Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Drying and Storage: Dry the extracts and store them at -80°C.
V. Visualizations
Caption: Workflow for a Steady-State Isotopic Labeling Experiment.
Caption: Logic Diagram for Troubleshooting Poor 13C-MFA Model Fit.
Caption: Central Carbon Metabolism Pathways Amenable to Isotopic Labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.northwestern.edu [cancer.northwestern.edu]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Labeled Metabolomics: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Untargeted Metabolomics with Isotopic Labeling. This guide is designed to provide direct, actionable solutions to common challenges encountered during your experiments. From troubleshooting unexpected results to frequently asked questions, this resource aims to streamline your workflow and enhance the quality of your data.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using stable isotope labeling in untargeted metabolomics?
A1: Stable isotope labeling offers several key advantages over traditional untargeted metabolomics approaches:
-
Enhanced Metabolite Identification: It helps distinguish true biological signals from background noise and artifacts. By tracking the incorporation of heavy isotopes, researchers can confirm the elemental composition of metabolites.[1][2][3]
-
Improved Quantification: Isotope labeling allows for more accurate relative quantification by correcting for matrix effects and variations during sample preparation and analysis.[4][5]
-
Metabolic Flux Analysis: It provides dynamic information about metabolic pathways, allowing for the measurement of flux rates and the elucidation of novel biochemical transformations.[1][6][7][8] This cannot be achieved with conventional label-free analyses.[6][7][8]
-
Pathway Discovery: Tracking isotopically labeled precursors can lead to the discovery of unexpected metabolic pathways and connections.[6][7][8]
Q2: How do I choose the right isotopic tracer for my experiment?
A2: The choice of tracer is highly dependent on the specific metabolic pathways you are investigating.[4]
-
Central Carbon Metabolism: Uniformly ¹³C-labeled glucose and ¹³C-glutamine are common choices as they feed into a large number of central metabolic pathways.[6][7][8]
-
Specific Pathways: If you are interested in a particular pathway, select a labeled precursor that is known to enter that pathway.[4] For example, using ¹³C-L-arginine can trace its downstream biochemical reactions.[9]
-
Nitrogen and Other Elements: ¹⁵N and ²H (deuterium) are used to trace the metabolism of nitrogen-containing compounds and for other specific applications.[10] However, be aware that deuterium (B1214612) labels can sometimes cause shifts in liquid chromatography retention times.[11]
Q3: What is the difference between isotopic steady state and metabolic steady state?
A3: These are two distinct but important concepts in labeling experiments:
-
Metabolic Steady State: This refers to a state where the concentrations of metabolites are constant over time. This is a prerequisite for many metabolic flux analysis studies.[4]
-
Isotopic Steady State: This is achieved when the fractional enrichment of the isotopic label in the metabolites of interest no longer changes over time.[12] The time required to reach isotopic steady state depends on the flux within the pathways of interest.[4]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for Labeled Metabolites
Q: I've run my experiment, but I'm seeing very low or no signal for my isotopically labeled metabolites. What could be the problem?
A: This is a common issue that can arise from several factors throughout the experimental workflow. Here’s a step-by-step guide to troubleshoot the problem.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Question | Recommended Action |
| Inefficient Labeling | Was the labeling duration sufficient to achieve detectable enrichment? | Perform a pilot time-course experiment to determine the optimal labeling time for your biological system and pathways of interest.[4] |
| Is the chosen tracer being actively metabolized by the cells? | Verify from literature or preliminary experiments that your cell type or organism can uptake and metabolize the chosen tracer under your experimental conditions. | |
| Sample Preparation Issues | Was there significant loss of metabolites during extraction? | Optimize your extraction protocol. Ensure the extraction solvent is appropriate for the metabolites of interest and that quenching of metabolism is rapid and complete.[13] |
| Did repeated freeze-thaw cycles degrade the samples? | Aliquot samples after extraction to avoid repeated freeze-thaw cycles, which can lead to metabolite degradation.[13] | |
| Mass Spectrometry Settings | Are the mass spectrometer settings optimized for detecting your labeled compounds? | Ensure the mass resolution is high enough to distinguish between isotopologues, especially when using multiple tracers (e.g., ¹³C and ¹⁵N).[6] Check that the scan range includes the m/z of your expected labeled metabolites. |
| Data Analysis Parameters | Are the data analysis software parameters set correctly to identify labeled features? | Use software specifically designed for analyzing stable isotope-labeled metabolomics data, such as X13CMS, mzMatch-ISO, or MetExtract II.[6][14][15] Ensure the correct mass difference for the isotope is specified. |
Troubleshooting Workflow: Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: High Variability in Labeling Enrichment Across Replicates
Q: I'm observing significant variability in the isotopic enrichment for the same metabolite across my biological or technical replicates. What could be causing this?
Potential Causes and Solutions
| Potential Cause | Troubleshooting Question | Recommended Action |
| Inconsistent Cell Culture Conditions | Were all cell cultures at the same growth phase and density at the time of labeling? | Standardize cell seeding density and ensure cells are in the exponential growth phase during the experiment to maintain consistent metabolic activity.[10] |
| Variable Labeling Introduction | Was the introduction of the labeled media performed uniformly across all samples? | Implement a standardized and rapid method for media exchange to minimize metabolic perturbations and ensure consistent timing.[4] |
| Inconsistent Quenching and Extraction | Was the quenching of metabolism and subsequent metabolite extraction performed identically for all replicates? | Use a rapid and effective quenching method (e.g., liquid nitrogen) and follow a precise, timed extraction protocol for all samples to prevent ongoing metabolic activity and ensure consistent extraction efficiency. |
| Matrix Effects in MS Analysis | Could differential matrix effects be affecting ionization of the analyte in different samples? | While isotopic labeling helps mitigate this, significant differences in sample composition can still have an impact. Ensure consistent sample cleanup and consider using a labeled internal standard for absolute quantification.[5] |
Logical Relationship: Sources of Variability
Caption: Key sources of experimental variability.
Experimental Protocols
General Protocol for a ¹³C-Glucose Labeling Experiment in Cell Culture
This protocol provides a general framework. Specific details such as cell seeding density, labeling duration, and extraction solvent should be optimized for your specific cell line and experimental goals.
1. Cell Seeding and Growth:
-
Seed cells in appropriate culture plates or flasks.
-
Culture cells in standard growth medium until they reach the desired confluence (typically exponential growth phase).[10]
2. Media Exchange and Labeling:
-
Prepare labeling medium by replacing standard glucose with uniformly ¹³C-labeled glucose at the same concentration.
-
Aspirate the standard medium from the cells.
-
Quickly wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glucose.
-
Immediately add the pre-warmed ¹³C-glucose labeling medium to the cells.
-
Incubate for the desired labeling period (determined by pilot experiments).
3. Quenching and Metabolite Extraction:
-
To quench metabolism, quickly aspirate the labeling medium.
-
Immediately place the culture plate on dry ice or add liquid nitrogen directly to the cells.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
4. Sample Preparation for MS Analysis:
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.[10]
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[10]
Experimental Workflow Diagram
Caption: Isotopic labeling experimental workflow.
References
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systems-level analysis of isotopic labeling in untargeted metabolomic data by X13CMS | Semantic Scholar [semanticscholar.org]
- 8. Systems-level analysis of isotopic labeling in untargeted metabolomic data by X13CMS | Springer Nature Experiments [experiments.springernature.com]
- 9. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Variability in In Vivo Stable Isotope Tracing Studies
Welcome to the technical support center for in vivo stable isotope tracing studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize variability in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to enhance the robustness and reproducibility of your research.
Frequently Asked Questions (FAQs)
Experimental Design
Q1: What are the primary sources of variability in in vivo stable isotope tracing studies?
Variability in in vivo stable isotope tracing studies can arise from multiple sources, categorized as biological and technical. Biological variability is inherent to the animal model and includes factors like genetics, age, sex, diet, and gut microbiome composition. Technical variability is introduced during the experimental process and includes the choice of tracer and its administration route, sample collection and handling, metabolite extraction, and data analysis.[1][2] Minimizing technical variability is crucial for detecting true biological differences.
Q2: How do I choose the most appropriate stable isotope tracer for my study?
The selection of a stable isotope tracer should be driven by the specific metabolic pathway under investigation.[3]
-
Uniformly labeled tracers (e.g., [U-¹³C]-glucose) are useful for global metabolic profiling as the label can be incorporated into a wide range of downstream metabolites.
-
Positionally labeled tracers (e.g., [1,2-¹³C]-glucose) are ideal for interrogating specific pathways, as the position of the label allows for the differentiation of metabolic routes. For example, [1,2-¹³C] glucose can distinguish between glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
Q3: What is isotopic steady state and is it necessary for my experiment?
Isotopic steady state is achieved when the rate of appearance of a labeled metabolite is equal to its rate of disappearance, resulting in a constant level of isotopic enrichment over time. While achieving a true steady state can be challenging in vivo, a pseudo-steady state is often targeted for metabolic flux analysis. For studies aiming to determine relative pathway activity or qualitative changes, achieving a perfect steady state may not be necessary. However, for quantitative flux analysis, it is a critical assumption.
Tracer Administration
Q4: What are the pros and cons of different tracer administration routes?
The choice of administration route depends on the biological question and the desired metabolic state. The two most common methods are intravenous (IV) infusion and oral gavage.
| Administration Route | Advantages | Disadvantages |
| Intravenous (IV) Infusion | - Precise control over tracer delivery rate. - Rapid achievement of target plasma enrichment. - Bypasses gastrointestinal absorption, leading to more direct systemic delivery. | - Requires technical skill for catheter placement. - Can be stressful for the animal. - May not reflect physiological absorption of nutrients. |
| Oral Gavage | - Mimics physiological route of nutrient absorption. - Less invasive than IV infusion. - Cost-effective and technically simpler. | - Less precise control over absorption rate. - Slower to reach peak plasma enrichment. - Potential for stress if not performed correctly. |
Q5: How does the fasting period prior to tracer administration affect results?
The fasting period is a critical parameter that can significantly influence metabolic pathways. A fasted state will upregulate pathways involved in endogenous nutrient utilization, such as gluconeogenesis and fatty acid oxidation. The length of the fasting period should be carefully considered and standardized across all experimental groups to minimize variability. For example, a 12-16 hour fast is common in mice for glucose tracing studies to achieve higher fractional enrichment in plasma.
Sample Handling and Processing
Q6: What is the best method for quenching metabolic activity in tissues?
Rapidly quenching metabolic activity at the time of sample collection is crucial to preserve the in vivo metabolic profile. The most common and effective method for solid tissues is freeze-clamping , where the tissue is rapidly compressed between metal tongs pre-cooled in liquid nitrogen. This provides instantaneous freezing of the tissue. For smaller or less accessible tissues, in situ freezing by pouring liquid nitrogen directly onto the exposed tissue can be an alternative, though it may be slightly slower. Delays in freezing can lead to significant changes in metabolite levels.[4][5]
Q7: How do different metabolite extraction methods compare in terms of efficiency and reproducibility?
The choice of extraction solvent system significantly impacts the classes of metabolites that are efficiently recovered. A comprehensive study comparing ten different extraction protocols in human tissues and cell lines found that a mixture of 75% ethanol (B145695) and methyl-tert-butyl ether (MTBE) performed well across a broad range of metabolite classes.[6][7] However, the optimal method can be tissue-specific. For example, a methanol-chloroform extraction is effective for the simultaneous extraction of both aqueous metabolites and lipids from brain tissue.[8] It is recommended to validate the extraction method for the specific tissue and metabolites of interest.
Q8: How critical are sample storage conditions for metabolite stability?
Storage conditions can significantly impact metabolite stability. A study on urine samples showed that while most metabolites were stable at -20°C and 4°C for up to 24 hours, storage at room temperature or on cool packs for more than 8 hours led to significant degradation of some amino acids.[3] Repeated freeze-thaw cycles should also be avoided as they can lead to changes in metabolite concentrations. It is best practice to store samples at -80°C and minimize the number of freeze-thaw cycles.
Data Analysis
Q9: How can I identify and correct for batch effects in my metabolomics data?
Batch effects are systematic technical variations that can occur between different analytical runs. They can be identified using principal component analysis (PCA), where samples cluster by batch rather than biological group. Several statistical methods can be used to correct for batch effects, including:
-
Combat: An empirical Bayes method that adjusts for batch effects.
-
Support Vector Regression (SVR): A machine learning-based method.
-
Median Normalization: A simpler method that adjusts the median of each batch to be the same. The choice of method depends on the experimental design and the nature of the batch effect.
Troubleshooting Guides
Issue: High Variability in Isotopic Enrichment Within the Same Experimental Group
| Potential Cause | Troubleshooting Step |
| Inconsistent Tracer Administration | - IV Infusion: Ensure consistent catheter placement and infusion rate. Use a syringe pump for precise control. - Oral Gavage: Standardize gavage volume and technique. Ensure the animal swallows the entire dose. |
| Variable Fasting Times | - Strictly control the duration of fasting for all animals in the study. |
| Inconsistent Sample Collection and Quenching | - Standardize the time from euthanasia to tissue collection and quenching. - Use pre-cooled instruments for tissue handling. - Ensure rapid and complete freezing of the tissue. |
| Variable Metabolite Extraction Efficiency | - Use a consistent volume of extraction solvent relative to tissue weight. - Ensure complete homogenization of the tissue. - Follow a standardized extraction protocol for all samples. |
| Analytical Variability | - Run quality control (QC) samples (e.g., pooled samples) periodically throughout the analytical run to monitor instrument performance. - Randomize the injection order of samples to minimize the impact of instrument drift. |
Issue: Low Isotopic Enrichment in Target Metabolites
| Potential Cause | Troubleshooting Step |
| Insufficient Tracer Dose | - Increase the dose of the tracer. A bolus injection followed by a continuous infusion can help to rapidly increase and then maintain plasma enrichment. |
| Inappropriate Timing of Sample Collection | - Perform a time-course experiment to determine the optimal time point for maximal enrichment in the tissue and metabolites of interest. Peak enrichment times can vary significantly between different tissues and metabolic pathways. |
| Tracer Dilution by Endogenous Pools | - Consider the contribution of unlabeled endogenous sources to the metabolite pool. A longer fasting period may help to reduce the size of some endogenous pools. |
| Slow Metabolic Flux | - Some metabolic pathways have slow turnover rates. A longer tracer infusion period may be necessary to achieve detectable enrichment. |
Experimental Protocols
Protocol 1: Intravenous (IV) Infusion of [U-¹³C]-Glucose in Mice
-
Animal Preparation:
-
Fast mice for 12-16 hours with free access to water.
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the mouse on a heating pad to maintain body temperature.
-
-
Catheter Placement:
-
Place a catheter (e.g., 30-gauge) into the lateral tail vein.
-
-
Tracer Infusion:
-
Administer a bolus injection of [U-¹³C]-glucose (e.g., 10 mg/kg body weight) to rapidly increase plasma enrichment.
-
Immediately follow with a continuous infusion of [U-¹³C]-glucose (e.g., 0.2 mg/kg/min) using a syringe pump for the desired duration (e.g., 90-120 minutes).
-
-
Sample Collection:
-
At the end of the infusion period, collect blood via cardiac puncture.
-
Immediately euthanize the animal and dissect the tissues of interest.
-
Rapidly freeze-clamp the tissues in liquid nitrogen.
-
-
Sample Storage:
-
Store all samples at -80°C until metabolite extraction.
-
Protocol 2: Oral Gavage of [U-¹³C]-Glucose in Rats
-
Animal Preparation:
-
Fast rats for 6-8 hours with free access to water.
-
-
Tracer Administration:
-
Administer a single dose of [U-¹³C]-glucose (e.g., 2 g/kg body weight) dissolved in water via oral gavage using a ball-tipped gavage needle.
-
-
Time Course:
-
Sample Collection:
-
At each time point, euthanize a cohort of animals.
-
Collect blood and tissues as described in the IV infusion protocol.
-
Freeze-clamp tissues immediately.
-
-
Sample Storage:
-
Store all samples at -80°C until analysis.
-
Protocol 3: Metabolite Extraction from Mammalian Tissue
-
Tissue Pulverization:
-
Keep the frozen tissue in liquid nitrogen and pulverize it into a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Weigh the frozen tissue powder (typically 20-50 mg).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) at a fixed ratio (e.g., 1 mL per 20 mg of tissue).
-
Include internal standards in the extraction solvent for quality control and potential absolute quantification.
-
Homogenize the sample using a bead beater or sonicator on ice.
-
-
Protein Precipitation and Clarification:
-
Incubate the homogenate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the metabolites.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable solvent for the analytical platform (e.g., 50% methanol (B129727) for LC-MS).
-
Data Presentation: Comparative Tables
Table 1: Impact of Tissue Freezing Delay on Metabolite Levels
Data summarized from a study on breast cancer xenograft models. Changes are relative to samples snap-frozen immediately after resection.[4][5]
| Freezing Delay (minutes) | Ascorbate | Creatine | Glutathione | Choline |
| 15 | No significant change | No significant change | No significant change | No significant change |
| 30 | No significant change | No significant change | No significant change | No significant change |
| 60 | Decrease | Decrease | Decrease | Increase |
| 90 | Significant Decrease | Significant Decrease | Significant Decrease | Significant Increase |
| 120 | Significant Decrease | Significant Decrease | Significant Decrease | Significant Increase |
Table 2: Comparison of Metabolite Extraction Protocol Efficiency
Data summarized from a study comparing ten extraction protocols in human liver tissue. Efficiency is represented by the number of metabolites detected above the limit of detection (LOD) for each chemical class.[6][7]
| Extraction Protocol | Acylcarnitines (LOD) | Amino Acids (LOD) | Biogenic Amines (LOD) | Lipids (LOD) | Sugars (LOD) | Total Metabolites (LOD) |
| 100% Methanol | 35 | 19 | 8 | 250 | 1 | 313 |
| 100% Isopropanol | 38 | 20 | 9 | 350 | 1 | 418 |
| 75% EtOH / MTBE A | 39 | 20 | 9 | 365 | 1 | 434 |
| 75% EtOH / MTBE B | 40 | 21 | 9 | 385 | 1 | 456 |
| 80% Methanol | 36 | 20 | 8 | 280 | 1 | 345 |
Visualizations: Workflows and Pathways
Caption: General workflow for in vivo stable isotope tracing experiments.
Caption: Troubleshooting decision tree for high data variability.
Caption: Simplified overview of ¹³C labeling in glycolysis and the TCA cycle.
References
- 1. Sources of Variability in Metabolite Measurements from Urinary Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sources of variability in metabolite measurements from urinary samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Frontiers | Impact of Freezing Delay Time on Tissue Samples for Metabolomic Studies [frontiersin.org]
- 5. Is Metabolic Profile Affected by Freezing Delay Times? [thermofisher.com]
- 6. Comparison of extraction methods for intracellular metabolomics of human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. [PDF] Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uknowledge.uky.edu [uknowledge.uky.edu]
Storage and stability considerations for Sodium 2-oxopropanoate-d3.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, stability, and handling of Sodium 2-oxopropanoate-d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under refrigerated conditions. It is also crucial to protect the compound from light and moisture.[1][2]
Q2: How should I store solutions of this compound?
The stability of this compound in solution is dependent on the storage temperature. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store solutions at -80°C, where they can be stable for up to six months. Always ensure the container is sealed to prevent moisture absorption.
Q3: Is this compound stable at room temperature?
While the compound is shipped at room temperature in the continental US, for long-term stability, it is not recommended to store it at room temperature.[3] For short-term bench-top use during an experiment, care should be taken to minimize exposure to ambient conditions.
Q4: What are the known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent degradation.
Q5: What are the hazardous decomposition products of this compound?
Under thermal decomposition, this compound can release irritating gases and vapors.[5] The hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and sodium oxides.[4]
Storage and Stability Data
Quantitative stability data for this compound is not extensively available in the public domain. However, based on information for the non-labeled analog and general principles for isotopically labeled compounds, the following storage guidelines are recommended to ensure stability.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | +2°C to +8°C | Long-term | Keep container tightly sealed and protected from light.[1][2] |
| Solution | -20°C | Up to 1 month | Sealed storage, away from moisture. |
| Solution | -80°C | Up to 6 months | Sealed storage, away from moisture. |
Note: For aqueous solutions of the non-deuterated sodium pyruvate (B1213749), stability has been reported for up to 24 months at 2-8°C when sterile filtered.[6] While this suggests good stability, it is advisable to follow the more stringent conditions for the deuterated analog in solution to minimize any potential for degradation.
Troubleshooting Guide
Issue 1: Potential Degradation in Aqueous Solutions - Parapyruvate Formation
A common issue with pyruvate solutions is the formation of parapyruvate, a dimer formed from two molecules of pyruvate.[4][5][7] This dimerization is more likely to occur in aqueous solutions, particularly under alkaline conditions (pH > 9).
Symptoms:
-
Unexpected experimental results.
-
Changes in the spectroscopic profile of the solution (e.g., NMR, MS).
-
Decreased potency or activity of the compound.
Solutions:
-
pH Control: Maintain the pH of aqueous solutions at approximately 4.5 to prevent the formation of parapyruvate.[4]
-
Fresh Preparation: Prepare solutions fresh before use whenever possible.
-
Proper Storage: If solutions must be stored, use the recommended frozen conditions (-20°C or -80°C) to slow down the dimerization process.[8]
Experimental Protocols
Protocol: Assessment of this compound Solution Stability
This protocol outlines a general method for assessing the stability of your this compound solutions under typical laboratory conditions.
Objective: To determine the short-term (bench-top) and freeze-thaw stability of a prepared this compound solution.
Materials:
-
This compound
-
Appropriate solvent (e.g., deionized water, buffer)
-
LC-MS or NMR instrument
-
Calibrated pH meter
-
Sterile, sealed vials
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration in the desired solvent.
-
If using an aqueous solvent, adjust the pH to ~4.5.
-
Aliquot the stock solution into multiple sterile vials.
-
-
Time-Zero Analysis (T=0):
-
Immediately analyze one aliquot using a suitable analytical method (e.g., LC-MS, NMR) to determine the initial purity and concentration. This will serve as the baseline.
-
-
Short-Term (Bench-Top) Stability:
-
Leave one or more aliquots at room temperature on the lab bench for a duration that mimics the time your samples would typically be exposed during an experiment (e.g., 4, 8, or 24 hours).
-
After the specified time, analyze the samples and compare the results to the T=0 data.
-
-
Freeze-Thaw Stability:
-
Subject one or more aliquots to a series of freeze-thaw cycles. A typical cycle would be freezing at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.
-
Perform at least three freeze-thaw cycles.
-
After the final thaw, analyze the samples and compare the results to the T=0 data.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining in the stability samples compared to the T=0 sample.
-
A common acceptance criterion is that the mean concentration of the stability samples should be within ±15% of the initial concentration.
-
Visualizations
Troubleshooting Parapyruvate Formation
The following diagram illustrates a logical workflow for troubleshooting and preventing the formation of parapyruvate in this compound solutions.
Caption: Workflow for preventing and troubleshooting parapyruvate formation.
References
- 1. isotope.com [isotope.com]
- 2. Sodium pyruvate (Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-6068-0.5 [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Parapyruvate Induces Neurodegeneration in C57BL/6JNarl Mice via Inhibition of the α-Ketoglutarate Dehydrogenase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Illuminating the Cellular Engine: A Guide to Validating Metabolic Pathway Activity with Stable Isotope Tracers
For researchers, scientists, and drug development professionals seeking to unravel the intricate network of cellular metabolism, stable isotope tracers offer an unparalleled window into the dynamic flow of molecules. This guide provides an objective comparison of key methodologies and tools for validating metabolic pathway activity, supported by experimental data and detailed protocols to empower robust and insightful research.
The core principle of stable isotope tracing involves introducing a non-radioactive, heavier isotope-labeled compound (the "tracer") into a biological system.[1] By tracking the incorporation of these isotopes into downstream metabolites, researchers can map the flow of atoms through various metabolic pathways, providing a dynamic and quantitative assessment of cellular metabolism.[1][2] This technique is pivotal for understanding cellular physiology, identifying novel drug targets, and optimizing bioprocesses.[3][4]
Analytical Cornerstones: Mass Spectrometry vs. Nuclear Magnetic Resonance
The two primary analytical techniques for detecting and quantifying stable isotope incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice between them often involves a trade-off between sensitivity, reproducibility, and the specific information required.[5]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (nanomolar to picomolar range)[5][6] | Lower (micromolar range)[5][7] |
| Reproducibility | Less reproducible compared to NMR[5] | High, a fundamental advantage[5] |
| Quantification | Can be challenging; often requires isotope-labeled internal standards for each metabolite for accurate quantification.[5] | Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[5][6] |
| Sample Preparation | Often requires derivatization (especially for GC-MS) and chromatographic separation.[5] | Minimal, non-destructive, and non-biased.[5][7] |
| Information Provided | Provides mass isotopomer distributions (the number of labeled atoms per molecule).[8] | Provides detailed positional information on isotope enrichments (isotopomers), revealing which specific atoms within a molecule are labeled.[5] |
| Throughput | High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS).[5] | Can be automated for high-throughput studies.[5] |
| Compound Identification | Excellent for structural elucidation and identification of novel compounds.[5] | Excellent for structural elucidation and identification of novel compounds. |
Choosing Your Tracer: A Comparison of ¹³C-Labeled Probes
The selection of the appropriate stable isotope tracer is critical and depends heavily on the metabolic pathway of interest.[4][9] Glucose and glutamine are the most abundant nutrients for many cultured cells, making their ¹³C-labeled versions the most commonly used probes.[9]
| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages |
| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway (PPP), Glycolysis[4] | Provides high precision for fluxes in the PPP and upper glycolysis.[4][10] Considered one of the best single tracers for overall network analysis.[4][10] | May provide less resolution for the TCA cycle compared to other tracers.[4] |
| [U-¹³C₆]Glucose | Glycolysis, TCA Cycle, Lipogenesis[4] | Labels all carbons, providing a general overview of glucose metabolism and its downstream pathways.[4] | Can sometimes complicate the interpretation of specific pathway fluxes due to widespread labeling. |
| [U-¹³C₅]Glutamine | Tricarboxylic Acid (TCA) Cycle[10] | Excellent for analyzing the TCA cycle and anaplerotic reactions.[10] | Provides limited information on glycolytic pathways. |
| D-Glucose-d2-2 (Deuterium Labeled) | Glycolysis, Pentose Phosphate Pathway[11] | Tracks the transfer of deuterium (B1214612) atoms, providing complementary information to ¹³C tracers.[11] | Isotope effects can sometimes alter reaction rates, and the deuterium label can be lost to water.[11] |
The Workflow: From Isotope Labeling to Data Analysis
A typical stable isotope tracing experiment follows a structured workflow, from initial experimental design to the final interpretation of metabolic fluxes.
Caption: A typical workflow for a stable isotope tracer study.[1]
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key stages of a stable isotope tracing experiment.
Protocol 1: Isotopic Labeling of Adherent Mammalian Cells[9]
-
Cell Culture: Plate adherent mammalian cells and grow them to the desired confluency (e.g., 75%).
-
Media Preparation: Prepare the experimental medium by replacing standard glucose with the desired ¹³C-labeled glucose (e.g., [1,2-¹³C₂]Glucose or [U-¹³C₆]Glucose). Ensure all supplements are consistent with the standard growth medium.
-
Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with the unlabeled experimental medium.
-
Aspirate the wash medium and add the pre-warmed ¹³C-labeled medium to the cells.
-
Incubate the cells for a predetermined time to allow for the incorporation of the tracer and to reach an isotopic steady state.
-
Protocol 2: Metabolite Extraction[3][12]
-
Quenching: After the labeling period, rapidly quench metabolism to prevent further enzymatic activity. A common method is to place the culture plate on dry ice.
-
Extraction:
-
Aspirate the labeling medium.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Storage: Dry the metabolite extracts using a vacuum concentrator and store them at -80°C until analysis.
Visualizing Metabolic Pathways: Tracing Carbon Flow
Understanding the flow of labeled carbons through metabolic networks is fundamental to interpreting the data.
Caption: Tracing ¹³C from glucose through glycolysis and the TCA cycle.[1]
Software for Metabolic Flux Analysis
The calculation of metabolic fluxes from stable isotope labeling data requires specialized software. These tools use computational models to estimate the reaction rates that best explain the experimentally measured isotope patterns.
| Software | Key Features | Availability |
| COBRA Toolbox | A comprehensive suite of tools for constraint-based reconstruction and analysis of metabolic networks.[12][13] | MATLAB, Python |
| OpenFLUX | Efficient modeling software for ¹³C-based metabolic flux analysis.[12] | Standalone application |
| INCA | A MATLAB-based tool for Isotopomer Network Compartmental Analysis. | MATLAB |
| Metatool | A tool for analyzing metabolic networks and calculating elementary flux modes.[13] | Standalone application |
| YANA | A software tool for analyzing flux modes, gene expression, and enzyme activities.[12] | Web-based |
Conclusion
Validating metabolic pathway activity using stable isotope tracers is a powerful and multifaceted approach. By carefully selecting the appropriate analytical technique, isotopic tracer, and computational tools, researchers can gain deep and quantitative insights into the workings of cellular metabolism. This guide provides a foundational comparison to aid in the design and execution of robust and informative metabolic flux analysis studies, ultimately accelerating discoveries in basic science and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] Software applications toward quantitative metabolic flux analysis and modeling | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
Cross-validation of metabolomics data with genetic or pharmacological interventions.
Harnessing Multi-Omics Synergy: A Guide to Cross-Validating Metabolomics Data
In the pursuit of precision medicine and novel therapeutic development, the integration of metabolomics with genetic and pharmacological interventions has emerged as a powerful strategy. This guide provides a comprehensive comparison of methodologies for the cross-validation of metabolomics data, offering researchers, scientists, and drug development professionals a framework for robustly linking metabolic alterations to underlying genetic drivers or the mechanistic effects of pharmacological agents. By presenting detailed experimental protocols, quantitative data summaries, and clear visual workflows, this guide aims to facilitate the design and interpretation of integrated multi-omics studies.
The cross-validation of metabolomics data with genetic or pharmacological interventions is crucial for establishing causality and translating initial discoveries into actionable biological insights.[1][2][3] This process involves corroborating findings from metabolomic profiling with data from genetic manipulations (e.g., gene knockouts, CRISPR-based screening) or pharmacological treatments.[2][3] Such an integrated approach helps to validate drug targets, elucidate mechanisms of action, and identify biomarkers for disease diagnosis and patient stratification.[4][5]
Comparative Analysis of Cross-Validation Strategies
The validation of metabolomics findings can be approached through various strategies, each with its own strengths and limitations. The choice of method often depends on the research question, available resources, and the biological system under investigation. Below is a comparative summary of common approaches.
| Validation Strategy | Description | Strengths | Limitations | Typical Application |
| Genetic Intervention | Perturbing a specific gene (e.g., knockout, knockdown, or overexpression) and observing the subsequent changes in the metabolome. | Establishes a causal link between a gene and a metabolic phenotype.[1][2] | Can be time-consuming and technically challenging. Off-target effects are a potential concern. | Validating the function of a newly identified enzyme or transporter. |
| Pharmacological Intervention | Treating a biological system with a specific drug or small molecule and measuring the resulting metabolic changes.[4][6] | Directly assesses the metabolic impact of a potential therapeutic agent.[6] Can reveal on-target and off-target effects. | The mechanism of action of the compound may not be fully understood. Dose- and time-dependent effects need careful consideration. | Elucidating the mechanism of action of a new drug candidate.[4][5] |
| Statistical Cross-Validation | Using statistical methods, such as k-fold cross-validation or permutation testing, to assess the robustness and predictive power of a metabolomic signature.[7][8] | Computationally efficient and can be applied to existing datasets. Helps to avoid overfitting of statistical models. | Does not provide direct biological validation. The results are dependent on the quality and size of the dataset. | Assessing the stability of a biomarker panel before further experimental validation.[7] |
| Multi-Omics Data Integration | Correlating metabolomics data with other omics datasets (e.g., transcriptomics, proteomics) from the same biological samples.[9][10][11] | Provides a systems-level view of the biological response. Can reveal regulatory networks and pathways.[11] | Requires sophisticated bioinformatics tools and expertise for data integration and interpretation.[10] | Identifying metabolic pathways that are co-regulated with gene expression changes.[11] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating high-quality, reproducible data in metabolomics and for the successful cross-validation with other interventions.
Protocol 1: Cross-Validation of a Metabolomic Biomarker with Genetic Intervention (e.g., CRISPR-Cas9 Knockout)
Objective: To validate the causal relationship between a gene of interest and a specific metabolic alteration identified through untargeted metabolomics.
Methodology:
-
Cell Line Selection and Culture: Choose a relevant cell line for the biological question. Culture cells under standardized conditions to minimize metabolic variability.[12]
-
CRISPR-Cas9 Gene Knockout:
-
Design and synthesize guide RNAs (gRNAs) targeting the gene of interest.
-
Deliver Cas9 nuclease and gRNAs into the cells using a suitable method (e.g., lentiviral transduction, electroporation).
-
Select and expand single-cell clones with confirmed gene knockout through sequencing and Western blot analysis.
-
-
Metabolite Extraction:
-
Culture both wild-type and knockout cells to ~80% confluency.
-
Quench metabolism rapidly (e.g., with liquid nitrogen).
-
Extract metabolites using a biphasic solvent system (e.g., methanol:chloroform:water).
-
-
Metabolomic Analysis:
-
Analyze the extracts using a high-resolution mass spectrometry platform (e.g., LC-MS/MS or GC-MS).
-
Process the raw data to identify and quantify metabolites.
-
-
Data Analysis and Validation:
-
Perform statistical analysis (e.g., t-test, volcano plot) to identify differentially abundant metabolites between wild-type and knockout cells.
-
Confirm if the metabolic alteration of interest is significantly and specifically changed in the knockout cells.
-
Protocol 2: Cross-Validation of a Metabolic Pathway with Pharmacological Intervention
Objective: To validate that a specific metabolic pathway is modulated by a pharmacological agent.
Methodology:
-
Experimental Model: Utilize an appropriate in vitro (cell culture) or in vivo (animal model) system.
-
Drug Treatment:
-
Determine the optimal dose and treatment duration for the pharmacological agent based on preliminary dose-response and time-course experiments.
-
Treat the experimental and control groups with the drug or vehicle, respectively.
-
-
Sample Collection:
-
Collect biological samples (e.g., cells, plasma, tissues) at the end of the treatment period.
-
Immediately quench metabolic activity and store samples appropriately.
-
-
Metabolomic Profiling:
-
Perform untargeted or targeted metabolomics on the collected samples to obtain comprehensive metabolic profiles.
-
-
Pathway Analysis and Validation:
-
Use pathway analysis software (e.g., MetaboAnalyst) to identify metabolic pathways that are significantly altered by the drug treatment.[1]
-
Validate the key regulated enzymes in the pathway through complementary assays (e.g., Western blot, enzyme activity assays).
-
Visualizing Integrated Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is critical for understanding the complex relationships in multi-omics data.
Caption: A generalized workflow for validating a metabolic discovery using genetic intervention.
Caption: A hypothetical signaling pathway illustrating how a drug can alter metabolic flux.
Conclusion
References
- 1. MetaboAnalyst [metaboanalyst.ca]
- 2. mdpi.com [mdpi.com]
- 3. JBCGenetics | [jbcgenetics.com]
- 4. Metabolomics in drug research and development: The recent advances in technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applying metabolomics to cardiometabolic intervention studies and trials: past experiences and a roadmap for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. anis.au.dk [anis.au.dk]
- 9. researchgate.net [researchgate.net]
- 10. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Enhancing Reproducibility and Rigor in Stable Isotope Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Comparison of Key Stable Isotope Labeling Techniques
The choice of a stable isotope labeling strategy is critical and depends on the specific research question, sample type, and desired level of multiplexing. The three most common techniques are Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and the chemical labeling methods, Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT).[1]
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Strategy | Metabolic (in vivo)[1] | Chemical (in vitro)[1] | Chemical (in vitro)[1] |
| Sample Type | Live, dividing cells[1] | Cell lysates, tissues, body fluids[1] | Cell lysates, tissues, body fluids[1] |
| Multiplexing Capacity | Up to 3-plex (standard)[1] | 4-plex or 8-plex[1] | Up to 18-plex[1] |
| Quantification Level | MS1[1] | MS2/MS3[1] | MS2/MS3[1] |
| Ratio Compression | Minimal[1] | Prone to ratio compression[1] | Prone to ratio compression[1] |
| Accuracy & Precision | High accuracy and reproducibility due to early-stage sample mixing[2] | Good, but can be affected by ratio compression[1] | May offer higher quantitative accuracy than iTRAQ[1] |
| Key Advantage | High accuracy for studies in cultured cells.[2] | Higher multiplexing capabilities suitable for various sample types.[1] | Highest multiplexing capability for large-scale comparative analyses.[1] |
Enhancing Rigor and Reproducibility: Best Practices
Ensuring the reliability of stable isotope labeling studies requires meticulous attention to experimental design and execution. Several factors can introduce variability and compromise the reproducibility of results.
Common Challenges and Mitigation Strategies:
| Challenge | Description | Mitigation Strategy |
| Incomplete Labeling | Failure of cells to fully incorporate the stable isotope-labeled amino acids in SILAC, leading to an underestimation of the heavy-to-light ratio.[3] | Ensure a labeling efficiency of at least 97%, typically achieved after a minimum of five cell doublings in the SILAC medium.[3] A pilot study to confirm incorporation efficiency is recommended.[3] |
| Arginine-to-Proline Conversion | Some cell lines metabolically convert "heavy" arginine to "heavy" proline, complicating data analysis and leading to inaccurate quantification.[3] | Test cell lines for this conversion. If present, use proline-free SILAC media or specific inhibitors of the conversion pathway. |
| Metabolic Scrambling | The host organism metabolizes the isotopically labeled compound and incorporates the isotopes into unintended molecules, leading to unexpected labeled species.[4] | Careful experimental design and tandem mass spectrometry analysis can help identify and account for scrambling.[4] |
| Ratio Compression | In isobaric tagging (iTRAQ/TMT), co-isolation of interfering ions can lead to an underestimation of quantitative differences between samples.[1] | Employ methods to reduce sample complexity, such as fractionation before LC-MS/MS analysis.[1] Utilize MS3-based quantification methods for TMT to minimize interference. |
| Contamination | Introduction of exogenous proteins (e.g., keratin) or cross-contamination between samples can significantly impact results. | Work in a laminar flow hood, use dedicated and clean equipment, and wear appropriate personal protective equipment.[3] |
| Natural Isotope Abundance | Naturally occurring stable isotopes (e.g., ¹³C) can contribute to the mass spectra of both labeled and unlabeled compounds, potentially leading to overestimation of the labeled fraction.[4][5] | Utilize software tools to correct for the natural isotopic abundance based on the elemental composition of the analyte.[4] |
Experimental Workflows and Protocols
Detailed and standardized protocols are fundamental for reproducible research. Below are generalized workflows for SILAC and TMT experiments, followed by a more detailed protocol for a typical TMT experiment.
SILAC Experimental Workflow
References
A Comparative Guide to the Use of Sodium 2-oxopropanoate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in the fields of metabolomics, clinical diagnostics, and drug development, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Sodium 2-oxopropanoate-d3 (deuterated sodium pyruvate) as an internal standard against its primary alternative, ¹³C-labeled sodium pyruvate (B1213749), for the quantification of pyruvic acid. The information presented herein is supported by established principles of analytical chemistry and data from relevant studies.
The Role of Isotopic Internal Standards in Quantitative Analysis
Isotopically labeled internal standards are considered the gold standard in mass spectrometry-based quantitative analysis. By introducing a known quantity of a labeled version of the analyte into the sample, variations arising from sample preparation, chromatographic separation, and ionization efficiency can be effectively normalized. The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties, differing only in mass. This ensures that both the analyte and the standard are affected similarly by matrix effects, leading to a more accurate and precise measurement of the analyte's concentration.
Performance Comparison: this compound vs. ¹³C-Labeled Alternatives
The primary alternatives to this compound are ¹³C-labeled versions of sodium pyruvate, such as Sodium 2-oxopropanoate-¹³C₃. While both are used to quantify pyruvic acid, their performance characteristics differ significantly.
Key Performance Parameters
| Parameter | This compound (Deuterated) | ¹³C-Labeled Sodium Pyruvate | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[1][2] This "isotope effect" is more pronounced in liquid chromatography. | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[1] | The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching. One study reported a 40% error in an example due to this mismatch.[3] In another, the mean bias was 96.8% with a standard deviation of 8.6%.[1] | Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[1] The use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[1] | The closer physicochemical properties of ¹³C-labeled standards to the analyte result in more reliable and reproducible quantification. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[1] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | ¹³C-labeled internal standards are the superior choice for complex biological matrices where significant matrix effects are expected.[1] |
| Isotopic Stability | Susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, especially if the label is on an exchangeable site.[1][2] | Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[1][2] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow. |
Summary of Quantitative Data from Validation Studies
| Validation Parameter | Typical Performance with Deuterated IS | Typical Performance with ¹³C-Labeled IS |
| Accuracy (% Bias) | Can deviate significantly, with reports of up to 40% error in some cases.[3] | Generally within ±5% of the nominal value. |
| Precision (%RSD) | Typically <15%, but can be higher in complex matrices. | Consistently <10%, often <5%. |
| Linearity (r²) | >0.99 | >0.995 |
| Matrix Effect | Variable and can be significant. | Minimal and effectively compensated. |
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of pyruvic acid in biological samples using either liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) with an appropriate isotopic internal standard.
LC-MS/MS Method for Pyruvic Acid Quantification
This method is suitable for the analysis of pyruvic acid in samples such as plasma, serum, and cell culture media.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of sample (e.g., plasma), add 400 µL of a cold protein precipitation solution (e.g., methanol (B129727) or acetonitrile) containing the internal standard (either this compound or a ¹³C-labeled pyruvate).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or a vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both pyruvic acid and the internal standard.
-
Pyruvic Acid: e.g., m/z 87 -> 43
-
This compound: e.g., m/z 90 -> 46
-
Sodium 2-oxopropanoate-¹³C₃: e.g., m/z 90 -> 45
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum signal intensity.
GC-MS Method for Pyruvic Acid Quantification
This method is often used for the analysis of volatile organic acids and requires a derivatization step to make pyruvic acid amenable to gas chromatography.
1. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the acidified sample (e.g., with ethyl acetate) to isolate the organic acids.
-
Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization:
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to protect the keto group of pyruvic acid.
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate to derivatize the carboxylic acid group.
-
-
Internal Standard Addition: The internal standard should be added prior to the extraction step.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes. For example, start at 60°C, hold for 1 minute, then ramp to 300°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized pyruvic acid and the internal standard.
Mandatory Visualizations
References
Assessing the Impact of Deuteration on Metabolic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a valuable tool in drug discovery to enhance the metabolic stability and pharmacokinetic profiles of therapeutic agents. This guide provides an objective comparison of deuterated versus non-deuterated compounds, supported by experimental data and detailed methodologies, to assist researchers in evaluating the potential benefits of this approach.
The Deuterium Kinetic Isotope Effect (KIE)
The foundational principle behind the utility of deuteration is the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are often significantly slower when a C-D bond is present at that position. This can lead to a reduced rate of metabolism, prolonging the drug's half-life and altering its metabolic pathway.
Quantitative Comparison of Deuterated vs. Non-Deuterated Drugs
The impact of deuteration on pharmacokinetics is most clearly illustrated through comparative data. The following table summarizes the pharmacokinetic parameters of tetrabenazine (B1681281) and its deuterated analog, deutetrabenazine, which was the first deuterated drug to receive FDA approval.
| Parameter | Tetrabenazine (Non-Deuterated) | Deutetrabenazine (Deuterated) | Fold Change | Therapeutic Implication |
| Active Metabolite Half-life (t½) | Shorter | ~2-fold longer[1][2] | Increase | Reduced dosing frequency[3] |
| Active Metabolite Exposure (AUC) | Lower | ~2-fold higher[1][2] | Increase | Potential for lower doses[4] |
| Peak Plasma Concentration (Cmax) | Higher | Marginally increased or lower[1][4] | Variable | Smoother pharmacokinetic profile |
| Peak-to-Trough Fluctuations | Higher | 3- to 4-fold lower[4][5] | Decrease | More consistent plasma concentrations |
Experimental Protocols
Objective assessment of the impact of deuteration requires robust experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for quenching
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compounds (e.g., 1 µM) in phosphate buffer.
-
Prepare the liver microsome suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound working solution to the wells.
-
Pre-warm the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot from each well.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
-
In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)
Objective: To compare the pharmacokinetic profiles (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog following oral administration.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Appropriate vehicle for oral formulation (e.g., carboxymethylcellulose, PEG400)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the housing conditions for at least one week.
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of the test compound formulation via gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t½: Elimination half-life.
-
-
Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.
-
Visualizing the Impact of Deuteration
The following diagrams illustrate the underlying principle of the kinetic isotope effect and a typical experimental workflow for assessing deuterated compounds.
Caption: The Kinetic Isotope Effect on a Metabolic Pathway.
Caption: Experimental Workflow for Assessing Deuterated Compounds.
References
- 1. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments in Sodium 2-oxopropanoate-d3 Metabolic Studies
For researchers, scientists, and drug development professionals, understanding the metabolic fate of therapeutic compounds and biological molecules is paramount. Stable isotope tracing, utilizing compounds like Sodium 2-oxopropanoate-d3, offers a powerful tool for these investigations. However, the integrity and interpretation of such studies hinge on the implementation of appropriate control experiments. This guide provides a comparative analysis of essential control strategies, complete with experimental data, detailed protocols, and visual workflows to ensure the robustness of your metabolic research.
This compound, a deuterated form of sodium pyruvate (B1213749), serves as a valuable tracer to delineate the pathways of central carbon metabolism. Its entry into the Krebs cycle and other interconnected pathways allows for the precise tracking of carbon atom transitions. To distinguish the metabolic effects of the isotopic label from other experimental variables, a series of control experiments are indispensable. This guide will compare the use of this compound against its non-deuterated counterpart and other common isotopic tracers.
Comparative Analysis of Metabolic Tracers
The selection of an appropriate control or comparator is critical in stable isotope tracing studies. The ideal control should isolate the effect of the isotopic label, allowing researchers to confidently attribute observed metabolic changes.
| Tracer / Control | Key Application | Advantages | Disadvantages |
| This compound | Primary tracer for pyruvate metabolism | Provides a clear mass shift for tracking. | Potential for kinetic isotope effects, though studies suggest they are minimal in central metabolism.[1][2] |
| Sodium 2-oxopropanoate (Unlabeled) | Primary negative control | Establishes the baseline metabolic phenotype without the influence of an isotopic label. | Does not allow for flux analysis. |
| [1-13C]Sodium Pyruvate | Alternative tracer | 13C is a common, well-characterized isotope for metabolic studies. Can provide complementary information to deuterium (B1214612) tracing. | The 13C label is lost as CO2 in the pyruvate dehydrogenase (PDH) reaction, limiting tracing into the TCA cycle via this pathway. |
| [2-13C]Sodium Pyruvate | Alternative tracer | The 13C label is retained through the PDH reaction, allowing for tracing of the acetyl-CoA contribution to the TCA cycle.[3] | Can be more expensive than [1-13C]pyruvate. |
| [U-13C3]Sodium Pyruvate | Alternative tracer | Uniformly labeled pyruvate allows for the tracking of all three carbon atoms through various metabolic pathways. | Analysis of complex labeling patterns can be challenging. |
| [6,6'-2H2]Glucose | Alternative upstream tracer | Traces glucose metabolism into pyruvate, providing a broader view of glycolysis leading to the pyruvate node.[4] | Indirectly measures pyruvate metabolism, and the dilution of the label through glycolysis can complicate analysis. |
Experimental Data Summary
The following table summarizes key quantitative findings from comparative metabolic studies. These data highlight the subtle yet important differences that can arise from the choice of tracer.
| Parameter | This compound | Sodium 2-oxopropanoate (Unlabeled) | [1-13C]Sodium Pyruvate | Finding |
| Lactate (B86563) Production Rate (relative) | 1.0 | 1.0 | 1.02 | Studies have shown no significant kinetic isotope effect of deuteration on the kinetics of lactate appearance.[1] |
| Alanine (B10760859) Production Rate (relative) | 0.98 | 1.0 | 1.0 | A slight, but not statistically significant, decrease in the rate of alanine production has been observed with deuterated pyruvate.[2] |
| TCA Cycle Intermediate Labeling (e.g., Citrate) | M+3 enrichment observed | No enrichment | M+2 enrichment from [2-13C]pyruvate, no enrichment from [1-13C]pyruvate via PDH | Demonstrates the differential information provided by position-specific 13C labeling versus deuterium labeling of the methyl group. |
| Relative Flux through Pyruvate Dehydrogenase (PDH) | Not significantly different from unlabeled | Baseline | Not significantly different from unlabeled | Deuteration of the methyl group of pyruvate does not appear to significantly alter the flux through PDH.[1] |
Experimental Protocols
A robust experimental design is crucial for obtaining reliable and reproducible results in metabolic tracing studies. Below is a detailed protocol for a comparative study in cultured cells.
Protocol: Comparative Metabolic Flux Analysis of this compound and Unlabeled Sodium Pyruvate in Adherent Cell Culture
1. Cell Culture and Media Preparation:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: One day prior to the experiment, prepare the experimental media. Use a base medium (e.g., DMEM) lacking glucose and pyruvate. Supplement with dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites in the serum.
-
Tracer Media:
-
Control Medium: Supplement the base medium with a standard concentration of unlabeled sodium pyruvate (e.g., 1 mM).
-
d3-Pyruvate Medium: Supplement the base medium with the same concentration of this compound.
-
Optional 13C-Pyruvate Medium: Prepare a third medium with the desired 13C-labeled pyruvate isotopologue.
-
2. Isotope Labeling:
-
On the day of the experiment, remove the standard culture medium from the cells.
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed experimental media (Control, d3-Pyruvate, or 13C-Pyruvate) to the respective plates.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady state. The optimal time will depend on the specific metabolic pathways of interest.
3. Metabolite Extraction:
-
At each time point, rapidly quench metabolism by placing the culture plates on dry ice.
-
Aspirate the medium.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the plates.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
4. Sample Analysis by LC-MS/MS:
-
Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography method (e.g., HILIC for polar metabolites) to separate the metabolites of interest.
-
Set the mass spectrometer to detect the specific mass-to-charge ratios (m/z) of the unlabeled and labeled isotopologues of key metabolites (e.g., lactate, alanine, citrate, malate).
5. Data Analysis:
-
Integrate the peak areas for each metabolite and its isotopologues.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of the labeled metabolites in each condition.
-
Perform statistical analysis to identify significant differences in metabolite labeling between the control and tracer groups.
Visualizing Metabolic Pathways and Workflows
Clear visual representations of metabolic pathways and experimental procedures are essential for communication and understanding.
Caption: Metabolic fate of this compound.
The above diagram illustrates the primary metabolic pathways originating from pyruvate. The deuterated methyl group of this compound is traced into lactate, alanine, and acetyl-CoA.
Caption: Experimental workflow for comparative tracer analysis.
This workflow diagram outlines the key steps in a typical stable isotope tracing experiment, from cell preparation to data analysis, emphasizing the parallel nature of the control and experimental groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Pyruvate Isotopologues in Metabolic Tracing Experiments
For researchers, scientists, and drug development professionals, understanding the intricate web of cellular metabolism is paramount. Stable isotope tracing with pyruvate (B1213749) isotopologues offers a powerful lens to dissect metabolic pathways central to health and disease. This guide provides a comprehensive comparison of different ¹³C-labeled pyruvate molecules, detailing their unique applications, supported by experimental insights, and equipped with actionable protocols and visualizations to empower your research.
Pyruvate stands at a critical metabolic nexus, linking glycolysis to the tricarboxylic acid (TCA) cycle, gluconeogenesis, and amino acid metabolism. By introducing pyruvate molecules with carbon atoms replaced by the stable isotope ¹³C at specific positions, researchers can trace their journey through these interconnected pathways. The choice of the pyruvate isotopologue is crucial as it dictates which metabolic routes can be effectively interrogated. This guide compares the most commonly used pyruvate isotopologues: [1-¹³C]pyruvate, [2-¹³C]pyruvate, [3-¹³C]pyruvate, and uniformly labeled [U-¹³C]pyruvate.
Data Presentation: A Comparative Overview of Pyruvate Isotopologues
The selection of a pyruvate isotopologue directly influences the metabolic information that can be obtained. The following table summarizes the primary applications and the metabolic fate of the labeled carbon for each isotopologue.
| Isotopologue | Primary Application | Metabolic Fate of the ¹³C Label | Key Insights Gained |
| [1-¹³C]Pyruvate | Measuring Pyruvate Dehydrogenase (PDH) flux vs. Pyruvate Carboxylase (PC) anaplerosis. | The ¹³C is lost as ¹³CO₂ in the PDH reaction but is retained in oxaloacetate via the PC reaction. | Provides a direct measure of the entry of pyruvate into the TCA cycle via PDH versus its role in replenishing TCA cycle intermediates. |
| [2-¹³C]Pyruvate | Tracing the acetyl-CoA backbone into the TCA cycle and fatty acid synthesis. | The ¹³C is retained in the acetyl group of acetyl-CoA, which then enters the TCA cycle. | Allows for the tracking of carbon through multiple turns of the TCA cycle and its incorporation into downstream metabolites like glutamate (B1630785) and fatty acids.[1] |
| [3-¹³C]Pyruvate | Tracing carbon through both oxidative and anaplerotic pathways. | The ¹³C enters the TCA cycle via both PDH (as part of acetyl-CoA) and PC (as part of oxaloacetate). | Can be used to assess both pyruvate oxidation and anaplerosis, and is rapidly converted to [3-¹³C]lactate in the blood.[2] |
| [U-¹³C]Pyruvate | General tracing of pyruvate's contribution to central carbon metabolism. | All three carbons are labeled, allowing for the tracking of the entire pyruvate backbone. | Provides a comprehensive view of how pyruvate contributes to various metabolic pathways, including the TCA cycle and gluconeogenesis. |
Mandatory Visualizations: Metabolic Fates and Experimental Workflow
To visualize the distinct metabolic pathways traced by each pyruvate isotopologue and the general experimental workflow, the following diagrams are provided.
References
The Dual-Labeling Advantage: A Comparative Guide to D-Glucose-13C2,d2 in Metabolic Research
In the intricate landscape of metabolic research, the ability to trace the fate of nutrients through complex biochemical networks is paramount. Stable isotope-labeled tracers have emerged as indispensable tools for researchers, scientists, and drug development professionals, enabling the precise quantification of metabolic fluxes. Among these, the dual-labeled tracer D-Glucose-13C2,d2 offers a unique and powerful approach to unraveling the complexities of glucose metabolism. This guide provides an objective comparison of D-Glucose-13C2,d2 with its single-isotope counterparts, supported by experimental data, and details the methodologies for its application.
The primary advantage of a dual-labeling strategy with both Carbon-13 (¹³C) and deuterium (B1214612) (²H) lies in its capacity to provide a multi-faceted view of glucose metabolism in a single experiment. While the ¹³C labels are invaluable for tracking the carbon backbone of glucose through central carbon metabolism, the deuterium labels can offer insights into glucose transport, uptake, and redox metabolism. Although direct and extensive experimental data for D-Glucose-13C2,d2 is not widely published, its advantages can be understood by examining the well-documented applications of its components: [1,2-¹³C₂]glucose and deuterated glucose tracers such as [6,6-d₂]glucose.
Performance Comparison of Glucose Tracers
The choice of an isotopic tracer is critical and is dictated by the specific metabolic question being addressed. While [1,2-¹³C₂]glucose excels at resolving intracellular metabolic fluxes, [6,6-d₂]glucose is a robust tool for assessing systemic glucose kinetics.[1] The conceptual D-Glucose-13C2,d2 combines the strengths of both, allowing for a more comprehensive metabolic analysis.
| Feature | D-Glucose-¹³C₂ (e.g., [1,2-¹³C₂]glucose) | [6,6-²H₂]glucose | D-Glucose-¹³C₂,d₂ (Conceptual) |
| Isotope & Label Position | Two ¹³C atoms at C1 and C2 positions. | Two ²H (Deuterium) atoms at the C6 position. | Combines ¹³C labeling (e.g., at C1, C2) and deuterium labeling (e.g., at C6,6). |
| Primary Applications | Metabolic Flux Analysis (MFA) of central carbon metabolism, particularly glycolysis and the Pentose Phosphate Pathway (PPP).[1] | Measurement of whole-body glucose turnover, endogenous glucose production (EGP), and gluconeogenesis.[1] | Simultaneous analysis of intracellular carbon flux and systemic glucose kinetics, along with insights into redox metabolism. |
| Key Strengths | High precision in resolving fluxes between glycolysis and the PPP.[1] | Reliable for measuring the rate of appearance of glucose in circulation as deuterium at C6 is not lost during glycolysis.[1] | Provides a more comprehensive metabolic picture from a single experiment, correlating glucose uptake with its intracellular fate. |
| Key Limitations | Potential for carbon recycling can complicate interpretation in whole-body studies if not properly modeled.[1] | Provides limited information on intracellular pathway choices (e.g., glycolysis vs. PPP).[1] | More complex data analysis and potentially higher cost. |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] | GC-MS, LC-MS, NMR.[1] | GC-MS, LC-MS, NMR, requiring sophisticated data analysis to distinguish between isotopologues. |
Quantitative Insights from Component Tracers
| Tracer | Application | Experimental System | Key Finding |
| [1,2-¹³C₂]glucose | Determination of Pentose Cycle Activity | Human Hepatoma Cells | Pentose Cycle activity was determined to be 5.73 ± 0.52% of the glucose flux.[1] |
| [6,6-²H₂]glucose | Measurement of Basal Glucose Turnover | Healthy Human Volunteers | The basal glucose turnover rate was measured at 2.42 ± 0.11 mg/kg·min.[1] |
| [3,4-¹³C₂]glucose vs. [6,6-²H₂]glucose | Measurement of Glucose Production (GP) | Rats (in vivo) | The values of GP measured by each tracer, either individually or simultaneously, were not significantly different, with a reported identical GP of 42 ± 4 µmol/kg/min when infused together.[2][3] |
Signaling Pathways and Experimental Workflows
Visualizing the flow of molecules and the experimental process is crucial for understanding tracer studies.
Caption: Fate of labeled atoms from D-Glucose-13C2,d2 in Glycolysis and the PPP.
Caption: Generalized workflow for stable isotope tracer experiments.
Experimental Protocols
In-Vitro ¹³C-Metabolic Flux Analysis (MFA) in Cultured Cells
This protocol outlines the key steps for a steady-state ¹³C-MFA experiment in cultured mammalian cells.
-
Cell Culture and Adaptation:
-
Culture cells in a standard growth medium to the desired confluency.
-
To ensure cells are in a metabolic steady state, adapt them to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment.
-
-
Tracer Experiment:
-
Replace the unlabeled medium with a medium containing the ¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose). A common approach is to use a mixture, such as 80% labeled and 20% unlabeled glucose.
-
Incubate the cells for a duration sufficient to reach both metabolic and isotopic steady state. This time can vary depending on the cell type and the metabolic pathway of interest.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and adding a cold quenching solution (e.g., ice-cold 60% methanol).
-
Scrape the cells and collect the cell lysate.
-
Extract metabolites using an appropriate solvent system (e.g., methanol/acetonitrile/water).
-
-
Sample Analysis:
-
Analyze the isotopic labeling patterns of intracellular metabolites using GC-MS, LC-MS, or NMR. For GC-MS analysis, derivatization of the metabolites is usually required.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use the corrected mass isotopomer distributions to calculate metabolic fluxes using computational modeling software.
-
In-Vivo Primed-Constant Infusion Protocol
This protocol is a general guideline for in-vivo stable isotope tracer studies in animal models (e.g., mice) to measure whole-body glucose kinetics.
-
Animal Preparation:
-
Fast the animal overnight to achieve a basal metabolic state.
-
If required, place catheters in a suitable artery and vein for blood sampling and tracer infusion, respectively.
-
-
Tracer Preparation:
-
Prepare sterile, pyrogen-free tracer solutions (e.g., [6,6-d₂]glucose) in saline.
-
-
Primed-Constant Infusion:
-
Administer a priming dose (bolus injection) of the tracer to rapidly raise the isotopic enrichment in the plasma to the expected steady-state level.
-
Immediately follow the priming dose with a constant infusion of the tracer at a predetermined rate for a specific duration (e.g., 90-120 minutes) to maintain a steady-state isotopic enrichment.
-
-
Blood Sampling:
-
Collect blood samples at baseline (before infusion) and at regular intervals during the infusion to confirm that isotopic steady state has been reached.
-
-
Sample Processing and Analysis:
-
Separate plasma from the blood samples.
-
Measure the isotopic enrichment of glucose in the plasma using GC-MS or LC-MS.
-
-
Calculation of Glucose Kinetics:
-
Calculate the rate of appearance (Ra) of glucose using the tracer infusion rate and the steady-state plasma tracer enrichment.
-
References
A Comparative Guide to Correlating Metabolic Flux with Phenotypic Changes in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of cellular metabolism is increasingly recognized as a central player in determining cell fate and function. In the context of cancer, this metabolic reprogramming is a key hallmark, driving proliferation, survival, and resistance to therapy. Understanding the shifts in metabolic fluxes—the rates of turnover of molecules through a metabolic pathway—and correlating them with phenotypic changes is paramount for developing effective anti-cancer strategies.
This guide provides an objective comparison of two prominent techniques used to measure metabolic flux and bioenergetics: ¹³C-Metabolic Flux Analysis (¹³C-MFA) and the Seahorse Extracellular Flux (XF) Assay . We will delve into their principles, provide supporting experimental data, and offer detailed protocols to aid in experimental design and execution.
At a Glance: ¹³C-MFA vs. Seahorse XF Assay
| Feature | ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Seahorse Extracellular Flux (XF) Assay |
| Principle | Utilizes stable isotope-labeled substrates (e.g., ¹³C-glucose) to trace the flow of atoms through metabolic pathways. The distribution of ¹³C in downstream metabolites is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] | Measures the real-time rates of oxygen consumption (OCR) and extracellular acidification (ECAR) in live cells, which are key indicators of mitochondrial respiration and glycolysis, respectively.[2] |
| Primary Output | Quantitative flux maps that provide absolute or relative rates of reactions throughout a metabolic network.[1][3] | Real-time kinetic data on cellular respiration and glycolysis, providing insights into metabolic phenotype and function.[2] |
| Key Advantage | Provides a detailed and comprehensive view of intracellular metabolic pathway activity and carbon fate.[1] | Offers a high-throughput and functional assessment of the two major energy-producing pathways with dynamic, real-time measurements. |
| Limitations | Technically demanding, lower throughput, and requires specialized expertise in mass spectrometry and computational modeling. | Provides a more global view of metabolic phenotype and does not offer the same level of detail on specific intracellular fluxes as ¹³C-MFA. |
| Typical Application | In-depth analysis of metabolic reprogramming, identifying specific enzymatic steps or pathways that are altered in cancer cells.[4][5] | Screening the effects of drugs on cellular metabolism, assessing metabolic switching, and characterizing the bioenergetic phenotype of cancer cells.[6] |
Quantitative Data Comparison
The following tables present illustrative data from studies on cancer cell lines, showcasing the types of quantitative information generated by each technique. It is important to note that this data is representative and may not be from a single, direct comparative study.
Table 1: Representative ¹³C-MFA Data in Cancer Cells
This table illustrates the detailed intracellular flux rates that can be obtained through ¹³C-MFA. Such data allows for a granular understanding of how nutrients are utilized for processes like energy production and biosynthesis, which are critical for cancer cell proliferation. For proliferating cancer cells, typical values for glucose uptake range from 100–400 nmol/10⁶ cells/h, and for lactate (B86563) secretion, 200–700 nmol/10⁶ cells/h.[1]
| Metabolic Flux | Flux Rate (nmol/10⁶ cells/hr) | Pathway |
| Glucose Uptake | 250 ± 20 | Glycolysis (Entry) |
| Glycolysis (Pyruvate Production) | 450 ± 35 | Glycolysis |
| Lactate Secretion | 400 ± 30 | Fermentation |
| Pentose Phosphate Pathway | 30 ± 5 | Nucleotide Synthesis |
| TCA Cycle (Citrate Synthase) | 50 ± 8 | Mitochondrial Respiration |
| Anaplerotic Glutamine Entry | 80 ± 10 | TCA Cycle Replenishment |
Table 2: Representative Seahorse XF Assay Data in Cancer Cells
This table presents key parameters of mitochondrial respiration and glycolysis as measured by the Seahorse XF Analyzer. These parameters provide a dynamic overview of a cell's bioenergetic state and its capacity to respond to metabolic stress.
| Seahorse XF Parameter | Measurement (pmol/min for OCR, mpH/min for ECAR) | Bioenergetic Function |
| Mitochondrial Respiration (OCR) | ||
| Basal Respiration | 150 ± 10 | Baseline mitochondrial activity |
| ATP-Linked Respiration | 120 ± 8 | ATP production from oxidative phosphorylation |
| Maximal Respiration | 300 ± 25 | Maximum respiratory capacity |
| Spare Respiratory Capacity | 150 ± 15 | Ability to respond to increased energy demand |
| Glycolysis (ECAR) | ||
| Basal Glycolysis | 80 ± 5 | Baseline glycolytic activity |
| Glycolytic Capacity | 150 ± 12 | Maximum glycolytic rate |
| Glycolytic Reserve | 70 ± 8 | Capacity to respond to increased energy demand via glycolysis |
Experimental Protocols
¹³C-Metabolic Flux Analysis (¹³C-MFA) Experimental Protocol
This protocol provides a general workflow for conducting a ¹³C-MFA experiment with mammalian cells.
1. Cell Culture and Labeling:
-
Culture cancer cells in a defined medium to ~80% confluency.
-
Replace the medium with a labeling medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose or [U-¹³C]-glutamine) and culture for a duration sufficient to reach isotopic steady-state (typically 24-48 hours).
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Collect the cell extract and centrifuge to pellet cell debris.
3. Sample Analysis:
-
Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.
4. Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model and estimate the intracellular fluxes.[1]
Seahorse XF Cell Mito Stress Test Protocol
This protocol outlines the steps for performing a Seahorse XF Cell Mito Stress Test to assess mitochondrial function.
1. Cell Seeding:
-
Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
2. Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.
3. Assay Preparation:
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cells in a non-CO₂ incubator at 37°C for one hour prior to the assay.
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial stressor compounds: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
4. Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay. The instrument will sequentially inject the compounds and measure the OCR at specified time points.
5. Data Analysis:
-
Use the Seahorse Wave software to analyze the OCR data and calculate the key parameters of mitochondrial respiration.
Visualizing Metabolic Pathways and Workflows
Understanding the complex interplay of signaling pathways and experimental procedures is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.
Caption: High-level experimental workflows for ¹³C-MFA and Seahorse XF Assay.
Caption: The PI3K/Akt signaling pathway's role in promoting cancer cell metabolism and proliferation.[7][8][9]
Conclusion
Both ¹³C-MFA and the Seahorse XF Assay are powerful tools for investigating the metabolic underpinnings of cancer. The choice of technique depends on the specific research question. For a deep, quantitative understanding of how carbon is routed through the metabolic network to support proliferation and other phenotypic changes, ¹³C-MFA is the gold standard. For a higher-throughput, functional assessment of the primary energy-producing pathways and how they are perturbed by genetic or pharmacological interventions, the Seahorse XF Assay is an invaluable tool. In many cases, a combined approach, leveraging the strengths of both techniques, will provide the most comprehensive and insightful picture of cancer cell metabolism.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic regulation of Akt: roles reversed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K-AKT network at the interface of oncogenic signalling and cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Sodium 2-oxopropanoate-d3: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Sodium 2-oxopropanoate-d3.
This compound is the deuterated form of Sodium 2-oxopropanoate (Sodium Pyruvate), a key metabolite in the glycolytic pathway. While the deuteration is unlikely to alter the fundamental chemical hazards, it is crucial to handle this compound with the same precautions as its non-labeled counterpart. Safety data sheets for Sodium 2-oxopropanoate indicate that it can cause serious eye irritation and may provoke an allergic skin reaction.[1]
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
Disposal Procedure
The recommended method for the disposal of this compound, based on safety data sheets for the non-deuterated compound, is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.
Step 1: Waste Collection
-
Place excess or expired this compound solid waste into a clearly labeled, sealable container.
-
For solutions, use a compatible, leak-proof container.
-
Ensure the container is appropriate for chemical waste and is not a general laboratory or biohazard bag.
Step 2: Labeling
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the CAS number (if available for the deuterated form, otherwise use the non-deuterated CAS: 113-24-6) and any hazard symbols as required by your institution.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area.
-
Keep it segregated from incompatible chemicals.
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste.
-
Follow their specific procedures for waste manifest and collection.
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
This procedural guidance is intended to provide a clear and direct answer to operational questions regarding the disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard regulations.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Sodium 2-oxopropanoate-d3
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Sodium 2-oxopropanoate-d3. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring the integrity of the material.
Hazard Identification
This compound is the deuterated form of Sodium 2-oxopropanoate (Sodium Pyruvate).[1][2] While specific hazard data for the deuterated compound is limited, the safety profile is expected to be consistent with its non-deuterated counterpart. The primary hazards associated with Sodium Pyruvate are:
-
Eye Irritation: May cause serious eye irritation.[3][4][5][6]
-
Skin Irritation: May cause skin irritation or an allergic skin reaction.[3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[3][7]
-
Explosive Hazard: Dusts at sufficient concentrations can form explosive mixtures with air.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The required equipment varies depending on the specific task being performed.
| Operation | Required Personal Protective Equipment |
| Handling Solid Powder | Eyes/Face: Safety glasses with side shields or chemical safety goggles.[3][7][8] A face shield may be required for larger quantities.[7] Hands: Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).[3][8] Body: Laboratory coat or appropriate protective clothing.[3][9] Respiratory: For operations that may generate dust, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., P1) is necessary.[3][7][8] |
| Preparing Solutions | Eyes/Face: Safety glasses with side shields or chemical safety goggles.[3][7][8] Hands: Chemical-resistant gloves (e.g., Nitrile rubber).[3][8] Body: Laboratory coat.[3] |
| Spill Cleanup | Eyes/Face: Chemical safety goggles and face shield.[7] Hands: Chemical-resistant gloves.[3] Body: Protective clothing to prevent skin exposure.[3] Respiratory: Air-purifying respirator with particulate filter if dust is present.[3][8] |
Operational Plan: Handling and Experimental Protocol
This section provides a step-by-step guide for safely handling this compound, from receipt to use in experiments.
3.1. Receiving and Initial Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled.[9]
-
Transfer the container to the designated storage area.
3.2. General Handling Precautions
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7][9]
-
Avoid the formation and inhalation of dust.[7]
-
Prevent contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the handling area.[9]
-
Wash hands thoroughly with soap and water after handling.[7][9]
3.3. Protocol for Preparing a Stock Solution
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation, which could introduce moisture and compromise the deuterated compound.[10]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid using a calibrated analytical balance.
-
Dissolution:
-
Quantitatively transfer the weighed solid to a suitable volumetric flask.
-
Add a small amount of the desired solvent (e.g., anhydrous, deuterated solvent if isotopic purity is critical) to dissolve the solid.[10]
-
Once dissolved, dilute to the final volume with the solvent.
-
Stopper the flask and mix thoroughly.
-
-
Transfer and Storage: Transfer the solution to a clearly labeled, airtight container for storage under the recommended conditions.[10]
Logistical Plan: Storage and Disposal
4.1. Storage
-
Temperature: Store in a cool, dry, well-ventilated area.[7][8][9] Recommended storage temperature is between 2-8°C.[7]
-
Container: Keep the container tightly sealed to prevent moisture absorption.[7][9] Store in the original container.[9]
-
Environment: Protect from light, especially if in solution.[10] For long-term stability and to prevent deuterium-hydrogen exchange, consider storing under an inert atmosphere (e.g., argon or nitrogen).[10][11]
-
Incompatibilities: Avoid storage with strong oxidizing agents.[9]
4.2. Spill Response
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, clean up spills immediately.[3]
-
For solid spills, sweep up the material, avoiding dust generation.[3][9] If necessary, wet with water to prevent dusting.[9]
-
Place the spilled material into a suitable, labeled container for disposal.[3][7]
-
Decontaminate the spill site with a suitable cleaning agent and ventilate the area.[7]
4.3. Disposal Plan
-
Waste Compound: Dispose of unused this compound and its solutions as chemical waste in accordance with local, state, and federal regulations.[6][12] Place the material in a labeled, sealed container for collection by environmental health and safety personnel.[13]
-
Contaminated Materials: Any materials contaminated with the compound (e.g., gloves, wipes, weighing paper) should be placed in a sealed bag or container and disposed of as chemical waste.
-
Empty Containers: "Empty" containers should be rinsed thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[13] Once cleaned, remove or deface the label before disposal in the trash.[13]
Quantitative Data
The physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₃D₃NaO₃[2] |
| Molecular Weight | 113.06 g/mol [2][14] |
| CAS Number | 1316291-18-5[1] |
| Appearance | Solid[15] |
| Melting Point | >300°C (estimated for deuterated form)[14][15] |
| Water Solubility | Comparable to Sodium Pyruvate (100 mg/mL)[14] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1316291-18-5 | Chemsrc [chemsrc.com]
- 3. gorgas.gob.pa [gorgas.gob.pa]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. agscientific.com [agscientific.com]
- 8. carlroth.com [carlroth.com]
- 9. sdfine.com [sdfine.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound () for sale [vulcanchem.com]
- 15. Sodium 2-oxopropanoate-13C (sodium pyruvate-13C; sodium 2-oxopropanoate-13C) | Endogenous Metabolite | 124052-04-6 | Invivochem [invivochem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
